Product packaging for Denv-IN-4(Cat. No.:)

Denv-IN-4

Cat. No.: B12419364
M. Wt: 516.7 g/mol
InChI Key: ZDPOOVOOOPKULV-IZZNHLLZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Denv-IN-4 is a useful research compound. Its molecular formula is C28H32N4O4Si and its molecular weight is 516.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N4O4Si B12419364 Denv-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32N4O4Si

Molecular Weight

516.7 g/mol

IUPAC Name

(1R,3aS)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-(4-nitroanilino)-3a,4-dihydro-1H-imidazo[1,5-a]indol-3-one

InChI

InChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1

InChI Key

ZDPOOVOOOPKULV-IZZNHLLZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2N3[C@@H](CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Dengue Virus Serotype 4 (DENV-4) Genome Organization and Gene Functions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dengue Virus serotype 4 (DENV-4) genome, its organization, and the functions of its encoded proteins. The content herein is curated for researchers, scientists, and professionals involved in virology and drug development, offering detailed insights into the molecular biology of DENV-4.

DENV-4 Genome Organization

The Dengue virus is a member of the Flaviviridae family, possessing a single-stranded, positive-sense RNA genome of approximately 10.6 to 11 kilobases (kb) in length.[1][2][3] The genome contains a single open reading frame (ORF) that is flanked by highly structured 5' and 3' untranslated regions (UTRs).[4][5] This ORF is translated into a single large polyprotein of approximately 3,387 amino acids, which is subsequently cleaved by both viral and host proteases to yield three structural proteins and seven non-structural proteins.[3][6][7]

Untranslated Regions (UTRs)

The 5' and 3' UTRs are critical for the regulation of viral translation and replication. The 5' UTR contains a type 1 cap structure (m7GpppAmp) and conserved stem-loop structures that are essential for ribosome binding and the initiation of translation. The 3' UTR is not polyadenylated but forms a complex series of conserved stem-loop and pseudoknot structures that are involved in the initiation of negative-strand RNA synthesis and genome cyclization, a process crucial for replication.

Polyprotein Processing

The DENV-4 polyprotein is co- and post-translationally cleaved into ten individual proteins. The structural proteins—Capsid (C), pre-membrane (prM), and Envelope (E)—are located at the N-terminus of the polyprotein. The seven non-structural proteins—NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5—are located at the C-terminus. Cleavage is mediated by the viral NS2B-NS3 protease complex and host cell proteases, such as signal peptidase and furin.[8][9]

G cluster_genome DENV-4 Genome (~10.6 kb) cluster_polyprotein Polyprotein (~3387 aa) 5_UTR 5' UTR ORF Open Reading Frame (ORF) 3_UTR 3' UTR C C ORF->C Translation prM prM E E NS1 NS1 NS2A NS2A NS2B NS2B NS3 NS3 NS4A NS4A NS4B NS4B NS5 NS5

Quantitative Data of DENV-4 Genome and Proteins

The following table summarizes the quantitative data for the DENV-4 genome and its encoded proteins, based on the reference strain Philippines/H241/1956 (UniProt Accession: Q58HT7) and other cited sources.

FeatureLength/SizeNotes
Genome ~10,664 nucleotides[6]Single-stranded positive-sense RNA.
Open Reading Frame (ORF) 10,164 nucleotides[1][4]Encodes a single polyprotein.
5' UTR 101 nucleotides[1]Contains a type 1 cap.
3' UTR 384-400 nucleotides[1][2]Lacks a poly(A) tail.
Polyprotein 3,387 amino acids[6][7]Precursor to all viral proteins.
Structural Proteins Form the virion.
   Capsid (C)100 amino acids (~12 kDa)[10]Core protein.
   pre-membrane (prM)166 amino acidsPrecursor to the M protein.
   Envelope (E)495 amino acids (~50-53 kDa)[10][11]Major surface glycoprotein.
Non-structural Proteins Involved in replication and immune evasion.
   NS1352 amino acids (~46-55 kDa)[9]Glycoprotein involved in replication and pathogenesis.
   NS2A218 amino acids (~22 kDa)[12]Involved in virion assembly and host immune antagonism.
   NS2B130 amino acidsCofactor for the NS3 protease.
   NS3619 amino acids (~70 kDa)[9]Multifunctional enzyme with protease and helicase activities.
   NS4A127 amino acids (~16 kDa)[12][13]Integral membrane protein, component of the replication complex.
   2K23 amino acids[13]Signal peptide for NS4B translocation.
   NS4B248 amino acids (~27 kDa)[12][13]Integral membrane protein, induces membrane rearrangements.
   NS5900 amino acidsRNA-dependent RNA polymerase and methyltransferase.

DENV-4 Gene Functions

Structural Proteins

The structural proteins C, prM, and E are the primary components of the mature virion.

  • Capsid (C) Protein: This highly basic protein encapsidates the viral RNA genome to form the nucleocapsid.[10] It is essential for the specific packaging of the viral RNA.[14][15] The C protein has also been shown to interact with host cell proteins and may play a role in modulating host cellular processes.

  • pre-membrane (prM) and Membrane (M) Proteins: The prM protein acts as a chaperone for the E protein during virion assembly, preventing its premature fusion in the acidic environment of the trans-Golgi network.[9] During virion maturation, the 'pr' portion is cleaved by the host protease furin, leaving the small M protein in the mature virion.[10]

  • Envelope (E) Protein: The E protein is the major surface glycoprotein and is the primary target for neutralizing antibodies.[10] It mediates virus entry into host cells by binding to cellular receptors and inducing membrane fusion within the endosome.[10]

Non-structural Proteins

The non-structural proteins are not incorporated into the virion but are essential for viral replication, polyprotein processing, and evasion of the host immune response.

  • NS1: A glycoprotein that exists in multiple oligomeric forms.[9] It plays a crucial role in early viral RNA replication and is also secreted from infected cells, where it can contribute to pathogenesis by interacting with components of the host immune system.[9][16][17] Within the cell, it interacts with NS4A and NS4B as part of the replication complex.[16]

  • NS2A: A small, hydrophobic transmembrane protein involved in virion assembly and the modulation of the host immune response.[12] It has been shown to antagonize the interferon signaling pathway.

  • NS2B: A small membrane-associated protein that acts as an essential cofactor for the protease activity of NS3.[18] It anchors the NS3 protease domain to the endoplasmic reticulum membrane.

  • NS3: A large, multifunctional enzyme. Its N-terminal one-third constitutes a serine protease domain, which, in complex with NS2B, cleaves the viral polyprotein.[9] The C-terminal two-thirds of NS3 contain an RNA helicase, a nucleoside triphosphatase (NTPase), and an RNA 5'-triphosphatase (RTPase), all of which are essential for viral RNA replication.[9]

  • NS4A and NS4B: These are small, hydrophobic, multi-pass transmembrane proteins that are key components of the viral replication complex.[12] They induce the rearrangement of host cell membranes to form the sites of viral RNA replication.[13] NS4A and NS4B interact with each other and with other viral and host proteins to form a scaffold for the replication machinery.[11][19][20][21]

  • NS5: The largest and most conserved of the DENV proteins, NS5 is the viral RNA-dependent RNA polymerase (RdRp), responsible for synthesizing new viral RNA genomes.[13] It also possesses methyltransferase (MTase) activity at its N-terminus, which is required for the formation of the 5' cap structure on the viral RNA.[13]

Experimental Protocols for Studying DENV-4 Gene Functions

The functions of DENV-4 genes have been elucidated through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Reverse Genetics

Reverse genetics allows for the generation of infectious virus from a cloned cDNA copy of the viral genome. This technique is fundamental for studying the function of specific genes and mutations.

Methodology:

  • cDNA Clone Construction: The entire DENV-4 genome is reverse transcribed into cDNA and cloned into a bacterial plasmid. Due to the instability of flavivirus genomes in E. coli, this is often done by assembling multiple, smaller, stable cDNA fragments that together span the entire genome.[19]

  • Site-Directed Mutagenesis: Specific mutations (e.g., point mutations, deletions, insertions) are introduced into the cDNA clone using PCR-based methods. This allows for the targeted disruption of specific gene functions.

  • In Vitro Transcription: The full-length, linearized plasmid DNA is used as a template for in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) to generate infectious viral RNA. A 5' cap analog is typically included in the transcription reaction.

  • RNA Transfection: The in vitro-transcribed RNA is introduced into susceptible host cells (e.g., BHK-21 or C6/36 cells) by electroporation or lipid-mediated transfection.

  • Virus Recovery and Characterization: The transfected cells are cultured, and the supernatant is harvested to collect progeny virus. The recovered virus is then characterized for its phenotype, such as replication kinetics, plaque morphology, and protein expression, to determine the effect of the introduced mutation.

G Viral_RNA Isolate DENV-4 RNA RT_PCR Reverse Transcription and PCR Amplification Viral_RNA->RT_PCR Cloning Clone cDNA into Plasmid RT_PCR->Cloning Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis Transcription In Vitro Transcription Mutagenesis->Transcription Transfection Transfect RNA into Host Cells Transcription->Transfection Virus_Recovery Recover and Characterize Mutant Virus Transfection->Virus_Recovery

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay is used to directly measure the enzymatic activity of the NS5 protein.

Methodology:

  • Recombinant Protein Expression and Purification: The DENV-4 NS5 gene, or its RdRp domain, is cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), a reducing agent (e.g., DTT), ribonucleotides (ATP, CTP, UTP, and a radiolabeled GTP, such as [α-³²P]GTP or [³H]-GTP), and an RNA template (e.g., a homopolymeric template like poly(C) or a heteropolymeric viral RNA sequence).[2][4][13]

  • Enzyme Reaction: The purified NS5 protein is added to the reaction mixture to initiate RNA synthesis. The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Detection of RNA Synthesis: The newly synthesized radiolabeled RNA is quantified. This can be done by precipitating the RNA with trichloroacetic acid (TCA) and collecting it on a filter, followed by scintillation counting.[2] Alternatively, the reaction products can be separated by gel electrophoresis and visualized by autoradiography.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions within the DENV-4 replication complex.

Methodology:

  • Cell Lysis: DENV-4 infected cells are lysed using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions. The lysate is cleared by centrifugation to remove cellular debris.

  • Immunoprecipitation: An antibody specific to a "bait" protein (e.g., NS4A) is added to the cell lysate and incubated to allow the antibody to bind to its target.

  • Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the Fc region of the antibody, thus capturing the antibody-bait protein complex.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The captured protein complex is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected "prey" protein (e.g., NS4B) to confirm the interaction.

G Cell_Lysis Lyse DENV-4 Infected Cells Antibody_Incubation Incubate with 'Bait' Antibody Cell_Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash to Remove Non-specific Proteins Bead_Capture->Washing Elution Elute Bound Proteins Washing->Elution Western_Blot Analyze by Western Blot for 'Prey' Protein Elution->Western_Blot

Signaling Pathways and Logical Relationships

DENV-4 Polyprotein Processing Cascade

The processing of the DENV-4 polyprotein is a highly regulated cascade of proteolytic cleavages.

G cluster_structural Structural Proteins cluster_nonstructural Non-structural Proteins Polyprotein DENV-4 Polyprotein C C Polyprotein->C Cleavage prM prM Polyprotein->prM Cleavage E E Polyprotein->E Cleavage NS1 NS1 Polyprotein->NS1 Cleavage NS2A NS2A Polyprotein->NS2A Cleavage NS2B NS2B Polyprotein->NS2B Cleavage NS3 NS3 Polyprotein->NS3 Cleavage NS4A NS4A Polyprotein->NS4A Cleavage NS4B NS4B Polyprotein->NS4B Cleavage NS5 NS5 Polyprotein->NS5 Cleavage Host_Protease Host Proteases (Signalase, Furin) Host_Protease->Polyprotein Viral_Protease Viral Protease (NS2B-NS3) Viral_Protease->Polyprotein

DENV-4 Replication Complex Formation

The formation of the replication complex involves the coordinated action of several non-structural proteins and the remodeling of host membranes.

G ER Endoplasmic Reticulum (ER) NS4A_NS4B NS4A & NS4B induce membrane curvature ER->NS4A_NS4B RC_Scaffold Replication Complex Scaffold NS4A_NS4B->RC_Scaffold Recruitment Recruitment of other NS proteins and viral RNA RC_Scaffold->Recruitment Replication Viral RNA Replication Recruitment->Replication

This guide provides a foundational understanding of the DENV-4 genome and its gene products. Further research into the intricate interactions between viral and host factors will continue to illuminate the mechanisms of DENV-4 pathogenesis and reveal new targets for antiviral therapies.

References

DENV-4 non-structural proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the seven non-structural (NS) proteins of Dengue virus serotype 4 (DENV-4), detailing their crucial roles in the viral life cycle, their interactions with host cellular machinery, and their potential as targets for antiviral therapies. The information presented is intended to be a valuable resource for researchers actively engaged in the fields of virology, immunology, and drug discovery.

NS1: The Multifunctional Glycoprotein

The non-structural protein 1 (NS1) is a highly conserved glycoprotein essential for viral replication and pathogenesis.[1] It exists in multiple oligomeric forms: as a monomer within the endoplasmic reticulum (ER), a dimer on the surface of infected cells, and a secreted hexamer in the patient's bloodstream, which serves as a diagnostic marker.[2][3]

Core Functions of NS1:
  • Viral Replication: Intracellular NS1 is a critical component of the viral replication complex.[3] It co-localizes with double-stranded RNA (dsRNA) and other viral proteins within ER-derived vesicle packets, where viral RNA synthesis occurs.[4]

  • Immune Evasion: Secreted NS1 plays a significant role in subverting the host immune response. It can bind to and inhibit components of the complement system, thereby protecting the virus from complement-mediated lysis.[1]

  • Pathogenesis: The hexameric form of NS1 is implicated in dengue pathogenesis, contributing to the vascular leakage characteristic of severe dengue.[1]

NS2A and NS2B: Key Players in Virion Assembly and Polyprotein Processing

NS2A and NS2B are small, hydrophobic transmembrane proteins that play critical roles in virion assembly and the processing of the viral polyprotein.

NS2A: A Multifunctional Organizer

NS2A is involved in both viral RNA synthesis and the assembly of new virus particles.[5] It is a component of the replication complex and is thought to help recruit other viral and host factors necessary for replication.[5] Furthermore, NS2A has been shown to antagonize the host's innate immune response by inhibiting the production of type I interferons (IFN-I).[4][6]

NS2B: The Essential Cofactor for NS3 Protease

The primary and most well-characterized role of NS2B is to act as a cofactor for the NS3 protease. A central hydrophilic region of NS2B is essential for this activity, forming a stable complex with the NS3 protease domain and enabling the cleavage of the DENV polyprotein.[7]

NS3: The Dual-Enzyme Powerhouse

NS3 is a large, multifunctional protein with two distinct enzymatic domains: a serine protease at its N-terminus and an RNA helicase/NTPase at its C-terminus.[8]

NS3 Protease:

The NS3 protease, in complex with its cofactor NS2B, is responsible for cleaving the viral polyprotein at multiple sites, releasing the individual non-structural proteins.[8] This processing is essential for the formation of a functional replication complex.

NS3 Helicase:

The NS3 helicase unwinds the viral dsRNA replication intermediate, allowing for the synthesis of new single-stranded RNA genomes. This process is fueled by the hydrolysis of nucleoside triphosphates (NTPs).[9]

Table 1: Kinetic Parameters of DENV NS3 Protease and Helicase

Enzyme/ActivitySerotypeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
NS3 Protease DENV-4eNS2B47NS3Pro38.32 ± 2.192.82 ± 0.03-[10]
DENV-4bNS2B47NS3Pro20.71 ± 0.752.79 ± 0.05-[10]
DENV-4gNS2B47NS3Pro18.36 ± 0.811.56 ± 0.02-[10]
NS3 Helicase (ATPase) DENV-2ATP-2.91 ± 0.03 (-RNA)-[11]
DENV-2ATP-28 ± 1 (+poly(A))-[11]
DENV-2SLA12 RNA0.5-28[12]
DENV-2cSLA12 RNA0.86-9.3[12]

NS4A and NS4B: Architects of the Replication Organelle

NS4A and NS4B are integral membrane proteins that induce the dramatic rearrangements of intracellular membranes, leading to the formation of the viral replication organelle.[13]

NS4A: A Scaffold for the Replication Complex

NS4A, along with NS4B, is a key organizer of the replication complex.[13] It is a small, hydrophobic protein that induces membrane curvature and, through self-oligomerization, helps to create the vesicular structures where viral replication occurs.[4]

NS4B: A Multifunctional Membrane Modulator

NS4B is a larger transmembrane protein that also plays a central role in the formation of the replication complex and in antagonizing the host's innate immune response.[4][6] It interacts with several other viral proteins, including NS3, and is essential for viral RNA synthesis.[14] The interaction between NS4A and NS4B is critical for their functions, with a reported dissociation constant (Kd) of approximately 50 nM for DENV-2.[2][8]

NS5: The Viral RNA Polymerase and Immune Antagonist

NS5 is the largest and most conserved of the DENV non-structural proteins.[15] It possesses two key enzymatic activities: an N-terminal methyltransferase (MTase) and a C-terminal RNA-dependent RNA polymerase (RdRp).[15]

NS5 RdRp:

The RdRp domain is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template.[16] This is the central process of viral replication.

NS5 MTase:

The MTase domain is involved in the capping of the 5' end of the newly synthesized viral RNA. This cap structure is crucial for the stability of the viral RNA and for its efficient translation into proteins.[15]

Immune Evasion:

NS5 is a potent antagonist of the host's type I interferon signaling pathway. It achieves this by binding to and mediating the degradation of the host protein STAT2, a key signaling molecule in the IFN pathway.[3][17][18]

Experimental Protocols

NS3 Protease Assay (Fluorogenic Substrate)

This protocol outlines a standard in vitro assay to measure the activity of the DENV NS2B-NS3 protease using a fluorogenic peptide substrate.

Materials:

  • Purified recombinant DENV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer containing 100 nM of the NS2B-NS3 protease to each well.

  • Add 1 µL of the diluted test compounds or vehicle control to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of 100 µM fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

  • Determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes a general method to investigate the interaction between two proteins (a "bait" protein and a "prey" protein) in DENV-infected cells.

Materials:

  • DENV-infected and mock-infected cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to the "bait" protein

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the DENV-infected and mock-infected cells with lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the "bait" antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads extensively with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Neutralize the eluates with a neutralizing buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" and "prey" proteins. The presence of the "prey" protein in the eluate from the DENV-infected sample but not the mock sample indicates an interaction.[19]

Signaling Pathways and Logical Relationships

DENV NS Protein Interference with Type I Interferon (IFN) Signaling

DENV has evolved multiple strategies to counteract the host's innate immune response, with the type I IFN pathway being a primary target. Several non-structural proteins play a role in this antagonism.

DENV_IFN_Antagonism cluster_host Host Cell cluster_denv DENV NS Proteins Viral RNA Viral RNA RIG-I/MDA5 RIG-I/MDA5 Viral RNA->RIG-I/MDA5 sensed by MAVS MAVS RIG-I/MDA5->MAVS activates TBK1/IKKe TBK1/IKKe MAVS->TBK1/IKKe activates IRF3/7 IRF3/7 TBK1/IKKe->IRF3/7 phosphorylates IFN-I IFN-I IRF3/7->IFN-I induces transcription IFNAR IFNAR IFN-I->IFNAR binds JAK1/TYK2 JAK1/TYK2 IFNAR->JAK1/TYK2 activates STAT1 STAT1 JAK1/TYK2->STAT1 phosphorylates STAT2 STAT2 JAK1/TYK2->STAT2 phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 Proteasome Proteasome STAT2->Proteasome degraded by ISGs ISGs ISGF3->ISGs induces transcription NS2A NS2A NS2A->STAT1 inhibits phosphorylation NS3 NS3 NS3->RIG-I/MDA5 inhibits signaling NS4A NS4A NS4A->MAVS inhibits NS4A->STAT1 inhibits phosphorylation NS4B NS4B NS4B->STAT1 inhibits phosphorylation NS5 NS5 NS5->STAT2 binds & targets for degradation

Caption: DENV non-structural proteins antagonize the host type I IFN signaling pathway.

DENV Replication Complex Formation

The formation of the DENV replication complex is a highly orchestrated process involving multiple non-structural proteins and the hijacking of host cell membranes.

DENV_Replication_Complex cluster_er Endoplasmic Reticulum Viral Polyprotein Viral Polyprotein NS2A NS2A Viral Polyprotein->NS2A NS2B NS2B Viral Polyprotein->NS2B NS3 NS3 Viral Polyprotein->NS3 NS4A NS4A Viral Polyprotein->NS4A NS4B NS4B Viral Polyprotein->NS4B NS5 NS5 Viral Polyprotein->NS5 ER Membrane ER Membrane Vesicle Invagination Vesicle Invagination ER Membrane->Vesicle Invagination Replication Complex Replication Complex Vesicle Invagination->Replication Complex forms NS2A->Replication Complex component of NS3->Replication Complex recruited to NS4A->ER Membrane induces curvature NS4B->ER Membrane induces curvature NS5->Replication Complex recruited to NS1 NS1 NS1->Replication Complex component of Viral RNA Viral RNA Viral RNA->Replication Complex template for replication

Caption: Formation of the DENV replication complex on the ER membrane.

References

The Core of DENV-4 Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dengue virus serotype 4 (DENV-4) replication cycle, focusing on the molecular mechanisms that underpin viral propagation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies. This document details the intricate host-virus interactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex molecular pathways.

The DENV-4 Viral Replication Cycle: A Molecular Journey

The replication of DENV-4 is a highly orchestrated process that occurs within the cytoplasm of infected host cells. It can be broadly divided into several key stages: attachment and entry, genome translation and replication, and finally, virion assembly and egress.

Attachment, Entry, and Fusion

The initiation of DENV-4 infection is a multi-step process involving attachment to the host cell surface, internalization via receptor-mediated endocytosis, and fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.

  • Attachment: The DENV-4 virion, a spherical particle of approximately 50 nm in diameter, initially attaches to the host cell surface through the interaction of its envelope (E) protein with various cellular attachment factors.[1] While a single definitive receptor has not been identified, heparan sulfate and other glycosaminoglycans are known to serve as initial attachment points, concentrating viral particles on the cell surface.[1]

  • Entry: Following attachment, the virus is internalized into the host cell via clathrin-mediated endocytosis.[2] This process involves the formation of a clathrin-coated pit that invaginates and pinches off to form an endosome containing the viral particle.

  • Fusion: As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH triggers a conformational change in the E protein, leading to the fusion of the viral envelope with the late endosomal membrane. This fusion event releases the viral nucleocapsid, containing the genomic RNA, into the cytoplasm, where replication can commence.

Genome Organization, Protein Translation, and Processing

The DENV-4 genome is a single-stranded, positive-sense RNA of approximately 10.7 kilobases. It contains a single open reading frame (ORF) that is flanked by 5' and 3' untranslated regions (UTRs). The ORF is translated into a single large polyprotein, which is subsequently cleaved by a combination of host and viral proteases to yield three structural proteins and seven non-structural (NS) proteins.[3][4][5]

  • Structural Proteins:

    • Capsid (C): Forms the nucleocapsid that encapsidates the viral RNA.

    • pre-Membrane (prM): A precursor to the membrane (M) protein, it plays a crucial role in the proper folding and assembly of the E protein and prevents its premature fusion during transport through the secretory pathway.

    • Envelope (E): The primary surface protein involved in receptor binding and membrane fusion.

  • Non-Structural (NS) Proteins:

    • NS1: A glycoprotein that plays a role in viral replication and immune evasion.[4]

    • NS2A and NS2B: Involved in polyprotein processing and the formation of the replication complex. NS2B acts as a cofactor for the NS3 protease.

    • NS3: A multifunctional protein with serine protease and RNA helicase/NTPase activities, essential for polyprotein processing and RNA replication.

    • NS4A and NS4B: Hydrophobic proteins that induce membrane rearrangements to form the viral replication compartments.[6][7] NS4A has also been implicated in the induction of autophagy.[7]

    • NS5: The largest and most conserved DENV protein, it possesses RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) activities, which are essential for viral RNA replication and capping.

RNA Replication

DENV-4 RNA replication takes place on the membranes of the endoplasmic reticulum (ER) within specialized virus-induced structures known as replication organelles (ROs). The positive-sense genomic RNA serves as a template for the synthesis of a complementary negative-sense RNA strand by the viral NS5 RdRp. This negative-sense RNA then acts as a template for the synthesis of new positive-sense genomic RNAs. These newly synthesized genomes can then be used for further translation, replication, or packaging into new virions.

Virion Assembly and Egress

The assembly of new DENV-4 virions is a complex process that occurs on the surface of the ER.

  • Nucleocapsid Formation: The newly synthesized genomic RNA is encapsidated by the capsid protein to form the nucleocapsid.

  • Budding: The nucleocapsid then buds into the lumen of the ER, acquiring a lipid envelope containing the prM and E proteins. This results in the formation of immature, non-infectious viral particles.

  • Maturation and Egress: These immature virions are transported through the host cell's secretory pathway. In the trans-Golgi network, the acidic environment triggers a conformational change in the prM-E heterodimers, exposing a cleavage site for the host protease furin. Cleavage of prM to M results in the formation of mature, infectious virions. These mature virions are then released from the cell via exocytosis.

Quantitative Data on DENV-4 Replication

The kinetics of DENV-4 replication can vary depending on the host cell line and the multiplicity of infection (MOI). The following tables summarize representative quantitative data from the literature.

Cell LineMOITime Post-Infection (hours)Viral Titer (FFU/mL or PFU/mL)Reference
Vero0.0124~1 x 10^3[8]
48~1 x 10^5[8]
72~1 x 10^6[8]
96~5 x 10^6[8]
120~1 x 10^7[8]
C6/360.124~1 x 10^4[2]
48~1 x 10^6[2]
72~5 x 10^6[2]
96~1 x 10^7[2]
120~8 x 10^6[2]
BHK-21Not Specified96Plaques observed[9][10]
Human Endothelial CellsNot SpecifiedNot SpecifiedSusceptible to DENV-4[11][12]

Table 1: DENV-4 Replication Kinetics in Various Cell Lines. FFU: Focus Forming Units; PFU: Plaque Forming Units. Viral titers are approximate and can vary between experiments.

Cell LineDENV-4 StrainPeak Titer (FFU/mL)Days Post-Infection at PeakReference
iPS-DCNot Specified~1 x 10^64[13]
VeroNot Specified~1 x 10^54[13]
K562Not Specified~1 x 10^44[13]
C6/36SS12/66 (DF)~8 x 10^65[2]
C6/36SS12/67 (DHF)~1 x 10^75[2]

Table 2: Peak Viral Yields of DENV-4 in Different Cell Lines. iPS-DC: induced Pluripotent Stem Cell-derived Dendritic Cells; DF: Dengue Fever; DHF: Dengue Hemorrhagic Fever.

DENV-4 and Host Signaling Pathways

DENV-4 has evolved sophisticated mechanisms to manipulate host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response.

Evasion of the Interferon Response

The type I interferon (IFN) system is a critical component of the innate immune response to viral infections. DENV has developed multiple strategies to counteract this response. Several DENV non-structural proteins, including NS2A, NS4A, and NS4B, have been shown to inhibit IFN signaling by preventing the phosphorylation and activation of STAT1.[14][15][16] Furthermore, the NS5 protein can mediate the degradation of STAT2, a key component of the IFN signaling cascade.[16]

DENV_IFN_Evasion cluster_pathway Type I Interferon Signaling Pathway cluster_denv DENV-4 Interference IFN IFN-α/β IFNAR IFNAR IFN->IFNAR JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 STAT1 STAT1 JAK1_TYK2->STAT1 P STAT2 STAT2 JAK1_TYK2->STAT2 P ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus ISG Interferon-Stimulated Genes (ISGs) Nucleus->ISG Transcription NS2A NS2A NS2A->STAT1 Inhibits Phosphorylation NS4A NS4A NS4A->STAT1 Inhibits Phosphorylation NS4B NS4B NS4B->STAT1 Inhibits Phosphorylation NS5 NS5 NS5->STAT2 Induces Degradation DENV_Autophagy_Manipulation cluster_denv DENV-4 Infection cluster_autophagy Autophagy Pathway DENV DENV-4 NS1 NS1 DENV->NS1 NS4A NS4A DENV->NS4A Autophagy_Induction Autophagy Induction NS1->Autophagy_Induction NS4A->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Lipophagy Lipophagy Autophagosome->Lipophagy Lipid_Droplets Lipid Droplets Lipid_Droplets->Lipophagy Fatty_Acids Fatty Acids Lipophagy->Fatty_Acids Beta_Oxidation β-oxidation Fatty_Acids->Beta_Oxidation Replication_Complex Viral Replication Complex Formation Fatty_Acids->Replication_Complex ATP ATP Beta_Oxidation->ATP ATP->Replication_Complex

References

Epidemiology and Global Distribution of Dengue Virus Serotype 4 (DENV-4) Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health concern, with four distinct serotypes (DENV-1, -2, -3, and -4) co-circulating in many endemic regions. DENV-4, while historically less prevalent than other serotypes, is increasingly associated with significant outbreaks and severe disease. This technical guide provides an in-depth overview of the epidemiology and global distribution of DENV-4 genotypes for researchers, scientists, and drug development professionals. We summarize the current understanding of DENV-4 genetic diversity, the geographical spread of its major genotypes, and the molecular techniques used for their characterization. This guide includes a compilation of quantitative data on genotype prevalence, detailed experimental protocols for DENV-4 genotyping, and visualizations of key experimental workflows and the global distribution of DENV-4 genotypes to facilitate a comprehensive understanding of its molecular epidemiology.

Introduction

Dengue virus serotype 4 (DENV-4) was first isolated in the Philippines in 1953.[1] While often circulating at lower levels compared to other serotypes, DENV-4 is a significant contributor to the global dengue burden and is capable of causing the full spectrum of dengue disease, from mild dengue fever to severe dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[1][2] The genetic diversity within DENV-4 is categorized into distinct genotypes, which exhibit different geographical distributions and evolutionary dynamics. Understanding the epidemiology and global spread of these genotypes is crucial for public health surveillance, vaccine development, and the design of effective antiviral therapies. This guide aims to provide a comprehensive technical resource on the molecular epidemiology of DENV-4 genotypes.

DENV-4 Genotypes and their Global Distribution

Phylogenetic analysis of the DENV-4 envelope (E) gene has led to the classification of the virus into several genotypes. The most commonly recognized are Genotype I, Genotype II, and a Sylvatic genotype.[1][3] Some studies also refer to a distinct Genotype III, primarily found in Asia.[2][3]

  • Genotype I: This genotype is predominantly found in Southeast Asia and the Indian subcontinent.[1][2] Studies have traced its origin to the Philippines, with subsequent spread to countries like Thailand, Vietnam, Myanmar, Sri Lanka, and India.[1][2] Thailand has been identified as a major hub for the regional and global dissemination of Genotype I.[2]

  • Genotype II: Genotype II has a more widespread global distribution, circulating in Asia, the Pacific, and the Americas.[2][4] It is the predominant genotype in the Americas.[5] This genotype is further divided into two clades, IIa and IIb.[4]

  • Genotype III: This genotype has been reported with a more restricted circulation, primarily in Asia, with notable prevalence in Thailand.[2][3]

  • Sylvatic Genotype: The sylvatic genotype circulates in a non-human primate transmission cycle in forested areas of Malaysia.[2] While primarily found in monkeys, there is evidence of occasional spillover into human populations.

The global distribution of these genotypes is dynamic, with ongoing evolution and migration leading to the introduction of genotypes into new regions.

Data Presentation: Prevalence of DENV-4 Genotypes in Selected Countries

The following table summarizes findings on the prevalence of DENV-4 genotypes from various molecular epidemiology studies. It is important to note that surveillance data is not uniformly available for all regions, and the reported prevalence can vary depending on the study period and sampling methods.

Country/RegionPredominant DENV-4 Genotype(s)Study PeriodKey Findings & Citations
Southeast Asia
LaosGenotype I2013-2019DENV-4 emerged as a major cause of epidemics from 2015-2019, with Genotype I being the circulating strain.[2]
ThailandGenotypes I and III1973-2007Co-circulation of Genotypes I and III has been observed, with Genotype I being predominant in more recent studies.[3][6]
VietnamGenotype I2013A large outbreak in 2013 saw a high prevalence of DENV-4 Genotype I, accounting for 48.9% of cases.[1]
MyanmarGenotype I2013Co-circulated with other DENV serotypes in a major outbreak.[1]
IndonesiaGenotype II2019Genotype II was the primary cause of DENV-4 outbreaks in Java.[7]
MalaysiaGenotype IIa-Jember DENV-4 strains were found to be Genotype IIa.[8]
South Asia
IndiaGenotype I2016-2018Genotype I is the predominant DENV-4 genotype circulating in India.[9][10]
Sri LankaGenotype I2012DENV-4 Genotype I infections were commonly observed during the 2012 epidemic.[1]
The Americas
PanamaGenotype IIb2023-2024Re-emergence of DENV-4 after 23 years, with the circulating strain identified as Genotype IIb.[11]
Puerto RicoGenotype II1980s-1990sGenotype II has been circulating on the island for several decades.[7]
BrazilGenotype I and II2008-2013Genotype II is the predominant circulating strain, however, there has been a report of the introduction of Genotype I.[10][12]
Other Regions
China (Yunnan)Genotype I2013-2016Both imported and autochthonous cases of Genotype I have been detected.[1]

Experimental Protocols for DENV-4 Genotyping

The molecular characterization of DENV-4 genotypes relies on a series of laboratory procedures, from sample collection to phylogenetic analysis. The following sections provide a detailed overview of the key experimental methodologies.

Viral RNA Extraction

The first step in the molecular analysis of DENV-4 is the extraction of viral RNA from clinical samples, typically serum or plasma, or from infected mosquito vectors.

Protocol: Viral RNA Extraction from Serum/Plasma

This protocol is a generalized procedure based on commercially available viral RNA extraction kits (e.g., QIAamp Viral RNA Mini Kit, Qiagen).

  • Sample Preparation:

    • Thaw frozen serum or plasma samples on ice.

    • Centrifuge the sample at low speed (e.g., 2,000 x g for 5 minutes) to pellet any cellular debris.

  • Lysis:

    • Pipette 140 µL of the clarified serum or plasma into a sterile microcentrifuge tube.

    • Add 560 µL of Buffer AVL (containing carrier RNA) to the sample. Mix by pulse-vortexing for 15 seconds.

    • Incubate at room temperature for 10 minutes to ensure complete viral lysis.

  • Ethanol Addition:

    • Add 560 µL of 96-100% ethanol to the lysate and mix thoroughly by pulse-vortexing.

  • Binding:

    • Carefully apply the mixture to a QIAamp Mini spin column in a 2 mL collection tube.

    • Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Place the spin column in a clean 2 mL collection tube.

    • Add 500 µL of Buffer AW1 and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

    • Add 500 µL of Buffer AW2 and centrifuge at full speed (20,000 x g) for 3 minutes to dry the membrane.

  • Elution:

    • Place the spin column in a sterile 1.5 mL microcentrifuge tube.

    • Add 60 µL of Buffer AVE (elution buffer) directly to the center of the membrane.

    • Incubate at room temperature for 1 minute.

    • Centrifuge at 6,000 x g for 1 minute to elute the RNA.

  • Storage:

    • The eluted RNA is ready for immediate use in downstream applications or can be stored at -80°C for long-term storage.

RT-PCR and Envelope (E) Gene Amplification

Reverse transcription-polymerase chain reaction (RT-PCR) is used to convert the viral RNA into complementary DNA (cDNA) and then amplify a specific target region, typically the envelope (E) gene, for sequencing and genotyping.

Protocol: One-Step RT-PCR for DENV-4 E Gene Amplification

This protocol is a generalized procedure and may require optimization based on the specific primers and reagents used.

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction:

      • 12.5 µL of 2x Reaction Mix (containing dNTPs and buffer)

      • 1.0 µL of DENV-4 specific forward primer (10 µM)

      • 1.0 µL of DENV-4 specific reverse primer (10 µM)

      • 0.5 µL of RT/Taq enzyme mix

      • 5.0 µL of nuclease-free water

    • Vortex the master mix gently and spin down.

    • Aliquot 20 µL of the master mix into sterile PCR tubes.

    • Add 5 µL of the extracted viral RNA to each tube.

  • Thermal Cycling:

    • Place the PCR tubes in a thermal cycler and run the following program:

      • Reverse Transcription: 50°C for 30 minutes

      • Initial Denaturation: 95°C for 15 minutes

      • 40 Cycles:

        • 94°C for 30 seconds (Denaturation)

        • 55°C for 30 seconds (Annealing - temperature may need optimization)

        • 72°C for 1 minute 30 seconds (Extension)

      • Final Extension: 72°C for 10 minutes

      • Hold: 4°C

  • Amplicon Verification:

    • Analyze 5 µL of the PCR product on a 1.5% agarose gel stained with a nucleic acid dye (e.g., SYBR Safe).

    • A band of the expected size (approximately 1485 bp for the full E gene) should be visible under UV illumination.

Sanger Sequencing

The amplified E gene product is then sequenced to determine its nucleotide sequence.

Protocol: Sanger Sequencing of Purified PCR Products

  • PCR Product Purification:

    • Excise the DNA band of the correct size from the agarose gel.

    • Purify the DNA from the gel slice using a commercial gel extraction kit (e.g., QIAquick Gel Extraction Kit, Qiagen), following the manufacturer's instructions.

    • Alternatively, treat the PCR product with ExoSAP-IT to remove unincorporated primers and dNTPs.

  • Sequencing Reaction:

    • Prepare sequencing reactions using the purified PCR product as a template and the same forward and reverse primers used for amplification (or internal sequencing primers).

    • The sequencing reaction typically includes the template DNA, a sequencing primer, a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis:

    • The products of the sequencing reaction are separated by size using capillary electrophoresis on an automated DNA sequencer.

  • Data Analysis:

    • The sequencer software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide.

    • The raw sequence data is then assembled and edited using sequence analysis software (e.g., Geneious, Sequencher).

Phylogenetic Analysis

The obtained E gene sequences are compared with reference sequences of known DENV-4 genotypes to determine the genotype of the isolate.

Protocol: Phylogenetic Tree Construction

  • Sequence Alignment:

    • Align the newly obtained E gene sequence with a dataset of reference DENV-4 sequences from GenBank representing all known genotypes.

    • Use a multiple sequence alignment program such as MAFFT or ClustalW.

  • Phylogenetic Model Selection:

    • Determine the best-fit nucleotide substitution model for the alignment using software like jModelTest or MEGA.

  • Tree Inference:

    • Construct the phylogenetic tree using a method such as Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian inference (e.g., using MrBayes or BEAST).

  • Tree Visualization and Interpretation:

    • Visualize the resulting phylogenetic tree using software like FigTree or MEGA.

    • The genotype of the unknown isolate is determined by its clustering with the reference sequences of a specific genotype. The statistical support for the branching patterns is typically assessed using bootstrap analysis or posterior probabilities.[7]

Signaling Pathways in DENV-4 Infection

Dengue virus infection triggers a complex interplay with the host's cellular signaling pathways, often manipulating them to facilitate viral replication and evade the immune response. While research on genotype-specific differences in signaling is ongoing, several key pathways are known to be involved in DENV infection in general.

Upon entry into the host cell, DENV is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which initiate an innate immune response. This leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[13] However, DENV has evolved mechanisms to counteract these responses. For instance, DENV non-structural (NS) proteins can interfere with IFN signaling by targeting components of the JAK-STAT pathway.[13]

The virus also interacts with host factors to facilitate its replication. The DENV envelope (E) protein binds to various host cell receptors to mediate entry.[14] Once inside, the virus utilizes the host's endoplasmic reticulum (ER) for replication, which can induce ER stress and trigger the unfolded protein response (UPR).[15]

Further research is needed to elucidate the specific ways in which different DENV-4 genotypes may modulate these and other signaling pathways, which could potentially explain differences in their virulence and transmission dynamics.

Visualizations

Global Distribution of DENV-4 Genotypes

G Asia Asia Africa Africa Oceania Oceania Genotype II Genotype II Genotype II->Asia Genotype II->Oceania Americas Americas Genotype II->Americas Predominant Genotype III Genotype III Genotype III->Asia Restricted Sylvatic Sylvatic Sylvatic->Asia Malaysia

Caption: Global distribution of major DENV-4 genotypes.

Experimental Workflow for DENV-4 Genotyping

G cluster_0 Sample Processing cluster_1 Molecular Analysis cluster_2 Bioinformatic Analysis Clinical Sample Clinical Sample Viral RNA Extraction Viral RNA Extraction Clinical Sample->Viral RNA Extraction RT-PCR (E Gene) RT-PCR (E Gene) Viral RNA Extraction->RT-PCR (E Gene) Sanger Sequencing Sanger Sequencing RT-PCR (E Gene)->Sanger Sequencing Sequence Assembly & Editing Sequence Assembly & Editing Sanger Sequencing->Sequence Assembly & Editing Phylogenetic Analysis Phylogenetic Analysis Sequence Assembly & Editing->Phylogenetic Analysis Genotype Determination Genotype Determination Phylogenetic Analysis->Genotype Determination G DENV Infection DENV Infection Host Cell PRR Activation Host Cell PRR Activation DENV Infection->Host Cell PRR Activation IFN Production IFN Production Host Cell PRR Activation->IFN Production JAK-STAT Signaling JAK-STAT Signaling IFN Production->JAK-STAT Signaling Antiviral State Antiviral State JAK-STAT Signaling->Antiviral State DENV NS Proteins DENV NS Proteins DENV NS Proteins->JAK-STAT Signaling Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Evolutionary Dynamics and Phylogenetic Analysis of Dengue Virus Serotype 4 (DENV-4)

This technical guide provides a comprehensive overview of the evolutionary dynamics and phylogenetic analysis of Dengue Virus Serotype 4 (DENV-4). It is designed to serve as a resource for researchers, scientists, and professionals involved in virology, epidemiology, and the development of antiviral drugs and vaccines. This document synthesizes key findings on the genetic diversity, evolutionary rates, and phylogenetic relationships of DENV-4 genotypes, supported by quantitative data, detailed methodologies, and visual diagrams.

Introduction to DENV-4

Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health concern, with four antigenically distinct serotypes (DENV-1, -2, -3, and -4).[1][2] While all serotypes can cause a spectrum of illness from asymptomatic infection to severe dengue, DENV-4 has historically been associated with a lower prevalence worldwide compared to other serotypes.[3] However, its clinical significance is notable, as it can cause severe manifestations, including dengue hemorrhagic fever (DHF).[3]

DENV-4 is classified into several genotypes based on the nucleotide sequence of the envelope (E) gene, the most commonly used target for genotyping.[4] The primary genotypes include I, II, III, and a distinct Sylvatic genotype.[3][5] In recent classifications, Genotype II is sometimes further divided into IIa and IIb.[6] These genotypes exhibit distinct geographical distributions and evolutionary histories.[2][7][8] Understanding the evolutionary dynamics of these genotypes is critical for tracking viral spread, predicting disease outbreaks, and designing effective vaccines and therapeutics.[2][9]

Evolutionary Dynamics of DENV-4

The evolution of DENV-4 is shaped by a combination of factors including nucleotide substitution rates, selection pressures, and population dynamics.

2.1. Evolutionary Rates

The rate of evolution for DENV-4, typically measured in nucleotide substitutions per site per year, is comparable to other RNA viruses. However, rates can vary between genotypes and over different time periods. Studies based on the E gene and whole genomes have provided key estimates. For instance, the overall evolution rate for DENV-4 Genotype I has been estimated at approximately 9.74 × 10⁻⁴ substitutions/site/year.[3] Other studies have reported rates for the entire DENV-4 serotype ranging from 6.02 × 10⁻⁴ to 6.23 × 10⁻⁴ substitutions/site/year.[10][11][12] Interestingly, some analyses have noted variations in evolutionary rates between older and more recent isolates, with post-1990 DENV-4 E gene isolates evolving faster (9.91 × 10⁻⁴) than pre-1990 isolates (7.52 × 10⁻⁴).[13]

2.2. Time to Most Recent Common Ancestor (tMRCA)

Molecular clock analyses are used to estimate the timeframe of the emergence and divergence of viral lineages. The tMRCA for all epidemic DENV-4 genotypes from the ancestral sylvatic strains is estimated to be around the year 1762.[13] More recent divergences, such as the emergence of Genotype I, are traced back to approximately 1943.[11] The tMRCA for the widespread DENV-4 Genotype I is estimated to be around 1956.[3]

2.3. Population Dynamics and Selection Pressures

The demographic history of DENV-4 genotypes often shows fluctuations in effective population size over time, which can correlate with epidemic events.[3] For example, the population size of DENV-4 in India saw a significant rise between 2010 and 2015.[11]

The evolution of DENV-4 is predominantly governed by purifying (negative) selection, which acts to remove deleterious mutations and maintain protein function.[3] However, episodic positive selection has been identified in specific genes, notably the envelope (E) and non-structural (NS) proteins like NS2A and NS3.[8][9] This positive selection can be driven by the host immune response and may contribute to the emergence of new, antigenically distinct viral lineages.[9] For instance, the emergence of the highly divergent DENV-4-Id lineage in South India has been linked to immune escape.[9]

2.4. Recombination

While long considered rare in flaviviruses, evidence of intra-serotype recombination in natural DENV populations has been documented.[14][15] Recombination events, where different viral strains co-infecting a host exchange genetic material, can play a significant role in generating genetic diversity and potentially creating novel, successful viral strains.[14]

Data Presentation: Quantitative Evolutionary Metrics

The following tables summarize key quantitative data from various phylogenetic studies on DENV-4.

Table 1: Evolutionary Rates of DENV-4 and its Genotypes/Clades

Virus/Genotype/CladeMean Substitution Rate (substitutions/site/year)95% HPD/CI IntervalGene RegionReference
DENV-4 (Overall)6.23 × 10⁻⁴4.64 × 10⁻⁴ – 7.89 × 10⁻⁴CprM[10][11]
DENV-4 (Overall)6.02 × 10⁻⁴Not specifiedE gene[12]
DENV-4 Genotype I9.74 × 10⁻⁴8.68 × 10⁻⁴ – 10.82 × 10⁻⁴E gene[3]
DENV-4 Genotype I, Clade II11.3 × 10⁻⁴Not specifiedE gene[3]
DENV-4 Genotype I, Clade V8.66 × 10⁻⁴Not specifiedE gene[3]
DENV-4 (Thailand, 1991-2007)6.4 × 10⁻⁵Not specifiedE gene[16]
DENV-4 E gene (post-1990)9.91 × 10⁻⁴9.23 × 10⁻⁴ – 10.59 × 10⁻⁴E gene[13]
DENV-4 E gene (pre-1990)7.52 × 10⁻⁴6.48 × 10⁻⁴ – 8.56 × 10⁻⁴E gene[13]

Table 2: Time to Most Recent Common Ancestor (tMRCA) for DENV-4 Lineages

LineageEstimated tMRCA (Year)95% HPD/CI Interval (Year)Reference
All DENV-4 Genotypes (from Sylvatic)1762Not specified[13]
All DENV-4 Genotypes (Root of tree)18401784–1889[10][11]
DENV-4 Genotype I19431932–1953 (approx.)[11]
DENV-4 Genotype I (Overall)19561955–1956[3]
DENV-4 Genotype I, Clade I1991Not specified[3]
DENV-4 Genotype I, Clade II1990Not specified[3]
DENV-4 Genotype I, Clade III1977Not specified[3]
DENV-4 Genotype I, Clade IV1971Not specified[3]
DENV-4 Genotype I, Clade V1962Not specified[3]

Phylogenetic Analysis of DENV-4

Phylogenetic analysis is essential for classifying DENV-4 into distinct genotypes and understanding their global dissemination pathways.

4.1. DENV-4 Genotypes and Distribution

  • Genotype I: This is a predominant and geographically widespread genotype, primarily found in Southeast Asia and the Indian subcontinent.[3][9] Studies suggest it originated in the Philippines and subsequently spread to Thailand, which acted as a major hub for its further distribution.[3][17]

  • Genotype II: This genotype is prevalent in Indonesia, the Caribbean, and the Americas.[1][7][18]

  • Genotype III: This genotype has been detected sporadically in Asia.[6]

  • Sylvatic Genotype: This genotype is maintained in an enzootic cycle involving non-human primates and arboreal mosquitoes in Asia and has not been shown to cause major human epidemics.[19]

4.2. Phylogenetic Relationships

Phylogenetic trees consistently show that the epidemic genotypes (I, II, and III) diverged from the ancestral Sylvatic genotype.[13] Within each genotype, distinct clades or lineages often emerge that are associated with specific geographic regions or time periods, reflecting localized evolution and transmission.[3][8] For example, within Genotype I, five distinct clades have been identified that diverged between 1957 and 1990.[3][17]

Experimental Protocols and Methodologies

The evolutionary and phylogenetic analysis of DENV-4 relies on robust computational methodologies.

5.1. Sequence Acquisition and Alignment

  • Sequencing: Viral RNA is extracted from patient sera or infected mosquito pools. The gene of interest (commonly the full E gene) or the complete viral genome is amplified using reverse transcription-polymerase chain reaction (RT-PCR) and then sequenced.[20]

  • Dataset Assembly: Newly generated sequences are combined with publicly available sequences from databases like GenBank to create a comprehensive dataset for analysis.[10][11]

  • Alignment: Sequences are aligned using algorithms like MUSCLE or ClustalW to ensure that homologous nucleotide positions are correctly matched for comparison.

5.2. Phylogenetic Reconstruction Two primary methods are used for reconstructing phylogenetic trees:

  • Maximum Likelihood (ML) Analysis:

    • Model Selection: An appropriate nucleotide substitution model (e.g., GTR+G, TN93+G) is selected based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[19][21]

    • Tree Inference: An ML tree is inferred using software like PhyML or MEGA.[21][22]

    • Branch Support: The reliability of the tree topology is assessed using bootstrapping, typically with 1,000 replicates.[19][22]

  • Bayesian Phylogenetic Analysis (BEAST):

    • Model Priors: This method uses a Bayesian Markov Chain Monte Carlo (MCMC) approach. It requires setting priors for the substitution model, molecular clock model (Strict vs. Relaxed), and coalescent tree prior (e.g., Bayesian Skyline).[10][11][13]

    • MCMC Simulation: The analysis is run for millions of generations in software like BEAST, sampling parameters at regular intervals.[13]

    • Convergence Check: The results are checked for convergence using software like Tracer to ensure effective sample sizes (ESS) are adequate (typically >200).[13]

    • Tree Annotation: A Maximum Clade Credibility (MCC) tree is generated, which represents the most probable tree topology, with nodes annotated with posterior probabilities indicating statistical support.[17]

Mandatory Visualizations

Diagram 1: Generalized Phylogenetic Tree of DENV-4 Genotypes

DENV4_Phylogeny Root Sylvatic Ancestor i1 Root->i1 G_I Genotype I (Asia/Indian Subcontinent) G_II Genotype II (Americas/Indonesia) G_III Genotype III (Asia - Sporadic) Sylvatic Sylvatic Genotype (Enzootic Cycle) i1->Sylvatic i2 i1->i2 i2->G_I i2->G_II i2->G_III

Caption: Phylogenetic relationships among the major DENV-4 genotypes.

Diagram 2: Experimental Workflow for Bayesian Phylogenetic Analysis

Phylogenetic_Workflow Sample 1. Sample Collection (Serum / Mosquitoes) RNA_Ext 2. Viral RNA Extraction Sample->RNA_Ext Seq 3. RT-PCR & Sequencing (E gene / Whole Genome) RNA_Ext->Seq Data 4. Dataset Assembly (with GenBank sequences) Seq->Data Align 5. Sequence Alignment Data->Align Model 6. Model Selection (Substitution, Clock, Coalescent) Align->Model BEAST 7. Bayesian MCMC Analysis (BEAST Software) Model->BEAST Tracer 8. Convergence Check (Tracer Software) BEAST->Tracer MCC 9. MCC Tree Generation (TreeAnnotator) Tracer->MCC Result 10. Phylogenetic Tree & Evolutionary Estimates MCC->Result

Caption: Standard workflow for Bayesian evolutionary analysis of DENV-4.

Diagram 3: Dissemination Pathway of DENV-4 Genotype I

DENV4_Dissemination PHI Origin: Philippines THA Primary Hub: Thailand PHI->THA Initial Spread IND Secondary Hub: Indian Subcontinent THA->IND Major Route SEA Other SE Asia (e.g., Vietnam, Myanmar) THA->SEA Regional Spread AUS Australia THA->AUS AME Americas IND->AME Occasional Spread

References

Decoding DENV-4 Entry: A Technical Guide to Cellular Receptors and Invasion Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular receptors and entry mechanisms of Dengue virus serotype 4 (DENV-4). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current literature to offer a comprehensive overview of the molecular interactions and cellular pathways DENV-4 exploits to initiate infection. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological processes to facilitate a deeper understanding and aid in the development of novel antiviral strategies.

Cellular Receptors for DENV-4: The Initial Foothold

Dengue virus serotype 4, like other serotypes, does not utilize a single, unique receptor for entry into host cells. Instead, it employs a multi-step process involving attachment factors and primary receptors, with receptor usage varying depending on the host cell type. The primary interaction is mediated by the viral envelope (E) protein.

Key molecules implicated in DENV-4 entry include:

  • Heparan Sulfate (HS): A glycosaminoglycan found on the surface of many cell types, HS is considered a primary attachment factor for all DENV serotypes. The positively charged domains of the DENV E protein are thought to interact with the negatively charged sulfate groups of HS, concentrating viral particles on the cell surface. While specific binding affinity data for DENV-4 is limited, studies on DENV-2 have shown a high-affinity interaction with heparin (a structural analog of HS), with a dissociation constant (Kd) in the nanomolar range, suggesting a strong initial binding event[1][2]. Molecular evidence confirms that the domain III of the DENV-4 envelope protein binds to heparan sulfate[3].

  • Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN/CD209): This C-type lectin is highly expressed on dendritic cells, which are primary targets of DENV infection. DC-SIGN recognizes high-mannose N-glycans on the viral E protein and can mediate infection with all four DENV serotypes[4][5]. While it functions as an attachment factor, it is debated whether it also acts as a true entry receptor or hands off the virus to another receptor for internalization[6].

  • Other Potential Receptors: A variety of other host proteins have been identified as potential receptors or co-receptors for DENV, although their specific roles in DENV-4 entry are less characterized. These include the mannose receptor on macrophages, TIM and TAM receptors, and laminin receptor, among others. The dopamine D2 receptor has also been proposed as a potential host receptor for DENV[7].

Quantitative Insights into DENV-4 Entry and Inhibition

The development of antiviral therapies targeting viral entry requires a quantitative understanding of virus-receptor interactions and the efficacy of potential inhibitors. The following tables summarize available quantitative data related to DENV-4 entry.

Interaction Parameter Value Method Reference
DENV Envelope Protein - HeparinDissociation Constant (Kd)56 nM (for DENV-2)Surface Plasmon Resonance (SPR)[1]
DENV Envelope Protein - HeparinDissociation Constant (Kd)8.83 nM (for DENV-2)Solution Competition SPR[2]
DENV - Dopamine D2 ReceptorBinding Force50-60 pNOptical Tweezers

Table 1: Quantitative Analysis of DENV-Receptor Interactions. Note: Data specific to DENV-4 is limited; values for DENV-2 are provided as a reference for the interaction with heparan sulfate.

Inhibitor Target IC50/EC50 (DENV-4) Assay Reference
CVM-2-12-3Viral EntryIC90: 17.5 µMNot specified[8]
P02E GlycoproteinIC50: 13 ± 3 µM (DENV-2)Not specified[9]
Compound 6Viral EntryEC50: 0.068 - 0.49 µM (all serotypes)Plaque Reduction Assay[9]
NITD448E GlycoproteinEC50: 9.8 µM (DENV-2)Plaque Reduction Assay[9]
A5Viral EntryIC50: 1.2 µM (DENV-2)Not specified[9]

Table 2: Inhibitors of DENV Entry. Note: This table includes inhibitors for which activity against DENV has been reported. Data specific to DENV-4 is noted where available.

Mechanisms of DENV-4 Internalization

Following attachment to the host cell surface, DENV-4 is internalized primarily through receptor-mediated endocytosis. The specific pathway can be cell-type dependent.

Clathrin-Mediated Endocytosis

The most well-characterized entry route for DENV is clathrin-mediated endocytosis. This process involves the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles containing the virus particle. Studies have shown that infection of human hepatic cells (Huh7) with all four DENV serotypes is potently inhibited by siRNAs targeting genes associated with this pathway[10].

Clathrin_Mediated_Endocytosis DENV4 DENV-4 Virion Receptor Cell Surface Receptor (e.g., DC-SIGN, Heparan Sulfate) DENV4->Receptor Attachment CCP Clathrin-Coated Pit Receptor->CCP Recruitment Clathrin Clathrin & Adaptor Proteins Clathrin->CCP CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission EarlyEndosome Early Endosome (pH ~6.0-6.5) CCV->EarlyEndosome Uncoating LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion Low pH Trigger Release Viral RNA Release into Cytoplasm Fusion->Release

Caption: Clathrin-mediated endocytosis of DENV-4.

Other Entry Pathways

While clathrin-mediated endocytosis is a major route, evidence suggests that DENV can also utilize other pathways, such as macropinocytosis and clathrin-independent endocytosis, depending on the cell type and experimental conditions. However, the specific involvement of these pathways in DENV-4 infection is less well-defined.

Post-Internalization Events: Viral Fusion and Genome Release

Once inside the endosome, the acidic environment triggers a conformational change in the DENV E protein. This change exposes a fusion loop, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes. This fusion event releases the viral RNA genome into the cytoplasm, where it can be translated to produce viral proteins and initiate replication.

Signaling Pathways Activated During DENV-4 Entry

The interaction of DENV-4 with cellular receptors can trigger intracellular signaling cascades that may facilitate viral entry and replication. Proteomic and phosphoproteomic studies of DENV-infected cells have identified several host proteins that are differentially regulated, suggesting the involvement of various signaling pathways. While a complete picture of DENV-4-specific entry signaling is not yet available, analysis of host cell responses to DENV infection points towards the modulation of pathways involved in transcription, RNA processing, and the immune response[11][12][13][14]. For instance, DENV infection has been shown to dysregulate the PI3K/AKT/mTOR signaling pathway in megakaryocytes[7].

DENV_Entry_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DENV4 DENV-4 Receptor Receptor Complex DENV4->Receptor Binding PI3K PI3K Receptor->PI3K Activation ImmuneResponse Alteration of Innate Immune Signaling Receptor->ImmuneResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Modulation of Transcription Factors mTOR->Transcription ViralEntry Facilitation of Viral Entry mTOR->ViralEntry ImmuneResponse->ViralEntry

Caption: Putative signaling pathways modulated by DENV-4 entry.

Detailed Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for measuring neutralizing antibodies against DENV.

Principle: This assay measures the ability of antibodies in a serum sample to neutralize DENV and prevent the formation of plaques (areas of cell death) in a monolayer of susceptible cells.

Materials:

  • Vero or LLC-MK2 cells

  • DENV-4 virus stock of known titer

  • Test serum samples

  • Cell culture medium (e.g., MEM with FBS)

  • Semi-solid overlay (e.g., carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero or LLC-MK2 cells in 24-well plates and incubate until a confluent monolayer is formed (approximately 95% confluency)[15].

  • Serum Dilution: Prepare serial dilutions of heat-inactivated test serum in cell culture medium.

  • Virus-Antibody Incubation: Mix the diluted serum with a standardized amount of DENV-4 (typically 40-120 plaque-forming units per well) and incubate for 1 hour at 37°C to allow antibodies to bind to the virus[15].

  • Inoculation: Add the virus-antibody mixture to the cell monolayers and incubate for 90 minutes at 37°C[15].

  • Overlay: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 5-10 days).

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: The neutralization titer (PRNT50) is the reciprocal of the highest serum dilution that reduces the number of plaques by 50% compared to the virus control wells[15][16].

Flow Cytometry-Based Internalization Assay

This assay provides a quantitative measure of DENV internalization into host cells.

Principle: Cells are incubated with fluorescently labeled DENV, and after allowing for internalization, extracellularly bound virus is quenched or removed. The fluorescence intensity of the cells, which corresponds to the amount of internalized virus, is then measured by flow cytometry.

Materials:

  • Host cells (e.g., U937 cells expressing DC-SIGN)

  • DENV-4 virus stock

  • Fluorescent dye for labeling virus (e.g., DiD)

  • Anti-DENV E protein antibody (e.g., 4G2) conjugated to a fluorophore

  • Trypan blue or acid glycine solution to quench extracellular fluorescence

  • Flow cytometer

Procedure:

  • Virus Labeling (Optional): Label DENV-4 with a fluorescent dye according to the manufacturer's protocol.

  • Cell Infection: Incubate host cells with the labeled or unlabeled DENV-4 at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours) at 37°C to allow for internalization.

  • Removal of Extracellular Virus:

    • Quenching: Add trypan blue to quench the fluorescence of extracellularly bound virus.

    • Acid Wash: Alternatively, treat the cells with a low pH solution like acid glycine to inactivate extracellular virus[17].

  • Intracellular Staining (for unlabeled virus): If using unlabeled virus, fix and permeabilize the cells, then stain with a fluorescently labeled anti-DENV antibody.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the fluorescence intensity to quantify the percentage of infected cells and the mean fluorescence intensity, which correlates with the amount of internalized virus[18].

Caption: Workflow for a flow cytometry-based DENV-4 internalization assay.

Conclusion and Future Directions

The entry of DENV-4 into host cells is a complex and multifaceted process involving initial attachment to cell surface molecules like heparan sulfate and DC-SIGN, followed by internalization predominantly through clathrin-mediated endocytosis. The acidic environment of the endosome is crucial for triggering viral membrane fusion and the release of the viral genome into the cytoplasm. While significant progress has been made in identifying the key players in this process, further research is needed to fully elucidate the specific signaling pathways triggered by DENV-4 entry and to obtain more precise quantitative data on virus-receptor interactions. A deeper understanding of these early events in the viral life cycle is critical for the rational design of novel antiviral therapies that can effectively block DENV-4 infection at its earliest stages.

References

DENV-4 Genetic Diversity and Intra-Serotype Variations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic diversity and intra-serotype variations of Dengue virus serotype 4 (DENV-4). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction to DENV-4 Genetic Diversity

Dengue virus, a mosquito-borne flavivirus, is a major global health concern. It is classified into four antigenically distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). While DENV-4 has historically shown a lower prevalence compared to other serotypes, its incidence and geographic spread have been increasing, with significant outbreaks reported in Asia and the Americas.[1][2] DENV-4 is further categorized into several genotypes, with Genotypes I, II, and III being the most commonly associated with human infections, and a distinct Sylvatic genotype that primarily circulates in non-human primates in Southeast Asia.[1][3][4] Understanding the genetic diversity within DENV-4 is crucial for vaccine development, diagnostics, and predicting disease severity and epidemic potential.

Genotypes and Their Geographical Distribution

The geographical distribution of DENV-4 genotypes is not uniform, with each genotype having a predominant area of circulation.

GenotypePredominant Geographical DistributionKey Findings
Genotype I Southeast Asia (Philippines, Thailand, Sri Lanka, Japan), Indian subcontinent, parts of China, Brazil, and Australia.First detected in the Philippines in 1956. Thailand has acted as a major hub for its regional and global spread.[1][3]
Genotype II Indonesia, South Pacific, Caribbean, and the Americas.This genotype is the most widespread and has been circulating in the Americas for over two decades.[5] It is further subdivided into lineages IIa and IIb.
Genotype III Primarily found in Thailand.A distinct genotype identified in isolates from Bangkok, Thailand.[3][5]
Sylvatic Southeast Asia, particularly Malaysia.Circulates in non-human primates and arboreal mosquitoes.[3][6]

Intra-Serotype Variations and Genetic Markers

Intra-serotype variations, particularly within the envelope (E) gene, can have significant impacts on virus biology, including antigenicity and infectivity. These variations are defined by specific nucleotide and amino acid substitutions.

Genotype/LineageKey Amino Acid/Nucleotide Markers (relative to reference strains)Significance
Sylvatic vs. Human Genotypes Numerous non-synonymous substitutions across the open reading frame, with high conservation in the 5' and 3' untranslated regions.[3]Highlights the genetic divergence that occurred during the emergence of human DENV-4 from its sylvatic ancestors.
Genotype I, Clade III (Vietnam) Evidence of positive selection at specific amino acid sites in the E-gene.[1]May be associated with adaptation and fitness in the local host and vector populations.
Genotype IIb (Nicaragua, 2022) Six amino acid substitutions on the surface-exposed regions of the E protein, including novel mutations G172E and near N174K.[7]These mutations are located in an antigenic epitope on domain I and may alter the virus's antigenicity.
Genotype III An amino acid polymorphism at position 174 of the E protein.This position is essential for the binding of the 5H2 monoclonal antibody, suggesting potential for immune evasion.[8]

Experimental Protocols

Viral RNA Extraction, Amplification, and Sequencing

A common workflow for studying DENV-4 genetic diversity involves viral RNA extraction from patient serum or infected mosquito pools, followed by reverse transcription-polymerase chain reaction (RT-PCR) to amplify the E gene or the entire viral genome, and subsequent sequencing.

Experimental Workflow for DENV-4 Genetic Analysis

G cluster_sample Sample Collection cluster_lab Laboratory Procedures cluster_analysis Data Analysis Sample Patient Serum or Infected Mosquito Pool RNA_Extraction Viral RNA Extraction (e.g., QIAamp Viral RNA Mini Kit) Sample->RNA_Extraction RT_PCR Reverse Transcription PCR (RT-PCR) RNA_Extraction->RT_PCR E_Gene E Gene Amplification RT_PCR->E_Gene Targeted WGS Whole Genome Amplification RT_PCR->WGS Comprehensive Sequencing Sanger or Next-Generation Sequencing (NGS) E_Gene->Sequencing WGS->Sequencing Alignment Sequence Alignment (e.g., MAFFT) Sequencing->Alignment Phylo_Tree Phylogenetic Tree Construction (e.g., MEGA, BEAST) Alignment->Phylo_Tree Evolutionary_Analysis Evolutionary & Phylogeographic Analysis (e.g., BEAST) Phylo_Tree->Evolutionary_Analysis

Caption: Workflow for DENV-4 genetic characterization.

Detailed Methodologies:

  • RNA Extraction: Viral RNA is typically extracted from 140-200 µL of serum or mosquito homogenate using commercially available kits such as the QIAamp Viral RNA Mini Kit (Qiagen), following the manufacturer's instructions.

  • RT-PCR and Sequencing:

    • E Gene Sequencing: Degenerate primer pairs are used to amplify the entire E gene. A recently developed set of primers has shown broad-spectrum detection capabilities across various Asian DENV isolates.[9]

      • Forward Primer (example): D4-E-F1 (Sequence to be obtained from supplementary material of the cited paper)

      • Reverse Primer (example): D4-E-R1 (Sequence to be obtained from supplementary material of the cited paper)

    • Whole-Genome Sequencing (WGS): A serotype-specific multiplex PCR method with overlapping amplicons is employed to amplify the entire viral genome. This is particularly useful for obtaining comprehensive genetic information directly from clinical samples.[10] Primer sequences for DENV-4 are available in the supplementary materials of the cited publication.

    • Sequencing: Amplified products can be sequenced using traditional Sanger sequencing for individual amplicons or through Next-Generation Sequencing (NGS) platforms like Illumina for WGS.

Phylogenetic and Evolutionary Analysis

Phylogenetic analysis is essential for determining the genotypic classification and evolutionary relationships of DENV-4 isolates. Bayesian methods are commonly used to estimate evolutionary rates and divergence times.

Bayesian Phylogenetic Analysis Workflow

G cluster_input Input Data cluster_beast BEAST Software Suite cluster_output Output Sequences Aligned DENV-4 Sequences (e.g., from MAFFT) BEAUti BEAUti: - Set substitution model (e.g., GTR+G) - Set molecular clock (e.g., relaxed) - Set tree prior (e.g., Bayesian Skyline) - Define MCMC parameters Sequences->BEAUti BEAST BEAST: - Run MCMC simulation BEAUti->BEAST Tracer Tracer: - Assess convergence (ESS > 200) - Analyze posterior distributions BEAST->Tracer TreeAnnotator TreeAnnotator: - Summarize posterior tree distribution - Generate Maximum Clade Credibility (MCC) tree BEAST->TreeAnnotator Evo_Rates Evolutionary Rates & Divergence Times Tracer->Evo_Rates MCC_Tree Time-scaled Phylogenetic Tree TreeAnnotator->MCC_Tree

Caption: Bayesian evolutionary analysis workflow.

Detailed Methodologies:

  • Sequence Alignment: DENV-4 sequences are aligned using software such as MAFFT.

  • Phylogenetic Reconstruction:

    • Maximum Likelihood: Initial phylogenetic trees can be constructed using methods like Maximum Likelihood in software such as MEGA, with the best-fit nucleotide substitution model (e.g., GTR+G) determined by tools like jModelTest2.[5]

    • Bayesian Inference: For time-scaled phylogenies and evolutionary rate estimations, Bayesian methods implemented in the BEAST software package are used.

      • Substitution Model: A general time-reversible (GTR) or other appropriate model with gamma-distributed rate variation is selected.

      • Molecular Clock: A relaxed molecular clock (uncorrelated lognormal or exponential) is often employed to account for rate variation among lineages.

      • Tree Prior: A Bayesian skyline plot is used as a coalescent tree prior to infer past population dynamics.

      • MCMC: The Markov Chain Monte Carlo (MCMC) chain is run for a sufficient number of generations (e.g., 30-100 million) to ensure convergence, with a portion of the initial steps discarded as burn-in.

      • Analysis of Results: The output is analyzed using Tracer to check for convergence (Effective Sample Size > 200 for all parameters). The final time-scaled phylogenetic tree (Maximum Clade Credibility tree) is generated using TreeAnnotator.

Impact of Genetic Diversity on Host-Virus Interactions

The genetic variations within DENV-4, particularly in the E protein, can significantly influence interactions with the host immune system.

Conceptual Pathway of DENV-4 Genetic Diversity and Immune Response

G cluster_virus DENV-4 Genetic Variants cluster_host Host Immune System cluster_outcome Biological Outcome Genotype_I Genotype I Antibodies Neutralizing Antibodies Genotype_I->Antibodies Immune_Cells Innate Immune Cells (e.g., Dendritic Cells, Macrophages) Genotype_I->Immune_Cells Genotype_II Genotype II Genotype_II->Antibodies Genotype_II->Immune_Cells Genotype_III Genotype III Genotype_III->Antibodies Genotype_III->Immune_Cells Sylvatic Sylvatic Sylvatic->Antibodies Sylvatic->Immune_Cells Neutralization Differential Virus Neutralization Antibodies->Neutralization Signaling Altered Innate Immune Signaling Immune_Cells->Signaling

Caption: Impact of DENV-4 genetic variants on host immunity.

Studies have shown that different DENV-4 genotypes are differentially neutralized by monoclonal antibodies and immune sera.[8] For instance, infection or vaccination with a single DENV-4 genotype may elicit varying levels of neutralizing antibodies against other genotypes.[3] This has significant implications for the efficacy of vaccines, as a vaccine based on one genotype may not provide complete protection against all circulating strains.

Furthermore, different DENV serotypes, including DENV-4, can perturb innate immune signaling pathways differently.[11] Transcriptional profiling of infected cells has revealed that DENV-2, -3, and -4 can perturb pathways such as "Activation of IRF by Cytosolic Pattern Recognition Receptors" and "Interferon Signaling", which may not be as significantly affected by DENV-1.[11] The specific impact of intra-serotype variations of DENV-4 on these pathways is an area of ongoing research.

Quantitative Data Summary

Evolutionary Rates of DENV-4 Genotype I and its Clades
DatasetNucleotide Substitution Rate (x10⁻⁴ substitutions/site/year) (95% HPD)Time to Most Recent Common Ancestor (TMRCA) (Year) (95% HPD)
DENV 4-I (Overall) 9.74 (8.68, 10.82)1956 (1955, 1956)
Clade I 9.42 (7.78, 11.04)1991 (1989, 1992)
Clade II 11.3 (8.34, 14.44)1990 (1988, 1992)
Clade III 8.95 (6.97, 11.06)1977 (1975, 1978)
Clade IV 9.19 (4.66, 13.46)1971 (1964, 1976)
Clade V 8.66 (5.90, 11.57)1962 (1958, 1964)
(Data from a study on the evolutionary dynamics of DENV 4-I)[1]

Conclusion

The genetic diversity of DENV-4 is a critical factor influencing its epidemiology, evolution, and interaction with the host immune system. This guide has provided a detailed overview of the known genotypes, their geographical distribution, key genetic markers, and the experimental protocols used for their characterization. The provided data and visualizations underscore the importance of continued genomic surveillance and research into the functional consequences of intra-serotype variation. For professionals in drug and vaccine development, a thorough understanding of this genetic landscape is paramount for designing effective and broadly protective countermeasures against DENV-4.

References

Methodological & Application

Application Notes and Protocols for DENV-4 Whole-Genome Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the whole-genome sequencing of Dengue virus serotype 4 (DENV-4). The methodologies outlined are based on established and validated next-generation sequencing (NGS) workflows, suitable for research, surveillance, and therapeutic development applications.

Introduction

Dengue virus (DENV) is a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4). Whole-genome sequencing of DENV is crucial for understanding its evolution, tracking outbreaks, and developing effective vaccines and antiviral drugs.[1][2] This document details protocols for the successful amplification and sequencing of the DENV-4 genome directly from clinical or cultured samples. The primary approach described is a multiplex PCR-based amplicon sequencing strategy, which has been shown to be effective for generating complete viral genomes.[1][3][4][5]

Principle

The overall workflow involves the extraction of viral RNA from a sample, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then amplified using a set of specific primers that tile across the entire DENV-4 genome in a multiplex polymerase chain reaction (PCR). The resulting amplicons are used to prepare a sequencing library, which is then sequenced on a high-throughput platform. Finally, the sequencing data is analyzed to assemble the full viral genome.

Data Presentation

Table 1: DENV-4 Serotype-Specific Primer Panel Overview
ParameterValueReference
Number of Primers46[1][2]
Design Length (bp)10,626[1][2]
Reference Sequence Coverage99.78%[1][2]
Open Reading Frame Coverage100.00%[2]
Table 2: Sample Input and Sequencing Performance
ParameterValueReference
Sample TypeSerum[1][6]
Typical Ct Values23.91 to 35.11[1][2]
Genome Coverage at 20x Depth97.34% to 99.52%[1][2]
Mean Sequencing Depth50.5x[6]
Limit of Detection for >70% Coverage10¹-10² RNA copies/μL[4][5]
Table 3: Amplicon and Library Preparation Details
ParameterValueReference
Amplicon Size~350 bp[6]
DNA Input for Library Preparation100 ng[6]
Library Preparation KitTruSeq DNA Nano (Illumina)[6]
Library Preparation KitNextera XT DNA (Illumina)[1]

Experimental Protocols

Viral RNA Extraction

This protocol is for the extraction of viral RNA from serum samples.

Materials:

  • QIAamp Viral RNA Mini Kit (Qiagen, Cat. No. 52904 or 52906)[7]

  • Nuclease-free water

  • Microcentrifuge tubes

  • Ethanol (96-100%)

Protocol:

  • Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit.[7]

  • Elute the viral RNA in 60 µL of nuclease-free water.[7]

  • Store the extracted RNA at -80°C for long-term storage or -20°C for short-term use.[8]

cDNA Synthesis (Reverse Transcription)

This step converts the viral RNA into cDNA.

Materials:

  • Extracted viral RNA

  • Random hexamers[6]

  • Superscript III Reverse Transcriptase (Thermo Fisher Scientific)[6]

  • Nuclease-free water

Protocol:

  • In a nuclease-free tube on ice, combine 11 µL of the extracted viral RNA with random hexamers according to the Superscript III kit instructions.[6][8]

  • Add the reverse transcription master mix containing Superscript III Reverse Transcriptase.[6]

  • Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol.[6]

Multiplex PCR Amplification

This protocol uses a DENV-4 specific primer set to amplify the entire viral genome in two separate multiplex PCR reactions.

Materials:

  • cDNA template

  • DENV-4 specific primer pools (Pool 1 and Pool 2)[2]

  • Platinum Taq DNA Polymerase or similar high-fidelity polymerase

  • dNTPs

  • Nuclease-free water

Protocol:

  • Prepare two separate PCR master mixes, one for each primer pool.

  • Add the cDNA template to each master mix.

  • Perform the PCR using the following cycling conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 72°C for 4 minutes and 30 seconds

    • Final extension: 72°C for 10 minutes

    • Hold at 4°C[9]

  • Combine the two PCR reaction pools for each sample.[6]

  • Purify the amplicons using AMPure beads (Beckman Coulter) or a similar purification kit.[6]

  • Elute the purified DNA in 20 µL of RNase-free water.[6]

  • Quantify the DNA concentration using a Qubit dsDNA HS assay kit (Thermo Fisher Scientific).[6]

NGS Library Preparation and Sequencing

This protocol describes the preparation of a sequencing library from the purified amplicons for Illumina platforms.

Materials:

  • Purified amplicon DNA (100 ng)[6]

  • TruSeq DNA Nano kit (Illumina) or Nextera XT DNA library preparation kit (Illumina)[1][6]

  • Sequencing platform (e.g., Illumina MiSeq)

Protocol:

  • Follow the manufacturer's protocol for the chosen library preparation kit.[1][6] This typically involves:

    • Enzymatic fragmentation of the DNA.

    • Ligation of sequencing adapters.

    • Library amplification with indexed primers.

  • Quantify the final library and assess its quality.

  • Pool libraries from multiple samples if desired.

  • Sequence the library on an Illumina sequencing platform according to the manufacturer's instructions.

Bioinformatic Analysis

The raw sequencing reads are processed to assemble the DENV-4 genome.

Protocol:

  • Quality Control: Trim adapter sequences and low-quality bases from the raw sequencing reads.

  • Mapping: Align the trimmed reads to a DENV-4 reference genome (e.g., GenBank accession number NC_002640).[2][6][10]

  • Consensus Sequence Generation: Generate a consensus genome sequence from the mapped reads. A minimum coverage depth of 20x is recommended.[2]

  • Gap Filling (if necessary): If there are gaps in the assembled sequence, they can be filled by designing specific primers for the gap regions and performing Sanger sequencing.[6]

Visualizations

DENV-4 Whole-Genome Sequencing Workflow

DENV4_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis Sample Serum Sample RNA_Extraction Viral RNA Extraction (QIAamp Viral RNA Mini Kit) Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis Multiplex_PCR Multiplex PCR (DENV-4 Primer Pools) cDNA_Synthesis->Multiplex_PCR Library_Prep NGS Library Preparation (e.g., TruSeq, Nextera) Multiplex_PCR->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping & Assembly) Sequencing->Data_Analysis Genome DENV-4 Whole Genome Data_Analysis->Genome

Caption: A high-level overview of the DENV-4 whole-genome sequencing workflow.

Multiplex PCR Strategy

Multiplex_PCR_Strategy cluster_input Input cluster_pcr Multiplex PCR Reactions cluster_output Output cDNA cDNA Template Pool1 PCR with Primer Pool 1 (Odd-numbered primers) cDNA->Pool1 Pool2 PCR with Primer Pool 2 (Even-numbered primers) cDNA->Pool2 Combined_Amplicons Combined & Purified Amplicons Pool1->Combined_Amplicons Pool2->Combined_Amplicons

Caption: A diagram illustrating the two-pool multiplex PCR strategy for DENV-4 genome amplification.

References

Application Notes and Protocols for DENV-4 Isolation and Propagation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of Dengue virus serotype 4 (DENV-4) from clinical samples and its subsequent propagation in Vero (mammalian) and C6/36 (mosquito) cell lines. The included methodologies are essential for basic research, antiviral drug screening, and vaccine development.

Data Summary

The following tables summarize key quantitative data for the propagation and titration of DENV-4 in Vero and C6/36 cell lines, compiled from various studies.

Table 1: DENV-4 Propagation Parameters in C6/36 Cells

ParameterValueReference
Cell Line C6/36 (Aedes albictus)[1][2][3]
Seeding Density 80-85% confluency[4]
Infection Medium RPMI 1640 or MEM with 2% FBS[4][5]
Multiplicity of Infection (MOI) 0.01 - 0.1[1][4]
Incubation Temperature 28°C - 30°C with 5% CO₂[6][7]
Incubation Period 3 - 7 days[4][8]
Peak Virus Production 4 days post-infection[8]
Harvesting Supernatant collection[4]

Table 2: DENV-4 Propagation Parameters in Vero Cells

ParameterValueReference
Cell Line Vero (African green monkey kidney)[9][10]
Seeding Density 2.5 x 10⁵ cells/well (6-well plate)[9]
Infection Medium DMEM or Medium 199 with 2% FBS[5][11]
Multiplicity of Infection (MOI) 0.0001 - 1.0[5][11][12]
Incubation Temperature 35°C - 37°C with 5% CO₂[9][11]
Incubation Period 5 - 12 days[11][13]
Cytopathic Effect (CPE) Cell detachment, rounding, and lysis[12][14][15]
Harvesting Supernatant collection when 70-80% CPE is observed[12]

Table 3: DENV-4 Titration by Plaque Assay in Vero Cells

ParameterValueReference
Cell Line Vero[9][13]
Seeding Density 2.5 x 10⁵ cells/well (6-well plate)[9]
Virus Adsorption 1 hour at 37°C with rocking every 15 mins[9]
Overlay Medium Semi-solid medium (e.g., with agarose)[12]
Incubation Period 5 - 8 days[13]
Staining Crystal violet solution[3]
Quantification Unit Plaque-Forming Units per milliliter (PFU/mL)[12]

Table 4: DENV-4 Titration by TCID₅₀ Assay

ParameterValueReference
Cell Lines Vero, C6/36[16][17]
Seeding 96-well plates[18]
Virus Dilution 10-fold serial dilutions[19]
Incubation Period 5 - 10 days[17][20]
Endpoint Determination Observation of CPE or NS1 antigen detection (ELISA)[16][17]
Calculation Reed-Muench method[16]
Quantification Unit 50% Tissue Culture Infectious Dose per milliliter (TCID₅₀/mL)[16]

Experimental Protocols

Protocol 1: DENV-4 Isolation from Clinical Samples

This protocol describes the initial isolation of DENV-4 from patient serum or plasma using the C6/36 cell line, which is highly susceptible to dengue virus infection.[2][3]

Materials:

  • Patient serum or plasma samples

  • C6/36 cells

  • Leibovitz's L-15 medium or MEM

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin/Streptomycin)

  • Gentamicin

  • 0.22 µm syringe filters

  • 25 cm² cell culture flasks

Procedure:

  • Thaw patient serum or plasma samples on ice.[21]

  • Dilute the sample 1:10 in L-15 medium containing gentamicin (25 µg/mL).[7]

  • Filter the diluted serum through a 0.22 µm syringe filter to remove contaminants.[7]

  • Seed C6/36 cells in a 25 cm² flask and grow to 80-90% confluency.

  • Wash the C6/36 cell monolayer with serum-free medium.

  • Inoculate the cells with the filtered serum sample.[7]

  • Incubate at 28°C for 45-60 minutes to allow for virus adsorption.[7]

  • Remove the inoculum and add fresh L-15 medium supplemented with 2% FBS and antibiotics.

  • Incubate the flask at 28°C.

  • Observe the cells daily for signs of infection, such as cell fusion (syncytia). Note that cytopathic effect (CPE) may not be apparent in C6/36 cells.[8]

  • Perform blind passages by collecting the culture supernatant every 7 days and inoculating fresh C6/36 cells, for a total of three passages.[22][23]

  • After the third passage, harvest the supernatant and confirm the presence of DENV-4 using methods like RT-PCR or immunofluorescence assay (IFA).[7]

Protocol 2: DENV-4 Propagation in C6/36 Cells

This protocol is for amplifying the isolated DENV-4 stock in C6/36 cells to generate a higher titer virus stock.

Materials:

  • DENV-4 virus stock

  • C6/36 cells

  • RPMI 1640 or MEM

  • FBS

  • Antibiotics (Penicillin/Streptomycin)

  • T-75 cm² cell culture flasks

Procedure:

  • Grow C6/36 cells in a T-75 cm² flask to 80-85% confluency.[4]

  • Prepare the virus inoculum by diluting the DENV-4 stock in serum-free RPMI 1640 to achieve a multiplicity of infection (MOI) of 0.01-0.1.[1][4]

  • Wash the cell monolayer with serum-free medium.

  • Inoculate the cells with the virus inoculum and incubate for 1 hour at room temperature with gentle rocking.[4]

  • After the adsorption period, add fresh RPMI 1640 supplemented with 2% FBS and antibiotics.[4]

  • Incubate the infected cells at 28°C with 5% CO₂ for 3 to 4 days.[4]

  • Harvest the culture supernatant, which contains the propagated virus.

  • Clarify the supernatant by centrifugation at low speed to remove cell debris.

  • Aliquot the virus stock and store it at -80°C.

  • Determine the virus titer using a plaque assay or TCID₅₀ assay.

Protocol 3: DENV-4 Propagation in Vero Cells

This protocol details the propagation of DENV-4 in Vero cells, which typically show a clear cytopathic effect (CPE).

Materials:

  • DENV-4 virus stock

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) or Medium 199

  • FBS

  • Antibiotics (Penicillin/Streptomycin)

  • T-75 cm² cell culture flasks

Procedure:

  • Seed Vero cells in a T-75 cm² flask and grow to confluent monolayers.[11]

  • Prepare the virus inoculum by diluting the DENV-4 stock in serum-free DMEM to the desired MOI (e.g., 0.001).[5]

  • Wash the Vero cell monolayer twice with serum-free medium.[12]

  • Inoculate the cells with the virus inoculum and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for virus adsorption.[5][9]

  • Remove the inoculum and add fresh DMEM supplemented with 2% FBS and antibiotics.[5]

  • Incubate the flask at 37°C with 5% CO₂.

  • Monitor the cells daily for the appearance of CPE, which includes cell rounding, detachment, and plaque formation.[12][14]

  • Harvest the culture supernatant when approximately 70-80% of the cell monolayer exhibits CPE (typically 5-8 days post-infection).[12][13]

  • Clarify the supernatant by centrifugation.

  • Aliquot and store the virus stock at -80°C.

  • Determine the virus titer.

Visualizations

DENV4_Isolation_Workflow cluster_0 Sample Preparation cluster_1 Cell Culture & Infection cluster_2 Virus Amplification & Confirmation clinical_sample Clinical Sample (Serum/Plasma) dilution Dilute 1:10 in L-15 Medium clinical_sample->dilution filtration Filter (0.22 µm) dilution->filtration infection Inoculate Cells filtration->infection c636_culture C6/36 Cell Culture (80-90% Confluency) c636_culture->infection adsorption Adsorption (45-60 min at 28°C) infection->adsorption incubation Incubate at 28°C adsorption->incubation passage Blind Passages (3x) (7-day intervals) incubation->passage harvest Harvest Supernatant passage->harvest confirmation Virus Confirmation (RT-PCR, IFA) harvest->confirmation storage Store at -80°C confirmation->storage

Caption: Workflow for DENV-4 isolation from clinical samples.

DENV4_Propagation_C636_Workflow cluster_0 Cell & Virus Preparation cluster_1 Infection & Incubation cluster_2 Harvesting & Titration c636_culture C6/36 Cells (80-85% Confluency) wash_cells Wash Cells c636_culture->wash_cells virus_stock DENV-4 Stock inoculum_prep Prepare Inoculum (MOI 0.01-0.1) virus_stock->inoculum_prep infection Infect Cells inoculum_prep->infection wash_cells->infection adsorption Adsorption (1 hr at RT) infection->adsorption add_medium Add RPMI + 2% FBS adsorption->add_medium incubation Incubate at 28°C (3-4 days) add_medium->incubation harvest Harvest Supernatant incubation->harvest clarify Clarify by Centrifugation harvest->clarify aliquot_store Aliquot & Store at -80°C clarify->aliquot_store titration Determine Titer (Plaque/TCID50 Assay) aliquot_store->titration

Caption: Workflow for DENV-4 propagation in C6/36 cells.

DENV4_Propagation_Vero_Workflow cluster_0 Cell & Virus Preparation cluster_1 Infection & Incubation cluster_2 Monitoring & Harvesting vero_culture Vero Cells (Confluent Monolayer) wash_cells Wash Cells vero_culture->wash_cells virus_stock DENV-4 Stock inoculum_prep Prepare Inoculum (Desired MOI) virus_stock->inoculum_prep infection Infect Cells inoculum_prep->infection wash_cells->infection adsorption Adsorption (1-2 hr at 37°C) infection->adsorption add_medium Add DMEM + 2% FBS adsorption->add_medium incubation Incubate at 37°C add_medium->incubation monitor_cpe Monitor for CPE incubation->monitor_cpe harvest Harvest Supernatant (at 70-80% CPE) monitor_cpe->harvest clarify Clarify by Centrifugation harvest->clarify aliquot_store Aliquot & Store at -80°C clarify->aliquot_store titration Determine Titer aliquot_store->titration

Caption: Workflow for DENV-4 propagation in Vero cells.

Plaque_Assay_Workflow cluster_0 Preparation cluster_1 Infection & Overlay cluster_2 Incubation & Visualization vero_cells Seed Vero Cells (6-well plate) infection Infect Monolayer vero_cells->infection serial_dilutions Prepare 10-fold Virus Dilutions serial_dilutions->infection adsorption Adsorption (1 hr at 37°C) infection->adsorption overlay Add Semi-Solid Overlay Medium adsorption->overlay incubation Incubate (5-8 days) overlay->incubation staining Fix and Stain with Crystal Violet incubation->staining counting Count Plaques staining->counting calculation Calculate Titer (PFU/mL) counting->calculation

Caption: Workflow for DENV-4 titration by plaque assay.

TCID50_Assay_Workflow cluster_0 Preparation cluster_1 Infection & Incubation cluster_2 Endpoint & Calculation seed_cells Seed Cells (Vero or C6/36) in 96-well plate infection Infect Wells seed_cells->infection serial_dilutions Prepare 10-fold Virus Dilutions serial_dilutions->infection incubation Incubate (5-10 days) infection->incubation endpoint Determine Endpoint (CPE or NS1 ELISA) incubation->endpoint calculation Calculate Titer (TCID50/mL) using Reed-Muench method endpoint->calculation

References

Application Notes and Protocols: Development of DENV-4 Infectious Clones and Reverse Genetics Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and application of Dengue Virus serotype 4 (DENV-4) infectious clones and reverse genetics systems. These powerful tools are indispensable for studying viral replication, pathogenesis, host-virus interactions, and for the development of vaccines and antiviral therapies.[1][2][3]

Introduction to DENV-4 Reverse Genetics

Dengue virus, a member of the Flavivirus genus, possesses a single-stranded, positive-sense RNA genome of approximately 11 kilobases.[4][5][6] This genome encodes three structural proteins (Capsid [C], pre-membrane [prM], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[7][8]

A reverse genetics system allows for the manipulation of the viral genome at the DNA level.[2] This is typically achieved by generating a full-length complementary DNA (cDNA) copy of the viral RNA genome, which is then cloned into a plasmid. This "infectious clone" serves as a template for the in vitro transcription of infectious viral RNA, which can then be introduced into susceptible host cells to recover infectious virus.[4][5] This technology provides a platform to introduce specific mutations, create chimeric viruses, or develop reporter viruses and non-infectious replicons for high-throughput screening.[1][2]

Strategies for DENV-4 Infectious Clone Construction

The construction of full-length flavivirus cDNA clones presents a significant challenge due to the instability and toxicity of certain viral sequences in bacterial hosts like E. coli.[9][10] Several strategies have been developed to overcome these hurdles.

  • Multi-Fragment Ligation: The viral genome is reverse transcribed and amplified as several smaller, more stable cDNA fragments. These fragments are individually cloned and then ligated together in the correct order to assemble the full-length genome within a final plasmid vector.[11][12]

  • Low-Copy-Number Plasmids: Utilizing plasmids with low copy numbers (e.g., pBR322-based vectors like pTight) can reduce the expression of toxic viral proteins in bacteria, thereby increasing the stability of the full-length clone.[9][13]

  • Yeast-Based Cloning: Saccharomyces cerevisiae is more tolerant of unstable sequences than E. coli. Full-length clones can be assembled efficiently in yeast via homologous recombination using a yeast-E. coli shuttle vector.[3][10][14]

  • Circular Polymerase Extension Reaction (CPER): This method bypasses the need for plasmid propagation in bacteria for the final assembly step. Overlapping DNA fragments corresponding to the entire viral genome are amplified and then joined in a single polymerase extension reaction to create a circular DNA template for direct use in transcription or transfection.[7]

  • Introduction of Synonymous Mutations: Cryptic bacterial promoter sequences within the viral genome can lead to toxic protein expression. Introducing silent mutations to disrupt these promoter sites can significantly enhance plasmid stability in E. coli.[9][10]

G cluster_input Viral RNA Source cluster_cdna cDNA Synthesis & Amplification cluster_assembly Full-Length Clone Assembly Strategies cluster_output Final Product ViralRNA DENV-4 Viral RNA RT_PCR RT-PCR Amplification (Multiple Overlapping Fragments) ViralRNA->RT_PCR Ligation In Vitro Ligation into Low-Copy Plasmid RT_PCR->Ligation Strategy 1 Yeast Yeast Homologous Recombination RT_PCR->Yeast Strategy 2 CPER Circular Polymerase Extension Reaction (CPER) RT_PCR->CPER Strategy 3 InfectiousClone Full-Length DENV-4 Infectious cDNA Clone Ligation->InfectiousClone Yeast->InfectiousClone CPER->InfectiousClone G cluster_dna DNA Stage cluster_rna RNA Stage cluster_cell Cellular Stage cluster_virus Virus Recovery pDNA Full-Length DENV-4 Plasmid LinearDNA Linearized DNA Template pDNA->LinearDNA Restriction Digest IVT In Vitro Transcription (SP6/T7 Polymerase) LinearDNA->IVT ViralRNA Capped Infectious Viral RNA IVT->ViralRNA Transfection RNA Transfection (e.g., Electroporation) ViralRNA->Transfection Recovery Virus Replication & Assembly Transfection->Recovery HostCell Susceptible Host Cells (BHK-21, C6/36) HostCell->Transfection VirusOut Recovered Infectious DENV-4 Recovery->VirusOut

References

Application Notes and Protocols for DENV-4 Titration: Plaque Assay vs. Focus Forming Unit (FFU) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of infectious virus particles is fundamental in virological research and antiviral drug development. For Dengue virus serotype 4 (DENV-4), traditional plaque assays can be challenging due to the virus's propensity to form indistinct or no plaques in commonly used cell lines. This document provides detailed application notes and protocols for two key titration methods: the conventional plaque assay and the more sensitive focus forming unit (FFU) assay. These guidelines are designed to assist researchers in selecting the appropriate method and executing it effectively for reliable DENV-4 titration.

Application Notes

The choice between a plaque assay and a focus forming unit (FFU) assay for titrating DENV-4 hinges on several factors, including the specific DENV-4 strain, the host cell line, and the required sensitivity and throughput of the experiment.

Plaque Assay: This "gold standard" method relies on the cytopathic effect (CPE) of the virus, where zones of cell death (plaques) are visualized against a monolayer of living cells.[1] While cost-effective and straightforward, its utility for DENV-4 is often limited. Many DENV-4 strains do not produce clear, countable plaques, leading to an underestimation of the viral titer.[2][3]

Focus Forming Unit (FFU) Assay: This immunocytochemical method detects infected cells by targeting viral antigens, typically the envelope (E) protein, with specific antibodies.[2] This technique does not depend on cell lysis, making it significantly more sensitive for viruses like DENV-4 that exhibit poor plaque formation.[2][4] The FFU assay allows for earlier detection of infectious events, typically within 2 days post-infection, compared to the 4-5 days required for plaque development.[5] Furthermore, the FFU assay is more amenable to high-throughput screening formats.[4]

Cell Line Selection: For both assays, Baby Hamster Kidney (BHK-21) cells are recommended as they have been shown to be more sensitive than Vero cells for the detection of all DENV serotypes, including DENV-4.[2][3] DENV-4, in particular, forms clearer foci in BHK-21 cells.[2]

Data Presentation: Comparison of Plaque Assay and FFU Assay for DENV-4 Titration

The following table summarizes the key characteristics and typical outcomes of each assay for DENV-4 titration on BHK-21 cells.

ParameterPlaque AssayFocus Forming Unit (FFU) Assay
Principle Visualization of cytopathic effect (cell death)Immunodetection of viral antigens in infected cells
Primary Readout Plaque Forming Units per milliliter (PFU/mL)Focus Forming Units per milliliter (FFU/mL)
Cell Line BHK-21 (recommended)BHK-21 (recommended)
Incubation Time 4-5 days post-infection[5]2 days post-infection[5]
Visualization Staining of viable cells (e.g., Crystal Violet)Staining of viral antigen (e.g., anti-E antibody)
Sensitivity for DENV-4 Low; plaques are often unclear or absent[2]High; foci are distinct and quantifiable[2]
Throughput Lower; typically performed in 6- or 24-well platesHigher; amenable to 96-well and 384-well formats[4]
Typical Titer Comparison Generally yields lower or undetectable titersConsistently yields higher and more reliable titers

Experimental Protocols

Protocol 1: DENV-4 Plaque Assay

This protocol is adapted for use with BHK-21 cells in a 24-well format.

Materials:

  • BHK-21 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • DENV-4 virus stock

  • Serum-free medium for dilutions

  • Overlay medium (e.g., 0.8% methylcellulose in growth medium with 2% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 3.7% formaldehyde in PBS)

  • Staining solution (e.g., 1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed BHK-21 cells into 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium.[5] Incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • Virus Dilution: Prepare 10-fold serial dilutions of the DENV-4 virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate each well with 200 µL of the appropriate virus dilution.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C with 5% CO2, rocking gently every 15-20 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.

  • Overlay: Carefully aspirate the virus inoculum and add 1 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days.[5]

  • Fixation: After the incubation period, fix the cells by adding 500 µL of 3.7% formaldehyde to each well and incubate for at least 1 hour at room temperature.[2]

  • Staining: Gently wash the plates with water to remove the overlay and formaldehyde. Add 1-2 drops of 1% Crystal Violet solution to each well and stain for 1-5 minutes.

  • Washing and Drying: Carefully wash the wells with water until the excess stain is removed. Allow the plates to air dry completely.

  • Plaque Counting: Count the number of plaques in each well. Calculate the viral titer in PFU/mL using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Protocol 2: DENV-4 Focus Forming Unit (FFU) Assay

This protocol is adapted for use with BHK-21 cells in a 96-well format.

Materials:

  • BHK-21 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • DENV-4 virus stock

  • Serum-free medium for dilutions

  • Overlay medium (e.g., 0.8% methylcellulose in growth medium with 2% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 3.7% formaldehyde in PBS or ice-cold methanol/acetone)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., pan-flavivirus anti-E monoclonal antibody, such as 4G2)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate (e.g., TrueBlue Peroxidase substrate)

Procedure:

  • Cell Seeding: Seed BHK-21 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.[2] Incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • Virus Dilution: Prepare 10-fold serial dilutions of the DENV-4 virus stock in serum-free medium.

  • Infection: Remove the growth medium and inoculate each well with 50 µL of the virus dilution.[2]

  • Adsorption: Incubate for 1 hour at 37°C with 5% CO2.[2]

  • Overlay: Aspirate the inoculum and add 125 µL of overlay medium to each well.[2]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 days.[5]

  • Fixation: Fix the cells by adding 100 µL of 3.7% formaldehyde per well and incubate for 1 hour at room temperature.[2]

  • Permeabilization: Wash the wells with PBS and then add permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash with PBS and add blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash with PBS and add the peroxidase substrate. Incubate until blue foci are clearly visible.

  • Focus Counting: Count the number of foci in each well using a microscope or an automated plate reader. Calculate the viral titer in FFU/mL using the following formula: Titer (FFU/mL) = (Number of foci) / (Dilution factor x Volume of inoculum in mL)

Visualizations

The following diagrams illustrate the experimental workflows for the DENV-4 plaque assay and focus forming unit assay.

Plaque_Assay_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_incubation_staining Day 3-7: Incubation & Staining seed_cells Seed BHK-21 cells in 24-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation virus_dilution Prepare serial dilutions of DENV-4 infection Infect cell monolayer virus_dilution->infection adsorption Adsorption (1-2 hours) infection->adsorption overlay Add methylcellulose overlay adsorption->overlay incubation Incubate for 4-5 days fixation Fix cells with formaldehyde incubation->fixation staining Stain with Crystal Violet fixation->staining counting Count plaques (PFU/mL) staining->counting

Caption: DENV-4 Plaque Assay Workflow.

FFU_Assay_Workflow cluster_prep_ffu Day 1: Preparation cluster_infection_ffu Day 2: Infection cluster_incubation_detection Day 3-4: Incubation & Detection seed_cells_ffu Seed BHK-21 cells in 96-well plate overnight_incubation_ffu Incubate overnight (37°C, 5% CO2) seed_cells_ffu->overnight_incubation_ffu virus_dilution_ffu Prepare serial dilutions of DENV-4 infection_ffu Infect cell monolayer virus_dilution_ffu->infection_ffu adsorption_ffu Adsorption (1 hour) infection_ffu->adsorption_ffu overlay_ffu Add methylcellulose overlay adsorption_ffu->overlay_ffu incubation_ffu Incubate for 2 days fix_perm Fix and permeabilize cells incubation_ffu->fix_perm immuno Immunostaining (Primary & Secondary Abs) fix_perm->immuno detection Add substrate and visualize foci immuno->detection counting_ffu Count foci (FFU/mL) detection->counting_ffu

Caption: DENV-4 Focus Forming Unit (FFU) Assay Workflow.

References

Application Notes and Protocols for High-Throughput Screening of DENV-4 Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) assays designed to identify and characterize antiviral compounds targeting Dengue virus serotype 4 (DENV-4). The protocols are intended to offer robust, scalable, and reproducible methods for academic and industrial drug discovery efforts.

Introduction

Dengue virus (DENV), a member of the Flaviviridae family, comprises four distinct serotypes (DENV-1, -2, -3, and -4).[1] Infection with one serotype provides lifelong immunity to that specific serotype but subsequent infection with a different serotype can lead to more severe forms of the disease, such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). The development of antiviral therapies that are effective against all four serotypes is a global health priority. High-throughput screening (HTS) is a critical tool in the discovery of novel antiviral agents.[2][3] This document outlines key HTS assays applicable to DENV-4, including cell-based assays that monitor viral replication and enzyme-based assays targeting specific viral proteins.

Key High-Throughput Screening Strategies for DENV-4

Several HTS methodologies can be adapted for the discovery of DENV-4 inhibitors. The primary strategies include:

  • Cell-Based Assays: These assays monitor the entire viral life cycle within a host cell, providing a physiologically relevant context for identifying inhibitors.

    • Reporter Virus/Replicon Assays: Utilize genetically engineered viruses or replicons that express a reporter gene (e.g., luciferase or Green Fluorescent Protein) upon successful replication.[3][4]

    • High-Content Screening (HCS): Employs automated microscopy and image analysis to quantify viral protein expression and assess compound cytotoxicity simultaneously.[2]

    • Cytopathic Effect (CPE) Inhibition Assays: Measure the ability of a compound to protect cells from virus-induced death.[5][6]

  • Enzyme-Based Assays: Focus on specific, essential viral enzymes, such as the NS2B-NS3 protease, which is a well-validated drug target.[7][8]

Application Note 1: DENV-4 Reporter Replicon Assay

This assay provides a quantitative measure of viral RNA replication by detecting the activity of a reporter gene integrated into a DENV-4 replicon. Replicon systems are advantageous as they are non-infectious, increasing laboratory safety.

Experimental Protocol: DENV-4 Renilla Luciferase Reporter Replicon Assay

This protocol is adapted from established DENV replicon HTS methods.[9][10]

1. Materials:

  • BHK-21 cells

  • DENV-4 Renilla luciferase replicon RNA or DNA-based replicon plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • Renilla Luciferase Assay System

  • Luminometer

2. Procedure:

  • Cell Seeding: Seed BHK-21 cells in 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of assay readout. For a 96-well plate, typically 1 x 10^4 cells/well. Incubate at 37°C with 5% CO2 overnight.

  • Replicon Transfection:

    • For RNA Replicons: Transfect cells with in vitro transcribed DENV-4 replicon RNA using a suitable transfection reagent according to the manufacturer's instructions.

    • For DNA-based Replicons: Transfect cells with the DENV-4 replicon plasmid.[9]

  • Compound Addition: 4-6 hours post-transfection, add test compounds at desired concentrations to the cells. Include appropriate controls: a known DENV inhibitor (e.g., a nucleoside analog) as a positive control and DMSO as a negative (vehicle) control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for replicon replication.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells using the lysis buffer provided with the Renilla Luciferase Assay System.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

    • Determine the 50% effective concentration (EC50) for active compounds using a dose-response curve.

    • Assess assay quality by calculating the Z' factor from the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[11]

Diagram: DENV-4 Reporter Replicon Assay Workflow

G cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis seed Seed BHK-21 cells in multi-well plate transfect Transfect cells with DENV-4 Luciferase Replicon seed->transfect add_compounds Add test compounds and controls transfect->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Measure luminescence lyse->read analyze Calculate % inhibition, EC50, and Z' factor read->analyze

Caption: Workflow for a DENV-4 reporter replicon HTS assay.

Application Note 2: DENV-4 NS2B-NS3 Protease Inhibition Assay

This biochemical assay identifies compounds that directly inhibit the activity of the DENV-4 NS2B-NS3 protease, an enzyme essential for viral polyprotein processing.

Experimental Protocol: DENV-4 NS2B-NS3 FRET-based Protease Assay

This protocol is based on established fluorescence resonance energy transfer (FRET) assays for flavivirus proteases.[1]

1. Materials:

  • Recombinant DENV-4 NS2B-NS3 protease.

  • FRET-based peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).

  • 384-well black, low-volume plates.

  • Test compounds dissolved in DMSO.

  • A known protease inhibitor as a positive control (e.g., aprotinin).

  • Fluorescence plate reader.

2. Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate.

  • Enzyme Addition: Add the recombinant DENV-4 NS2B-NS3 protease to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the proteolytic reaction by adding the FRET substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex 380 nm, Em 460 nm).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each well from the linear phase of the kinetic curve.

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

    • Determine the 50% inhibitory concentration (IC50) for active compounds from a dose-response curve.

Diagram: DENV-4 NS2B-NS3 Protease Function and Inhibition

G cluster_protease Viral Polyprotein Processing cluster_inhibition Inhibition Mechanism polyprotein DENV Polyprotein ns2b_ns3 NS2B-NS3 Protease polyprotein->ns2b_ns3 cleavage proteins Mature Viral Proteins ns2b_ns3->proteins inhibitor Protease Inhibitor blocked_protease Inactive NS2B-NS3 Protease Complex inhibitor->blocked_protease binds to no_cleavage Polyprotein Uncleaved blocked_protease->no_cleavage results in ns2b_ns3_ref NS2B-NS3 Protease ns2b_ns3_ref->blocked_protease

Caption: DENV-4 NS2B-NS3 protease cleavage of the viral polyprotein and its inhibition.

Quantitative Data Summary

The following tables summarize representative data from HTS assays for DENV-4 antiviral compounds.

Table 1: Assay Validation Parameters

Assay TypeTargetSerotypeZ' FactorReference
CPE-basedWhole VirusDENV-20.78[12]
High-ContentWhole VirusDENV-20.63[2]
Replicon-basedNS ProteinsDENV-20.74[9]

Note: While some data is for DENV-2, the assay principles and expected performance are similar for DENV-4.

Table 2: Potency of Antiviral Compounds against DENV-4

CompoundAssay TypeTargetDENV-4 EC50/IC50Reference
Cardol trieneVirus Yield ReductionViral Entry/Replication8.21 µM (EC50)[13]
BP2109Replicon AssayNS2B-NS3 ProteaseEC50 not specified but active[7][14]
JNJ-A07 derivativeRT-qPCRViral Replication0.092 µM (EC50)[15]
SteviosideProtease InhibitionNS2B-NS3 Protease14.1 ± 0.2 µg/mL (IC50)[13]
Rebaudioside AProtease InhibitionNS2B-NS3 Protease24.0 ± 0.4 µg/mL (IC50)[13]
Steviol glycosideProtease InhibitionNS2B-NS3 Protease15.3 ± 0.4 µg/mL (IC50)[13]
Compound 1CPE-basedWhole VirusActive at 2 µM[12]
Compound 2CPE-basedWhole VirusActive at 2 µM[12]

Application Note 3: DENV-4 High-Content Screening (HCS) Assay

HCS assays provide multi-parametric data on viral infection and compound toxicity by imaging individual cells. This approach allows for the simultaneous assessment of antiviral efficacy and cytotoxicity, reducing the rate of false positives.

Experimental Protocol: DENV-4 Immunofluorescence-based HCS Assay

This protocol is a DENV-4 specific adaptation of a published high-content assay.[2]

1. Materials:

  • HEK293 or Huh7.5.1 cells

  • DENV-4 virus stock

  • 384-well optical-bottom plates

  • Test compounds in DMSO

  • Anti-DENV E protein antibody (e.g., 4G2)

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 2% BSA in PBS)

  • High-content imaging system

2. Procedure:

  • Cell Seeding and Compound Treatment: Seed cells (e.g., 4,000 cells/well for HEK293) in 384-well plates. After overnight incubation, treat cells with test compounds.

  • Virus Infection: Infect the cells with DENV-4 at a multiplicity of infection (MOI) of 0.5.

  • Incubation: Incubate for 48 hours at 37°C with 5% CO2.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 20 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-DENV E protein primary antibody for 1 hour.

    • Wash with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (nuclei) and Alexa Fluor 488 (DENV E protein) channels.

    • Use image analysis software to:

      • Count the total number of cells (nuclei count).

      • Identify and count infected cells (DENV E positive).

      • Calculate the percentage of infected cells.

  • Data Analysis:

    • Determine the percentage of inhibition based on the reduction in infected cells compared to the DMSO control.

    • Assess cytotoxicity by the reduction in the total number of nuclei.

    • Calculate EC50 and 50% cytotoxic concentration (CC50) values.

Diagram: High-Content Screening Logical Flow

G cluster_assay Cellular Assay cluster_imaging Image Acquisition cluster_analysis Image & Data Analysis plate Plate cells, add compounds, infect with DENV-4 stain Fix, permeabilize, and stain (Nuclei & DENV E protein) plate->stain acquire Automated Microscopy stain->acquire channel1 Channel 1 (Blue): Nuclei (Hoechst) channel2 Channel 2 (Green): DENV E (Alexa 488) segment Image Segmentation: Identify nuclei and cytoplasm channel1->segment channel2->segment quantify Quantify fluorescence intensity and count objects segment->quantify results Calculate: - % Infection (Efficacy) - Cell Count (Toxicity) quantify->results

Caption: Logical workflow for a DENV-4 high-content screening assay.

References

Methods for expressing and purifying DENV-4 proteins (e.g., EDIII, NS1)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the expression and purification of Dengue virus serotype 4 (DENV-4) non-structural protein 1 (NS1) and envelope protein domain III (EDIII). These proteins are critical targets for the development of diagnostics, vaccines, and therapeutics against Dengue fever. The protocols are tailored for researchers, scientists, and drug development professionals, with a focus on reproducibility and scalability.

DENV-4 Non-Structural Protein 1 (NS1)

The NS1 protein is a highly conserved glycoprotein essential for viral replication and viability.[1] It is secreted into the bloodstream during infection, making it a valuable biomarker for early diagnosis.[1][2] Recombinant NS1 is widely used in serological assays and vaccine development.[3][4] It exists in various oligomeric forms, with the secreted hexamer considered biologically active.[3][5][6][7]

Expression and Purification of DENV-4 NS1 using Pichia pastoris

Application Note: The methylotrophic yeast Pichia pastoris is an effective system for producing DENV-4 NS1.[4][8] It offers advantages such as high expression levels, secretion of the protein into the culture medium (simplifying purification), and the capability for post-translational modifications like glycosylation, which is important for proper protein folding and antigenicity.[4][8] This system is cost-effective and scalable for industrial production.[8]

Experimental Protocol: Expression in P. pastoris

  • Gene Optimization and Cloning:

    • Optimize the DENV-4 NS1 gene sequence for codon usage in P. pastoris.

    • Synthesize the gene and clone it into an expression vector like pPICZαA. This vector often includes an N-terminal α-factor secretion signal to direct the protein out of the cell and a C-terminal His-tag for purification.[8]

  • Transformation:

    • Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., KM71H) via electroporation.[8][9]

    • Select for positive transformants on Zeocin-containing agar plates.[9]

  • Expression:

    • Inoculate a single colony into 5 mL of YPD medium and grow for 24 hours at 30°C with agitation (200 rpm).[8]

    • Use this starter culture to inoculate 1 L of BMG minimal medium and grow for 72 hours at 30°C with agitation (250 rpm) until an OD600 of approximately 20 is reached.[8]

  • Induction:

    • Induce protein expression by adding methanol to a final concentration of 3%.[10] Maintain the culture at 30°C.

    • Continue induction for several days, adding methanol periodically to maintain the induction. Collect samples daily to determine the peak of protein expression.[8]

  • Harvesting:

    • Centrifuge the culture to pellet the yeast cells.

    • Collect the supernatant, which contains the secreted recombinant NS1 protein.[8]

Experimental Protocol: Purification

  • Buffer Exchange:

    • Dilute the supernatant containing the recombinant protein 1:1 with a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).[8]

  • Affinity Chromatography:

    • Load the diluted supernatant onto a HisTrap® affinity column (or similar Ni-NTA resin) equilibrated with the binding buffer.[8]

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the His-tagged NS1 protein using an elution buffer containing a high concentration of imidazole (e.g., 20 mM sodium phosphate, 500 mM NaCl, 400 mM imidazole, pH 7.4).[8]

  • Characterization and Storage:

    • Analyze the purified protein fractions by SDS-PAGE and Western blot using anti-NS1 or anti-His antibodies to confirm identity and purity.[8]

    • The purified protein can be lyophilized and stored at -20°C or below.[8]

Expression and Purification of DENV-4 NS1 using E. coli

Application Note: Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth and high yields. For DENV NS1, expression in E. coli often results in the formation of insoluble inclusion bodies.[11] This necessitates a downstream process of protein denaturation, purification, and refolding. While this adds complexity, the yields can be significantly higher than in other systems.[11] This method is suitable when large quantities of protein are needed and post-translational modifications are not critical.

Experimental Protocol: Expression in E. coli

  • Gene Cloning: Clone the codon-optimized DENV-4 NS1 gene into an E. coli expression vector, such as pET or pBAD, which typically adds a His-tag.[11]

  • Transformation and Culture: Transform the plasmid into a suitable expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium at 37°C until the culture reaches the logarithmic phase (OD600 of 0.6-0.8).[11]

  • Induction: Induce protein expression with an appropriate inducer (e.g., IPTG for pET vectors or L-arabinose for pBAD vectors). Continue to incubate for several hours (e.g., 3-4 hours) to allow for protein accumulation.[11]

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or high-pressure homogenization.

  • Inclusion Body (IB) Purification:

    • Centrifuge the cell lysate at high speed (e.g., 27,000 x g for 30 min) to separate the soluble fraction from the insoluble pellet containing the inclusion bodies.[11]

    • Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 2% sodium deoxycholate) to remove membrane contaminants, followed by washes with buffer alone.[11]

Experimental Protocol: Purification and Refolding

  • Solubilization: Solubilize the purified inclusion bodies in a denaturing buffer (e.g., a buffer containing 8 M urea or 6 M guanidine hydrochloride).[11]

  • Denaturing Affinity Chromatography (IMAC):

    • Clarify the solubilized protein solution by centrifugation.

    • Load the supernatant onto a Ni-NTA column equilibrated with the same denaturing buffer.[11]

    • Wash the column with the denaturing buffer containing a low concentration of imidazole.

    • Elute the protein with a high concentration of imidazole in the denaturing buffer.[11]

  • Refolding:

    • Refold the purified, denatured protein by dialysis against a refolding buffer. This is a critical step and often requires optimization. A common approach is a stepwise dialysis to gradually remove the denaturant. The refolding buffer may contain additives like L-arginine to prevent aggregation and a redox system (e.g., GSH/GSSG) to facilitate correct disulfide bond formation.[11]

  • Final Purification and Analysis:

    • After dialysis, centrifuge the solution to remove any aggregated protein.[11]

    • The soluble, refolded protein can be further polished using size-exclusion chromatography (SEC) to separate correctly folded monomers/oligomers from aggregates.[12][13]

    • Confirm the purity (>90%) and identity of the refolded protein by SDS-PAGE and Western blot.[11]

Other Expression Systems for DENV-4 NS1
  • Baculovirus-Insect Cell System: This system is an excellent choice for producing glycosylated and soluble hexameric NS1.[5] The full-length NS1 gene is cloned into an insect expression vector, and the resulting recombinant protein is purified from the culture supernatant via affinity chromatography.[1] This system provides a good balance between yield and obtaining a biologically active protein with relevant post-translational modifications.[5][14][15]

  • Mammalian Cells (HEK293): Expression in mammalian cells like HEK293 yields highly authentic NS1 protein that is in its native folding state and possesses all post-translational modifications.[3] The resulting hexameric protein is ideal for use as an immunogen or in sensitive diagnostic assays where native conformation is critical.[3][6][16] Purification is typically performed from the culture medium using affinity chromatography.[3]

Quantitative Data Summary: DENV-4 NS1 Expression
Expression SystemHost StrainProtein FormPurification MethodYieldPurityReference
Pichia pastorisKM71HSecreted, GlycosylatedAffinity Chromatography2.8–4.6 mg/L>90% (est.)[4][8]
Pichia pastorisN/ASecreted, GlycosylatedN/A~2.3 mg/LN/A[10]
E. coliN/AInclusion Bodies (Refolded)IMAC (denaturing)230–250 mg/L>90%[11]
MammalianHEK293Secreted, HexamericAffinity Chromatography1.5 mg/L>95%[6][16]
Insect CellsSf9/Sf21Secreted, GlycosylatedAffinity ChromatographyN/A≥95%[1][17]

N/A: Not available in the cited sources.

Workflow Diagram: DENV-4 NS1 Production

DENV4_NS1_Workflow cluster_gene Gene Preparation cluster_purification Purification gene_opt Codon Optimization of NS1 Gene cloning Cloning into Expression Vector gene_opt->cloning pichia Pichia pastoris (Secreted) cloning->pichia Transformation/ Transfection ecoli E. coli (Inclusion Bodies) cloning->ecoli Transformation/ Transfection mammalian Mammalian (HEK293) (Secreted) cloning->mammalian Transformation/ Transfection baculo Insect (Sf9) (Secreted) cloning->baculo Transformation/ Transfection harvest_sup Harvest Supernatant pichia->harvest_sup harvest_ib Cell Lysis & Inclusion Body Isolation ecoli->harvest_ib mammalian->harvest_sup baculo->harvest_sup native_ac Native Affinity Chromatography harvest_sup->native_ac denature Solubilization & Denaturing IMAC harvest_ib->denature refold Refolding denature->refold refold->native_ac final_qc Final QC (SDS-PAGE, Western Blot) native_ac->final_qc

Caption: General workflow for DENV-4 NS1 expression and purification.

DENV-4 Envelope Domain III (EDIII)

The envelope (E) protein is crucial for viral entry into host cells, and its domain III (EDIII) is particularly important as it is involved in receptor binding.[18][19] EDIII is a primary target for potent, serotype-specific neutralizing antibodies, making it a leading candidate for subunit vaccines and a tool for developing diagnostic reagents.[18][20]

Expression and Purification of DENV-4 EDIII using E. coli

Application Note: E. coli is the most common and cost-effective system for producing the DENV EDIII domain. Since EDIII is a small, non-glycosylated domain, prokaryotic expression is highly suitable.[21] Production often results in insoluble inclusion bodies, though soluble expression can be achieved.[18][22] Different E. coli strains may show varied expression levels for EDIII from different serotypes, suggesting that strain optimization is beneficial.[20]

Experimental Protocol: Expression in E. coli

  • Gene Design and Cloning:

    • Design a synthetic gene encoding the amino acid sequence for DENV-4 EDIII.

    • Incorporate restriction sites for cloning and add a sequence for a 6x-HisTag at the C-terminus to facilitate purification.[18]

    • Clone the construct into a pET expression vector (e.g., pET21a).[18]

  • Transformation and Expression:

    • Transform the vector into an appropriate E. coli expression host (e.g., BL21(DE3), Rosetta, or Origami strains).[18][22]

    • Grow an overnight culture in LB medium with appropriate antibiotics.[18]

    • Dilute the overnight culture into fresh medium and grow at 37°C to an OD600 of 0.6.[18]

    • Induce protein expression with 1 mM IPTG and continue incubation for 3-12 hours.[18][22]

  • Harvesting and Lysis:

    • Harvest cells by centrifugation.

    • Resuspend the pellet in lysis buffer and lyse the cells by sonication.

    • Centrifuge the lysate to separate the soluble supernatant from the insoluble pellet. Analyze both fractions by SDS-PAGE to determine if the protein is soluble or in inclusion bodies.[18][22]

Experimental Protocol: Purification

  • For Soluble Protein:

    • Apply the clarified supernatant to a Ni-NTA resin column equilibrated with a suitable buffer (e.g., PBS).[18]

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged EDIII protein with an imidazole gradient.

    • Dialyze the purified protein against PBS and store at -20°C.[18]

  • For Insoluble Protein (Inclusion Bodies):

    • Follow the protocol for inclusion body purification, solubilization, denaturing IMAC, and refolding as described for NS1 (Section 1.2).

    • After refolding, perform a final purification step using size-exclusion chromatography to isolate monomeric, correctly folded EDIII.[23]

    • Confirm the structural integrity of the refolded protein using methods like Circular Dichroism (CD) spectroscopy.[20]

Expression of DENV-4 E Protein (containing EDIII) in Pichia pastoris

Application Note: While EDIII can be expressed alone, expressing the entire E protein ectodomain in P. pastoris allows it to self-assemble into virus-like particles (VLPs).[24] This presents EDIII in a native, conformational context on the VLP surface, which can be highly immunogenic and elicit potent neutralizing antibodies directed against EDIII.[24]

Experimental Protocol: Expression and Purification

  • Gene Cloning: A codon-optimized gene for the DENV-4 E ectodomain is cloned into the pPICZ-A vector and transformed into P. pastoris KM71H.[24][25]

  • Expression and Induction: Expression is induced with methanol. The recombinant E protein is often found associated with the membrane-enriched pellet fraction after cell lysis.[24]

  • Purification:

    • The pellet fraction is solubilized and the protein is purified using immobilized metal ion affinity chromatography (IMAC).[24]

    • The DENV-4 E protein typically elutes at around 120 mM imidazole.[24]

    • The purified protein is then characterized for VLP formation using dynamic light scattering (DLS) and electron microscopy (EM).[24]

Quantitative Data Summary: DENV-4 EDIII Expression
Expression SystemHost StrainProtein FormPurification MethodYieldPurityReference
E. coliOrigami (DE3)Soluble (DENV-3)Ni-NTA Chromatography≥20 mg/L>90% (est.)[18]
E. coliBL21-AIInclusion Bodies (DENV-4)IMAC (denaturing)High (not quantified)>90%[22][26]
Pichia pastorisKM71HFull E Protein (VLPs)IMAC~200 mg/L>90%[24]

Note: Data for DENV-3 EDIII is included for comparison due to detailed yield information.

Workflow Diagram: DENV-4 EDIII Production in E. coli

DENV4_EDIII_Workflow cluster_soluble Soluble Path cluster_insoluble Insoluble Path start Clone EDIII Gene into pET Vector transform Transform into E. coli Expression Strain start->transform culture Grow Culture to Mid-Log Phase (OD600~0.6) transform->culture induce Induce with IPTG culture->induce harvest Harvest Cells & Lyse induce->harvest check_sol Check Solubility (SDS-PAGE) harvest->check_sol sol_clarify Clarify Lysate check_sol->sol_clarify Soluble insol_ib Isolate Inclusion Bodies check_sol->insol_ib Insoluble sol_purify Native Ni-NTA Chromatography sol_clarify->sol_purify final_qc Dialysis, QC, and Storage sol_purify->final_qc insol_solubilize Solubilize in 8M Urea insol_ib->insol_solubilize insol_purify Denaturing Ni-NTA Chromatography insol_solubilize->insol_purify insol_refold Refold by Dialysis insol_purify->insol_refold insol_sec Size-Exclusion Chromatography insol_refold->insol_sec insol_sec->final_qc

Caption: Workflow for DENV-4 EDIII expression and purification in E. coli.

References

Techniques for Studying DENV-4 Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key techniques used to investigate the intricate network of protein-protein interactions (PPIs) between Dengue virus serotype 4 (DENV-4) and its host. Understanding these interactions is crucial for elucidating viral pathogenesis and identifying novel therapeutic targets. This document offers detailed protocols for established methods, quantitative data summaries, and visual workflows to guide researchers in this critical area of virology.

Introduction to DENV-4 Protein-Protein Interactions

Dengue virus, a member of the Flaviviridae family, possesses a single-stranded positive-sense RNA genome that encodes for three structural proteins (Capsid [C], pre-membrane/membrane [prM/M], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][2][3] These viral proteins interact extensively with host cellular machinery to facilitate viral replication, assembly, and evasion of the host immune response.[1][2][4] The study of these interactions is paramount for developing effective antiviral strategies. Several powerful techniques are employed to map and validate these complex interactions, primarily Yeast Two-Hybrid (Y2H) screening, Co-immunoprecipitation (Co-IP), and Affinity Purification-Mass Spectrometry (AP-MS).[5][6][7][8]

Key Experimental Techniques

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover binary protein-protein interactions in a eukaryotic host.[5][8] It is often used for large-scale screening of entire cDNA libraries to identify novel interaction partners of a specific viral protein (the "bait").

Application Note: Y2H is an excellent initial screening tool to identify potential DENV-4 protein interactors within a human or mosquito host cell library. The DENV-4 protein of interest is cloned as a "bait" fusion protein, and a cDNA library from the host is used to create "prey" fusion proteins. An interaction between the bait and prey proteins in the yeast nucleus activates reporter genes, allowing for the identification of positive interactions. While powerful for discovery, Y2H is prone to false positives and negatives, and all identified interactions should be validated by other methods.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Screening

This protocol is adapted for screening a DENV-4 protein against a human cDNA library.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait plasmid (e.g., pGBKT7) containing the DENV-4 gene of interest

  • Prey plasmid library (e.g., pGADT7-cDNA library from human cells)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Protocol:

  • Bait Plasmid Construction and Auto-activation Test:

    • Clone the DENV-4 gene of interest into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

    • Transform the bait plasmid into a suitable yeast strain (e.g., AH109).

    • Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates. Growth on the latter indicates auto-activation, meaning the bait protein can activate the reporter genes on its own. If auto-activation occurs, the bait may need to be truncated or a different yeast strain used.

  • Yeast Mating:

    • Transform the human cDNA prey library into a yeast strain of the opposite mating type (e.g., Y187).

    • Grow liquid cultures of the bait-containing yeast strain and the prey library yeast strain overnight.

    • Mix equal volumes of the bait and prey cultures and incubate at 30°C for 20-24 hours to allow for mating.

  • Selection of Diploids and Interaction Screening:

    • Plate the mating mixture on diploid selection plates (SD/-Trp/-Leu) to select for yeast cells that have successfully mated and contain both bait and prey plasmids.

    • Incubate at 30°C for 3-5 days.

    • Colonies that grow on these plates are then replica-plated onto high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade) and plates containing X-α-Gal.

    • Growth on the high-stringency plates and the development of a blue color on the X-α-Gal plates indicate a positive protein-protein interaction.

  • Prey Plasmid Rescue and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the isolated plasmids into E. coli for amplification.

    • Sequence the prey plasmid inserts to identify the interacting host protein.

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used technique to validate protein-protein interactions in the context of the cell.[9] This method involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

Application Note: Co-IP is a crucial step for validating interactions discovered through methods like Y2H. It confirms that the interaction occurs in a more physiologically relevant environment, such as in DENV-4 infected mammalian or insect cells. The presence of the interacting partner is typically detected by Western blotting.

Experimental Protocol: Co-immunoprecipitation (Co-IP)

This protocol is for the validation of an interaction between a DENV-4 protein and a host protein in infected cells.

Materials:

  • DENV-4 infected and mock-infected cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody specific to the DENV-4 protein of interest (bait antibody)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Antibody specific to the interacting host protein for Western blotting

Protocol:

  • Cell Lysis:

    • Harvest DENV-4 infected and mock-infected cells.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the bait antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting host protein. The presence of a band in the DENV-4 infected sample but not in the mock or IgG control lane confirms the interaction.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased approach to identify the components of protein complexes.[6][7] A tagged viral protein is expressed in host cells, and the entire protein complex is purified and then analyzed by mass spectrometry to identify all interacting partners.

Application Note: AP-MS provides a global view of the DENV-4 protein interactome. By tagging a DENV-4 protein (e.g., with a FLAG or Strep-tag), it can be used as bait to pull down its entire complex from infected cell lysates. This method can identify both direct and indirect interaction partners, providing a comprehensive map of the protein network.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow for identifying host interaction partners of a tagged DENV-4 protein.

Materials:

  • Host cells expressing a tagged DENV-4 protein

  • Lysis buffer (optimized for maintaining protein complex integrity)

  • Affinity resin (e.g., anti-FLAG M2 affinity gel, Strep-Tactin resin)

  • Wash buffer

  • Elution buffer (e.g., 3xFLAG peptide, desthiobiotin)

  • Reagents for in-solution or on-bead protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Protocol:

  • Cell Culture and Lysis:

    • Grow host cells expressing the tagged DENV-4 protein and control cells (e.g., expressing the tag alone).

    • Lyse the cells using a gentle lysis buffer to preserve protein complexes.

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the cell lysate with the appropriate affinity resin to capture the tagged DENV-4 protein and its interacting partners.

    • Wash the resin extensively to remove non-specific binders.

  • Elution:

    • Elute the protein complexes from the resin using a specific competitor (e.g., FLAG peptide) or by changing buffer conditions.

  • Sample Preparation for Mass Spectrometry:

    • The eluted protein complexes are typically reduced, alkylated, and digested with trypsin to generate peptides. This can be done in-solution or directly on the affinity beads ("on-matrix" digestion).[10]

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the identified proteins from the tagged DENV-4 protein pulldown with the control pulldown to identify specific interaction partners.

Quantitative Data Summary

The following tables summarize quantitative data on DENV protein-protein interactions from various studies. It is important to note that much of the high-throughput screening has been performed with DENV-2, but the high degree of conservation among serotypes suggests many interactions will be shared with DENV-4.

Table 1: Summary of DENV-Human Protein Interactions Identified by High-Throughput Screens

DENV ProteinNumber of Human Interactors (Y2H)[11]Number of Human Interactors (AP-MS/MS)[3]
C 29-
prM/M --
E --
NS1 --
NS2A 28-
NS2B 20-
NS3 68-
NS4A --
NS4B --
NS5 72362

Table 2: Experimentally Validated DENV-4 Protein-Host Protein Interactions

DENV-4 ProteinInteracting Host ProteinMethod of ValidationReference
E ActinCo-IP[12]
NS3 NS4BCo-IP[13]
NS5 STAT2Y2H, Co-IP[14]

Visualizations

Experimental Workflows

Y2H_Workflow cluster_prep Plasmid Preparation cluster_yeast Yeast Manipulation cluster_screening Screening & Identification bait Clone DENV-4 gene into Bait Plasmid (pGBKT7) transform_bait Transform Bait into Yeast Strain A bait->transform_bait prey Prepare Prey Plasmid Library (pGADT7-cDNA) transform_prey Transform Prey Library into Yeast Strain B prey->transform_prey autoactivation Test for Auto-activation transform_bait->autoactivation mating Mate Yeast Strains A and B autoactivation->mating No auto-activation transform_prey->mating selection Select Diploids on SD/-Trp/-Leu mating->selection screening Screen on High-Stringency Media (SD/-Trp/-Leu/-His/-Ade) selection->screening plasmid_rescue Rescue Prey Plasmid from Positive Colonies screening->plasmid_rescue sequencing Sequence to Identify Interacting Protein plasmid_rescue->sequencing

Caption: Yeast Two-Hybrid (Y2H) Experimental Workflow.

CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis infection Infect cells with DENV-4 (and mock control) lysis Lyse cells in RIPA buffer infection->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear add_ab Add bait antibody (anti-DENV-4 protein) preclear->add_ab capture Capture complexes with Protein A/G beads add_ab->capture wash Wash beads to remove non-specific binders capture->wash elution Elute protein complexes wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot with antibody against host protein sds_page->western result Detect interaction western->result

Caption: Co-immunoprecipitation (Co-IP) Experimental Workflow.

APMS_Workflow cluster_prep Sample Preparation cluster_purification Affinity Purification cluster_ms Mass Spectrometry expression Express tagged DENV-4 protein in host cells lysis Lyse cells with gentle buffer expression->lysis ap Affinity purify tagged protein and its complex lysis->ap wash Wash resin ap->wash elution Elute protein complex wash->elution digestion Trypsin Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms database Database Search & Protein Identification lcms->database analysis Identify specific interactors database->analysis

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Signaling Pathways

DENV_IFN_Signaling cluster_nucleus Nuclear Events DENV_RNA DENV RNA RIGI RIG-I DENV_RNA->RIGI sensed by MAVS MAVS RIGI->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates to IFN_promoter IFN Promoter IRF3_P->IFN_promoter binds to IFN Type I Interferon (IFN-α/β) IFN_promoter->IFN induces expression NS3 DENV-4 NS3 NS3->MAVS cleaves NS5 DENV-4 NS5 STAT2 STAT2 NS5->STAT2 binds to Degradation Proteasomal Degradation STAT2->Degradation

Caption: DENV-4 Evasion of the RIG-I-like Receptor Signaling Pathway.

References

Application Notes and Protocols for DENV-4 Neutralization Antibody Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying neutralizing antibodies against Dengue virus serotype 4 (DENV-4). The following methodologies are considered the gold standard or high-throughput alternatives for assessing vaccine immunogenicity and the neutralizing capacity of therapeutic antibodies.

Introduction

Dengue virus (DENV) infection is a significant global health concern, with four distinct serotypes (DENV-1, -2, -3, and -4) in circulation. Neutralizing antibodies are crucial for protection against viral infections. Assays that measure the functional capacity of antibodies to neutralize DENV-4 are therefore essential tools in vaccine development and seroepidemiological studies. The Plaque Reduction Neutralization Test (PRNT) is widely regarded as the gold standard for measuring neutralizing antibodies against dengue viruses.[1][2][3][4] Alternative assays such as the Focus Reduction Neutralization Test (FRNT) and Microneutralization assays offer higher throughput and faster turnaround times.[1][5][6]

Key Neutralization Assay Methodologies

Several assays are available to measure the neutralizing antibody response to DENV-4. The choice of assay often depends on the required throughput, sensitivity, and the specific research question.

  • Plaque Reduction Neutralization Test (PRNT): Considered the "gold standard," this assay measures the ability of antibodies to reduce the number of viral plaques, which are visible areas of cell death in a monolayer.[3][4][5]

  • Focus Reduction Neutralization Test (FRNT): Similar to PRNT, but instead of relying on cell lysis to form plaques, it uses immunostaining to detect foci of infected cells. This method can be faster and more sensitive.[6][7][8]

  • Microneutralization Assay: A higher-throughput method performed in 96-well plates.[1][9][10] The readout can be based on various methods, including enzyme-linked immunosorbent assay (ELISA) to detect viral antigens or flow cytometry.[6][9][10]

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for DENV-4

This protocol describes the standard method for quantifying DENV-4 specific neutralizing antibodies. The PRNT50 titer is the reciprocal of the serum dilution that results in a 50% reduction in the number of plaques compared to the virus control.[1]

Materials:

  • Cells: Vero or BHK-21 cells

  • Virus: DENV-4 virus stock with a known titer (Plaque Forming Units, PFU/mL)

  • Serum Samples: Heat-inactivated test sera

  • Media:

    • Growth Medium (e.g., DMEM with 10% FBS)

    • Assay Medium (e.g., DMEM with 2% FBS)

    • Overlay Medium (e.g., 1% Methylcellulose in Assay Medium)

  • Reagents:

    • Crystal Violet staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

    • Formalin (10%) for cell fixation

  • Plates: 24-well or 6-well tissue culture plates

Experimental Workflow:

PRNT_Workflow prep_cells Seed Vero/BHK-21 cells in 24-well plates (24h prior) infect_cells Inoculate cell monolayers with the serum-virus mixture prep_cells->infect_cells prep_serum Serially dilute heat-inactivated serum samples mix Mix diluted serum with a fixed amount of DENV-4 virus prep_serum->mix incubate_mix Incubate serum-virus mixture (e.g., 1h at 37°C) mix->incubate_mix incubate_mix->infect_cells adsorption Virus adsorption (e.g., 1h at 37°C) infect_cells->adsorption overlay Add semi-solid overlay (e.g., Methylcellulose) adsorption->overlay incubate_plaques Incubate for plaque formation (4-7 days at 37°C) overlay->incubate_plaques fix_stain Fix cells (Formalin) and stain (Crystal Violet) incubate_plaques->fix_stain count Count plaques and calculate PRNT50 titer fix_stain->count

Caption: Plaque Reduction Neutralization Test (PRNT) Workflow.

Procedure:

  • Cell Seeding: 24 hours prior to the assay, seed Vero or BHK-21 cells into 24-well plates to form a confluent monolayer on the day of infection.

  • Serum Dilution: On the day of the experiment, perform serial two-fold dilutions of heat-inactivated (56°C for 30 minutes) serum samples in assay medium. The starting dilution is typically 1:10.

  • Virus Preparation and Neutralization: Dilute the DENV-4 virus stock in assay medium to a concentration that will yield approximately 50-100 plaques per well. Mix equal volumes of the diluted virus and each serum dilution. Also, prepare a virus control with assay medium instead of serum.

  • Incubation: Incubate the serum-virus mixtures for 1 hour at 37°C in a 5% CO2 incubator to allow antibodies to neutralize the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate the wells with 100 µL of the serum-virus mixtures in duplicate.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption. Rock the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: After adsorption, add 1 mL of the semi-solid overlay medium to each well.

  • Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO2 for 4-7 days. The incubation time depends on the DENV-4 strain and cell line used.

  • Fixation and Staining: After the incubation period, fix the cells by adding 10% formalin and incubating for at least 30 minutes. Subsequently, remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: The PRNT50 titer is the reciprocal of the serum dilution that shows a 50% reduction in the number of plaques compared to the virus control wells. This can be calculated using a regression analysis.[3]

Quantitative Data Summary:

ParameterTypical Value/Range
Cell LineVero or BHK-21
Plate Format24-well or 6-well
Virus Input50-100 PFU/well
Serum Dilutions2-fold serial, starting at 1:10
Incubation (Neutralization)1 hour at 37°C
Incubation (Plaques)4-7 days
ReadoutManual plaque counting
EndpointPRNT50 (reciprocal of 50% neutralizing dilution)

Protocol 2: Focus Reduction Neutralization Test (FRNT) for DENV-4

The FRNT is a variation of the PRNT that offers a more rapid and potentially more sensitive detection of neutralizing antibodies. Instead of waiting for visible plaques to form, this assay detects foci of infected cells using specific antibodies.

Materials:

  • Cells: Vero cells

  • Virus: DENV-4 virus stock (Focus Forming Units, FFU/mL)

  • Serum Samples: Heat-inactivated test sera

  • Media:

    • Growth Medium (e.g., DMEM with 10% FBS)

    • Assay Medium (e.g., DMEM with 2% FBS)

    • Overlay Medium (e.g., 1% Carboxymethylcellulose)

  • Antibodies:

    • Primary Antibody: DENV-4 specific or Flavivirus cross-reactive monoclonal antibody (e.g., 4G2)

    • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Reagents:

    • Fixative (e.g., 4% Paraformaldehyde or cold Methanol/Acetone)

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking Buffer (e.g., 5% non-fat milk in PBS)

    • Substrate for HRP (e.g., TrueBlue™)

  • Plates: 96-well tissue culture plates

Experimental Workflow:

FRNT_Workflow seed_cells Seed Vero cells in 96-well plates (24h prior) infect_cells Inoculate cell monolayers with the serum-virus mixture seed_cells->infect_cells prep_serum Serially dilute heat-inactivated serum samples mix_virus Mix diluted serum with a fixed amount of DENV-4 virus (~100 FFU) prep_serum->mix_virus incubate_mix Incubate serum-virus mixture (1h at 37°C) mix_virus->incubate_mix incubate_mix->infect_cells adsorption Virus adsorption (1h at 37°C) infect_cells->adsorption overlay Add semi-solid overlay (e.g., Carboxymethylcellulose) adsorption->overlay incubate_foci Incubate for foci formation (2-3 days at 37°C) overlay->incubate_foci fix_perm Fix and permeabilize cells incubate_foci->fix_perm immuno Immunostaining: 1. Primary Ab (anti-DENV) 2. Secondary Ab (HRP-conjugated) fix_perm->immuno develop Add substrate and develop foci immuno->develop count Count foci and calculate FRNT50 titer develop->count

Caption: Focus Reduction Neutralization Test (FRNT) Workflow.

Procedure:

  • Cell Seeding: Seed Vero cells in 96-well plates 24 hours before the assay.

  • Serum Dilution: Perform serial dilutions of heat-inactivated serum samples.

  • Virus Preparation and Neutralization: Dilute DENV-4 virus to approximately 100 FFU per well and mix with the diluted sera.[7]

  • Incubation: Incubate the serum-virus mixtures for 1 hour at 37°C.[7]

  • Infection: Add the mixtures to the cell monolayers and incubate for 1 hour at 37°C for virus adsorption.[7]

  • Overlay: Add a 1% carboxymethylcellulose overlay.[7]

  • Incubation for Foci Formation: Incubate the plates for 2-3 days at 37°C.

  • Immunostaining: a. Fix the cells. b. Permeabilize the cells. c. Block non-specific binding. d. Incubate with a DENV-specific primary antibody. e. Wash and incubate with an HRP-conjugated secondary antibody. f. Wash and add an HRP substrate to visualize the foci.

  • Foci Counting: Count the number of foci using an automated plate reader or manually.

  • Data Analysis: Calculate the FRNT50 titer as the reciprocal of the serum dilution that reduces the number of foci by 50% compared to the virus control.

Quantitative Data Summary:

ParameterTypical Value/Range
Cell LineVero
Plate Format96-well
Virus Input~100 FFU/well
Serum Dilutions2-fold or 3-fold serial
Incubation (Neutralization)1 hour at 37°C
Incubation (Foci)2-3 days
ReadoutAutomated or manual foci counting
EndpointFRNT50 (reciprocal of 50% neutralizing dilution)

Protocol 3: Microneutralization Assay for DENV-4

This high-throughput assay is performed entirely in 96-well plates and uses an ELISA-based readout to quantify viral antigen within the cells.

Materials:

  • Cells: Vero or other permissive cell lines

  • Virus: DENV-4 virus stock

  • Serum Samples: Heat-inactivated test sera

  • Media:

    • Growth Medium

    • Assay Medium (liquid)

  • Antibodies:

    • Primary Antibody: Mouse anti-dengue monoclonal antibody

    • Secondary Antibody: HRP-conjugated anti-mouse antibody

  • Reagents:

    • Fixative (e.g., cold 80% acetone in PBS)

    • Blocking Buffer

    • Substrate for HRP (e.g., TMB)

    • Stop Solution (e.g., 2N H2SO4)

  • Plates: 96-well tissue culture plates

Experimental Workflow:

Microneutralization_Workflow seed_cells Seed cells in 96-well plates transfer_mix Transfer mixture to cell plate seed_cells->transfer_mix prep_serum Serially dilute serum samples in a separate 96-well plate mix_virus Add fixed amount of DENV-4 to diluted serum prep_serum->mix_virus incubate_mix Incubate serum-virus mixture (1h at 37°C) mix_virus->incubate_mix incubate_mix->transfer_mix incubate_infection Incubate for virus growth (e.g., 3 days at 37°C) transfer_mix->incubate_infection fix_cells Wash and fix cells incubate_infection->fix_cells elisa ELISA Detection: 1. Primary Ab (anti-DENV) 2. Secondary Ab (HRP-conjugated) 3. Substrate & Stop Solution fix_cells->elisa read_od Read Optical Density (OD) on a plate reader elisa->read_od calculate Calculate % neutralization and determine endpoint titer read_od->calculate

Caption: Microneutralization Assay Workflow.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer.

  • Serum Dilution: In a separate 96-well plate, perform serial dilutions of heat-inactivated serum samples.

  • Virus Preparation and Neutralization: Add a pre-determined amount of DENV-4 virus to each well containing the diluted serum.

  • Incubation: Incubate the serum-virus plate for 1 hour at 37°C.

  • Infection: Transfer the serum-virus mixtures to the corresponding wells of the cell plate.

  • Virus Growth: Incubate the plates for a set period (e.g., 3 days) to allow for virus replication. Unlike PRNT/FRNT, a liquid overlay is used.[1]

  • ELISA-based Detection: a. Wash the cells with PBS. b. Fix the cells. c. Perform a standard ELISA protocol by incubating with a primary anti-dengue antibody, followed by an HRP-conjugated secondary antibody.[9][10] d. Add a colorimetric substrate and stop the reaction.

  • Readout: Read the optical density (OD) on a microplate reader.

  • Data Analysis: The OD values are inversely proportional to the amount of neutralizing antibody. Calculate the percentage of neutralization for each serum dilution relative to the virus control wells. The neutralization titer is the reciprocal of the serum dilution that results in a 50% or greater reduction in OD.

Quantitative Data Summary:

ParameterTypical Value/Range
Cell LineVero
Plate Format96-well
Serum Dilutions2-fold or 4-fold serial
Incubation (Neutralization)1 hour at 37°C
Incubation (Virus Growth)2-4 days
ReadoutOptical Density (ELISA)
Endpoint50% Neutralizing Titer (NT50)

Concluding Remarks

The choice of a DENV-4 neutralization assay depends on the specific needs of the study. The PRNT remains the gold standard for its reliability and historical precedence. However, for large-scale screening, such as in vaccine trials, the higher-throughput FRNT and microneutralization assays provide valuable and comparable data.[1] It is crucial to standardize assay parameters, including cell line, virus strain, and incubation times, to ensure reproducibility and allow for inter-laboratory comparison of results.

References

Application of CRISPR-Cas9 for Studying DENV-4 Host Factors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with DENV-4 being one of the four circulating serotypes. The virus relies heavily on host cellular machinery for its replication and propagation. The advent of CRISPR-Cas9 technology has revolutionized the study of virus-host interactions by enabling systematic, genome-wide interrogation of host factors essential for viral infection. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to identify and characterize host factors involved in the DENV-4 life cycle, offering valuable insights for basic research and the development of host-directed antiviral therapies.

Genome-scale CRISPR screens have been instrumental in identifying host dependency factors for various flaviviruses, including Dengue virus.[1][2] These unbiased genetic screens allow for the comprehensive discovery of cellular components critical for viral replication.[1] The CRISPR-Cas9 system, in particular, has proven to be a robust and reliable tool for such investigations, offering a high signal-to-noise ratio compared to previous technologies like RNAi.[2]

Key Host Factors Identified by CRISPR-Cas9 Screens for Dengue Virus

CRISPR-Cas9 knockout screens have successfully identified a range of host factors crucial for DENV infection. Many of these factors are localized to the endoplasmic reticulum (ER), which serves as the primary site for flavivirus translation, replication, and assembly.[2][3] Key protein complexes and pathways identified include the oligosaccharyltransferase (OST) complex, the ER-associated protein degradation (ERAD) pathway, and the dolichol-phosphate mannose synthase (DPMS) complex.[3][4][5] Additionally, RNA-binding proteins such as HDLBP and RRBP1, and the protein activator of interferon-induced protein kinase (PACT), have been identified as significant pro-viral factors.[1][4][6]

Summary of Key DENV Host Factors and their Functions
Gene/Protein ComplexFunction in DENV Life CycleReference
Oligosaccharyltransferase (OST) complex Essential for N-linked glycosylation of viral proteins, crucial for proper folding and function. Also implicated as a potential scaffold for the viral replication complex.[3][5][3][5]
ER-associated protein degradation (ERAD) pathway Components of this pathway are required for efficient viral replication, possibly by regulating the turnover of viral non-structural proteins.[5][7][5][7]
Dolichol-phosphate mannose synthase (DPMS) complex Catalyzes the synthesis of a mannosyl donor required for glycosylation of viral proteins and viral RNA amplification.[4][8][4][8]
HDLBP (Vigilin) & RRBP1 ER-associated RNA-binding proteins that interact with the viral RNA to promote its stability, translation, and replication.[4][4]
PACT (PRKRA) A double-stranded RNA-binding protein that acts as a pro-viral factor by promoting DENV RNA replication, potentially by modulating the expression of ER-associated pro-viral genes.[6][9][6][9]
Receptor for Activated C Kinase 1 (RACK1) A scaffolding protein that plays a role in viral genome replication.[3][3]

Experimental Protocols

This section provides detailed protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify DENV-4 host factors, followed by validation of candidate genes.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for DENV-4 Host Factors

This protocol outlines the steps for a pooled, negative selection (dropout) screen using a lentiviral single-guide RNA (sgRNA) library.

1.1. Cell Line and sgRNA Library Selection

  • Cell Line: Huh7 (human hepatoma) cells are commonly used as they are highly permissive to DENV infection.[6] Other suitable cell lines include Huh7.5.1 and HAP1.[4][5] It is crucial to use a cell line that exhibits a clear cytopathic effect (CPE) upon DENV-4 infection for a live-dead selection strategy.[10]

  • sgRNA Library: The Human GeCKO v2 library, which targets 19,050 genes with 6 sgRNAs per gene, is a well-established choice for genome-wide knockout screens.[4]

1.2. Lentiviral Library Production

  • Plasmid Preparation: Prepare high-quality plasmid DNA for the sgRNA library and the lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Transfection: Co-transfect HEK293T cells with the sgRNA library plasmid pool and the packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

  • Virus Titer Determination: Determine the lentiviral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.

1.3. Generation of the CRISPR-Cas9 Knockout Cell Library

  • Cas9-Expressing Cells: First, generate a stable cell line expressing Cas9 by transducing the target cells (e.g., Huh7) with a lentivirus encoding Cas9 and selecting with an appropriate antibiotic (e.g., blasticidin).

  • Lentiviral Transduction of sgRNA Library: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (e.g., 0.3) to ensure that most cells receive a single sgRNA.[5]

  • Puromycin Selection: Select the transduced cells with puromycin to eliminate non-transduced cells. The selection period will depend on the cell line and puromycin concentration.

  • Library Representation: Maintain a sufficient number of cells throughout the process to ensure high coverage of the sgRNA library (at least 200-500 cells per sgRNA).

1.4. DENV-4 Infection and Selection

  • Cell Plating: Plate the generated knockout cell library.

  • DENV-4 Infection: Infect the cells with DENV-4 at an MOI that results in significant cell death within a defined period (e.g., 5-7 days).[1] A parallel mock-infected control group is essential.

  • Selection: The DENV-4 infection will serve as the selective pressure. Cells with knockouts of pro-viral host factors will be resistant to the virus-induced cell death and will survive.

  • Harvesting Surviving Cells: After the selection period, harvest the genomic DNA from the surviving cells from both the DENV-4 infected and mock-infected populations.

1.5. Identification of Enriched sgRNAs

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells.

  • PCR Amplification of sgRNAs: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.

  • Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the surviving (DENV-4 infected) versus the control (mock-infected) populations. Use software like MAGeCK to identify sgRNAs that are significantly enriched in the surviving population.[4] Genes targeted by these enriched sgRNAs are considered candidate DENV-4 host factors.

Protocol 2: Validation of Candidate Host Factors

This protocol describes the validation of individual candidate genes identified from the CRISPR screen.

2.1. Generation of Single-Gene Knockout Cell Lines

  • sgRNA Design: Design 2-3 high-quality sgRNAs targeting the coding sequence of each candidate gene.

  • Lentiviral Production: Produce lentiviruses for each individual sgRNA as described in Protocol 1.2.

  • Transduction and Selection: Transduce Cas9-expressing cells with the individual sgRNA lentiviruses and select with puromycin to generate stable knockout cell lines for each candidate gene.

  • Knockout Validation: Confirm the gene knockout at the protein level by Western blot and/or at the genomic level by sequencing the target locus to detect insertions/deletions (indels).[4]

2.2. Phenotypic Validation using DENV-4 Infection Assays

  • Viral Replication Assay (RT-qPCR):

    • Infect the knockout and wild-type control cell lines with DENV-4 at a defined MOI.

    • Harvest total RNA at different time points post-infection (e.g., 24, 48, 72 hours).

    • Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of DENV-4 RNA. A significant reduction in viral RNA in the knockout cells compared to the wild-type cells validates the pro-viral role of the targeted host factor.[1]

  • Infectious Virus Production Assay (Plaque Assay or FFA):

    • Infect the knockout and wild-type control cells with DENV-4.

    • Collect the supernatant at various time points post-infection.

    • Determine the titer of infectious virus particles in the supernatant using a plaque assay or focus-forming assay (FFA) on a permissive cell line (e.g., Vero cells). A significant decrease in the viral titer from the knockout cells confirms the importance of the host factor for producing infectious progeny.[5]

  • Viral Protein Expression Assay (Western Blot):

    • Infect the knockout and wild-type control cells with DENV-4.

    • Prepare cell lysates at different time points post-infection.

    • Perform Western blot analysis using antibodies against DENV proteins (e.g., NS3, NS4B, or E protein) to assess viral protein levels.[1]

Visualizations

Experimental Workflow for CRISPR-Cas9 Knockout Screen

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation cluster_cell_library_gen 2. Knockout Cell Library Generation cluster_screen 3. DENV-4 Infection and Selection cluster_analysis 4. Analysis and Hit Identification sgRNA_library sgRNA Library Plasmid Pool HEK293T HEK293T Cells sgRNA_library->HEK293T Transfection packaging_plasmids Lentiviral Packaging Plasmids packaging_plasmids->HEK293T lentivirus Lentiviral Library HEK293T->lentivirus Virus Production transduction Lentiviral Transduction (Low MOI) lentivirus->transduction cas9_cells Cas9-Expressing Huh7 Cells cas9_cells->transduction puromycin Puromycin Selection transduction->puromycin ko_library Pooled Knockout Cell Library puromycin->ko_library denv4_infection Infect with DENV-4 ko_library->denv4_infection mock_infection Mock Infection (Control) ko_library->mock_infection selection Selection (Cell Death) denv4_infection->selection control_cells Control Cells mock_infection->control_cells surviving_cells Surviving Cells selection->surviving_cells gDNA_extraction_survivors gDNA Extraction surviving_cells->gDNA_extraction_survivors gDNA_extraction_control gDNA Extraction control_cells->gDNA_extraction_control pcr sgRNA Amplification (PCR) gDNA_extraction_survivors->pcr gDNA_extraction_control->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (e.g., MAGeCK) ngs->data_analysis hits Candidate Host Factors data_analysis->hits

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify DENV-4 host factors.

DENV-4 Life Cycle and Host Factor Intervention Points

DENV_Lifecycle_Host_Factors cluster_cell Host Cell cluster_entry Entry & Uncoating cluster_replication Translation & Replication cluster_assembly Assembly & Egress cluster_er Endoplasmic Reticulum attachment Attachment endocytosis Endocytosis attachment->endocytosis uncoating Uncoating endocytosis->uncoating translation Translation of Viral Polyprotein uncoating->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly egress Egress assembly->egress DENV_virion DENV-4 Virion egress->DENV_virion New Virions OST OST Complex OST->translation Protein Glycosylation ERAD ERAD Pathway ERAD->replication Regulates NS Proteins DPMS DPMS Complex DPMS->translation Glycosylation Precursors HDLBP_RRBP1 HDLBP/RRBP1 HDLBP_RRBP1->replication RNA Stability/Translation PACT PACT PACT->replication Promotes RNA Replication DENV_virion->attachment

Caption: Key DENV-4 life cycle stages and intervention points of identified host factors.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically identify and validate host factors that are essential for DENV-4 infection. The protocols and information provided herein offer a framework for researchers to conduct these studies, leading to a deeper understanding of DENV-4 pathogenesis and the identification of novel targets for antiviral drug development. The continued use of these advanced genetic screening techniques will undoubtedly accelerate the discovery of host-directed therapies that are urgently needed to combat dengue fever.

References

Troubleshooting & Optimization

Optimizing DENV-4 virus yield and titer in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing Dengue Virus Serotype 4 (DENV-4) yield and titer. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during DENV-4 cell culture experiments.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to get your research back on track.

Question 1: Why am I getting a low or undetectable DENV-4 titer?

Potential Causes:

  • Suboptimal Harvest Time: Virus release is time-dependent. Harvesting too early or too late can result in low yields.

  • Inappropriate Multiplicity of Infection (MOI): An MOI that is too high can lead to rapid cell death before significant virus propagation, while an MOI that is too low may result in a slow and inefficient infection.

  • Poor Cell Health: Cells that are unhealthy, contaminated, or past their optimal passage number will not support robust viral replication.

  • Virus Stock Degradation: Improper storage or multiple freeze-thaw cycles of the viral stock can significantly reduce its infectivity.[1]

  • Cell Line Suitability: The DENV-4 strain you are using may not grow efficiently in your chosen cell line.

Solutions:

  • Optimize Harvest Time: Perform a time-course experiment. Infect several flasks of cells under identical conditions and harvest the supernatant at different time points (e.g., every 24 hours for up to 10 days). Titer each sample to determine the peak of virus production for your specific virus strain and cell line. For C6/36 cells, peak titers may be observed as late as 9-10 days post-infection, while for Vero cells, it's often earlier, around 72-96 hours.[2]

  • Optimize MOI: Test a range of MOIs (e.g., 0.01, 0.1, 1.0) to find the optimal concentration that yields the highest titer for your cell line. A low MOI (0.01-0.1) is often recommended for generating high-titer virus stocks.[3][4]

  • Ensure Healthy Cell Culture:

    • Use cells at a low passage number.

    • Ensure cells are 80-90% confluent and actively dividing at the time of infection.[5]

    • Regularly test for mycoplasma contamination.

  • Proper Virus Stock Handling:

    • Aliquot virus stocks into single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store stocks at -80°C.

    • Consider storing propagated DENV in 10-fold dilutions, as this has been shown to preserve the titer for long-term use better than storing undiluted supernatant.[6]

  • Cell Line Selection: The C6/36 mosquito cell line generally produces higher DENV titers compared to the Vero mammalian cell line.[7][8] If you are using Vero cells and getting low yields, consider propagating your virus in C6/36 cells.

Question 2: My cells are showing a high cytopathic effect (CPE), but the virus titer is still low. What's happening?

Potential Causes:

  • High MOI: A very high MOI can cause widespread cell death before new, infectious virions are fully assembled and released.

  • Nutrient Depletion/Waste Accumulation: Rapid viral replication can exhaust nutrients in the media and lead to a buildup of toxic byproducts, causing cell stress and death unrelated to productive viral release.

  • Innate Immune Response: The cells may be mounting a strong apoptotic response to the infection, leading to premature cell death.[9]

Solutions:

  • Lower the MOI: Reduce the MOI to slow down the infection process, allowing more time for viral replication and release before the cell monolayer is destroyed.

  • Optimize Culture Medium:

    • Use a reduced serum concentration (e.g., 2% FBS) during the virus production phase to maintain cell viability without inhibiting viral release.[2][10]

    • Ensure the medium's pH is stable (around 7.0-7.4) and glucose levels are maintained (1.5-3.5 g/L), especially for high-density cultures.[10][11]

    • Consider using specialized serum-free media designed for virus production, such as VP-SFM.[12]

  • Harvest Earlier: Although counterintuitive, if CPE is extensive and rapid, try harvesting the supernatant before complete destruction of the monolayer. You can also collect the cell pellet, resuspend it in a small volume of fresh media, and release intracellular virus particles through a freeze-thaw cycle.

Question 3: I'm seeing significant variability in my DENV-4 titers between experiments. How can I improve consistency?

Potential Causes:

  • Inconsistent Cell Conditions: Variations in cell passage number, confluency at the time of infection, and overall cell health can lead to different outcomes.

  • Inaccurate Initial Titer: The titer of the virus stock used for infection may not be accurate, leading to variations in the actual MOI.

  • Pipetting and Dilution Errors: Small errors during the serial dilution process for infection or titration can be magnified, leading to large discrepancies.

  • Subjectivity in Plaque Counting: Manual counting of plaques can vary between individuals and even for the same individual on different days.

Solutions:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent, narrow range of passage numbers.

    • Always seed the same number of cells and infect at a consistent confluency (e.g., 80-90%).

  • Re-titer Virus Stocks: Regularly re-titer your working virus stocks to ensure you are using a consistent MOI for all experiments.

  • Careful Technique:

    • Use calibrated pipettes and change tips for each dilution step.

    • Ensure thorough mixing at each stage.

  • Standardize Titration Assay:

    • Have the same person count plaques, or use image analysis software for automated and unbiased counting.

    • Run a positive control with a known titer in every plaque assay to check for consistency.

    • Consider alternative titration methods like a TCID50-ELISA, which can reduce operator-dependent variability.[13]

Frequently Asked Questions (FAQs)

Q: Which cell line is better for DENV-4 propagation: C6/36 or Vero?

A: It depends on your goal. For producing high-titer virus stocks, the mosquito cell line Aedes albopictus C6/36 is often superior and can yield significantly higher virus titers for all DENV serotypes compared to Vero cells.[7][8] However, Vero cells (from African green monkey kidney) are widely used for vaccine production and are the standard for plaque assays because they form clear, easily countable plaques and are well-characterized for regulatory purposes.[11][13][14] Some DENV-4 strains may also show different growth patterns; for instance, the prototype H-241 strain was found to produce detectable antigen only in Vero cells, while a Sri Lankan strain produced high titers only in C6/36 cells.[15]

Q: What is the optimal temperature and incubation time for DENV-4 infection?

A: Optimal conditions are cell-line dependent:

  • C6/36 Cells: Incubate at 28-30°C.[3] Peak virus production can occur between 5 to 10 days post-infection, depending on the virus strain and MOI.[2]

  • Vero Cells: Incubate at 37°C with 5% CO₂.[16] Peak titers are often reached by 72 hours (3 days) post-infection.[16][17] For vaccine production in bioreactors, a temperature of 34°C has been shown to be optimal.[14]

Q: What media and supplements should I use for DENV-4 production?

A:

  • Cell Growth: For routine cell culture, use the recommended medium (e.g., MEM or RPMI 1640 for C6/36; DMEM for Vero) supplemented with 10% FBS and antibiotics.[3]

  • Virus Production: After the virus adsorption step, switch to a low-serum medium (e.g., 2% FBS).[5][10] High concentrations of serum can sometimes inhibit viral replication or interfere with purification. For large-scale or clinical applications, serum-free media are recommended to reduce variability and regulatory hurdles.[12] Adding HEPES buffer (10mM) can help maintain a stable pH.[2][18]

Q: How should I properly store my DENV-4 stocks?

A: To preserve infectivity, aliquot your virus supernatant into single-use cryovials and store them immediately at -80°C. Avoid repeated freeze-thaw cycles, as each cycle can reduce the viral titer by as much as 25%.[1] Storing the virus in 1:10 or 1:100 dilutions in culture medium may offer better long-term stability compared to storing undiluted stocks.[6]

Data Presentation

Table 1: Recommended Conditions for DENV-4 Propagation

ParameterC6/36 CellsVero Cells
Cell Type Mosquito (Aedes albopictus)Mammalian (African Green Monkey Kidney)
Growth Medium MEM or RPMI 1640 + 10% FBSDMEM + 10% FBS
Infection Medium Medium + 2% FBSMedium + 2% FBS
Temperature 28-30°C37°C (or 34°C for some vaccine strains)[14]
CO₂ Not typically required (or 5%)[3]5%
Recommended MOI 0.01 - 0.10.01 - 0.1
Adsorption Time 1-2 hours1-2 hours
Harvest Time 5 - 10 days post-infection3 - 5 days post-infection
Expected Titer Generally higher (can reach >10⁷ PFU/mL)[2]Generally lower (10⁵ - 10⁷ PFU/mL)[19]

Experimental Protocols

Protocol 1: DENV-4 Propagation in C6/36 Cells

  • Cell Seeding: Seed C6/36 cells in a T-75 flask. Allow them to grow at 28°C until they reach 80-90% confluency.

  • Virus Dilution: Thaw your DENV-4 stock and dilute it in serum-free medium to achieve the desired MOI (e.g., 0.1).

  • Infection: Remove the growth medium from the cells. Add the diluted virus inoculum to the flask (e.g., 2 mL for a T-75).

  • Adsorption: Incubate the flask at 28°C for 2 hours, gently rocking it every 15-20 minutes to ensure even distribution of the virus.

  • Add Maintenance Medium: After adsorption, add fresh maintenance medium (e.g., RPMI 1640 + 2% FBS + 1% Penicillin-Streptomycin) to the flask to bring the total volume to 15-20 mL.

  • Incubation: Incubate the infected flask at 28°C. Monitor the cells daily for signs of CPE (syncytia formation, cell detachment).

  • Harvest: Harvest the virus-containing supernatant when significant CPE is observed (typically 7-9 days post-infection).

  • Clarification & Storage: Centrifuge the supernatant at 2,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the clarified supernatant, aliquot into cryovials, and store at -80°C.

Protocol 2: Plaque Assay for DENV-4 Titration in Vero Cells

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10⁵ cells/well).[13] Incubate overnight at 37°C with 5% CO₂.

  • Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of your virus sample (from 10⁻¹ to 10⁻⁸) in serum-free DMEM.

  • Infection: Remove the growth medium from the Vero cell monolayers. Inoculate each well with 500 µL of a virus dilution.[13] Include a "no virus" control well.

  • Adsorption: Incubate the plates at 37°C for 90 minutes, rocking every 15 minutes to allow the virus to attach to the cells.[13]

  • Prepare Overlay: During incubation, prepare the overlay medium. A common recipe is a 1:1 mixture of 2X MEM (with 4% FBS) and 2.4% carboxymethyl cellulose (CMC).[13]

  • Add Overlay: After adsorption, aspirate the inoculum and gently add 3 mL of the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days, or until plaques are visible. Do not disturb the plates during this period.

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells by adding 1 mL of 4% formalin to each well and incubating for at least 1 hour.[13]

    • Remove the formalin and stain the cell monolayer with 1 mL of 0.8% crystal violet solution for 15 minutes.[13]

  • Counting: Gently wash the wells with water and allow them to dry. Count the plaques (clear zones where cells have been lysed). Calculate the virus titer in Plaque-Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

Visualizations

Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_incubation Phase 3: Incubation & Harvest cluster_qc Phase 4: Quality Control start Start: Healthy Cell Culture (Vero or C6/36) seed Seed Cells in T-Flasks (Target 80-90% Confluency) start->seed infect Infect Cells at Optimized MOI (e.g., 0.1) seed->infect titer Thaw & Titer DENV-4 Stock (if unknown) titer->infect adsorb Adsorption (1-2 hours) infect->adsorb maintain Add Maintenance Medium (2% FBS) adsorb->maintain incubate Incubate at Optimal Temp (28°C or 37°C) maintain->incubate monitor Monitor for CPE (5-10 Days) incubate->monitor harvest Harvest Supernatant at Peak Production monitor->harvest clarify Clarify by Centrifugation harvest->clarify titrate Titer New Virus Stock (Plaque Assay) clarify->titrate store Aliquot & Store at -80°C titrate->store end End: High-Titer Stock store->end Troubleshooting cluster_checks Initial Checks cluster_solutions Optimization Steps start Problem: Low DENV-4 Titer check_cells Are cells healthy, low passage, and at correct confluency? start->check_cells check_stock Is virus stock viable? (Avoided freeze-thaw?) check_cells->check_stock Yes sol_cells Solution: Use new, healthy cells. Standardize seeding. check_cells->sol_cells No check_cpe Is CPE visible? check_stock->check_cpe Yes sol_stock Solution: Use a fresh aliquot or new virus stock. check_stock->sol_stock No sol_timecourse Solution: Perform time-course experiment to find peak harvest time. check_cpe->sol_timecourse Yes sol_moi Solution: Optimize MOI. Test range from 0.01 to 1.0. check_cpe->sol_moi No end_node Resolution: Improved Titer sol_cells->end_node sol_stock->end_node sol_media Solution: Optimize media (2% FBS). Check pH/glucose. sol_timecourse->sol_media sol_moi->sol_media sol_media->end_node Signaling cluster_entry Virus Entry cluster_response Host Innate Immune Sensing & Viral Evasion DENV4 DENV-4 Virion Receptor Host Cell Receptor DENV4->Receptor Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis vRNA Viral RNA in Cytoplasm Endocytosis->vRNA RIGI RIG-I Sensing vRNA->RIGI MAVS MAVS Activation RIGI->MAVS IFN_Signal TBK1/IRF3 Signaling MAVS->IFN_Signal IFN Type I Interferon (IFN) Production IFN_Signal->IFN NS_Proteins DENV NS2B/3, NS4A/B Proteins NS_Proteins->MAVS Inhibition NS_Proteins->IFN_Signal Inhibition

References

Troubleshooting low efficiency in DENV-4 reverse genetics rescue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low efficiency in Dengue Virus 4 (DENV-4) reverse genetics rescue experiments. The following information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or no recovery of infectious virus after transfection of in vitro transcribed RNA.

Question: I have successfully cloned the full-length DENV-4 cDNA and transcribed the RNA in vitro, but I am getting very low or no infectious virus after transfecting susceptible cells. What are the potential causes and solutions?

Answer:

Low rescue efficiency is a common challenge in DENV reverse genetics.[1] Several factors can contribute to this issue, ranging from the stability of the cDNA clone to the specifics of the RNA transfection and cell culture conditions.

Troubleshooting Steps:

  • Verify the Integrity of the Full-Length cDNA Clone: The instability of flavivirus cDNA in E. coli is a well-documented problem that can lead to mutations, deletions, or rearrangements in the viral genome.[2][3]

    • Recommendation: Sequence the entire full-length plasmid to ensure there are no unintended mutations. The use of low-copy number plasmids or Bacterial Artificial Chromosomes (BACs) can enhance the stability of the DENV-4 cDNA clone during propagation in bacteria.[2][3][4] Some researchers have successfully used yeast-based cloning systems to overcome instability issues in E. coli.[1][5]

  • Optimize In Vitro Transcription: The quality and quantity of the transcribed RNA are critical for successful virus rescue.

    • Recommendation: Ensure complete removal of the DNA template by thorough DNase treatment. Verify the integrity and size of the RNA transcript by gel electrophoresis. Use a cap analog in the transcription reaction to produce 5'-capped RNA, which is essential for efficient translation in eukaryotic cells.

  • Enhance Transfection Efficiency: The method of RNA delivery into the host cells significantly impacts the rescue efficiency.

    • Recommendation: Electroporation is often more efficient than lipid-based transfection for delivering viral RNA into cells.[4][6] Optimize electroporation parameters such as voltage, capacitance, and pulse duration for the specific cell line being used. The use of cytopathic effect (CPE)-based assays can help in evaluating antiviral efficacy against the entire dengue viral life-cycle.[7]

  • Select the Appropriate Cell Line: The choice of cell line for the initial transfection can dramatically affect the outcome of the rescue experiment. While mammalian cells like BHK-21 and Vero are commonly used, some DENV strains, particularly sylvatic ones, are more efficiently rescued in mosquito cells.[8]

    • Recommendation: Attempt the rescue in parallel in both mammalian (e.g., BHK-21, Vero E6) and mosquito (e.g., C6/36, Aag2) cell lines.[4][8] C6/36 cells, which are deficient in RNAi signaling, may produce higher virus titers.[8]

  • Confirm Viral Replication Post-Transfection: It is crucial to monitor for signs of viral replication in the days following transfection.

    • Recommendation: Perform immunofluorescence assays (IFA) to detect the expression of viral proteins (e.g., NS1, NS4B) within the transfected cells.[4] An increase in the number of positive cells over time indicates successful replication and spread of the rescued virus.[4]

Issue 2: Instability of the DENV-4 full-length cDNA clone in E. coli.

Question: I am struggling to maintain the integrity of my full-length DENV-4 cDNA clone. I frequently observe rearrangements or deletions after plasmid propagation in E. coli. How can I overcome this?

Answer:

The instability of flavivirus genomes in bacterial hosts is a major hurdle in reverse genetics, often attributed to cryptic bacterial promoters within the viral sequence that can lead to the expression of toxic viral proteins.[2][9]

Strategies to Enhance Plasmid Stability:

  • Vector Choice:

    • Low-Copy Number Plasmids: Utilize plasmids with low-copy number origins of replication (e.g., pBR322-based vectors) to reduce the metabolic burden on the host and minimize the opportunity for recombination.[2]

    • Bacterial Artificial Chromosomes (BACs): BACs are maintained at a very low copy number (1-2 copies per cell), which significantly increases the stability of large and unstable DNA inserts.[3]

    • Yeast-E. coli Shuttle Vectors: Assembling the full-length clone in Saccharomyces cerevisiae, which is more tolerant of unstable sequences, and then shuttling the plasmid into E. coli for amplification can be an effective strategy.[1][5]

  • Bacterial Strains: Use E. coli strains specifically designed for propagating unstable DNA, such as Stbl2 or Stbl3.

  • Growth Conditions: Propagate bacterial cultures at a lower temperature (e.g., 30°C) to reduce the activity of cryptic promoters and minimize the toxicity of any expressed viral proteins.

  • Multi-Fragment Ligation: Instead of cloning the entire genome in one step, clone it as several smaller, more stable fragments. These fragments can then be assembled in vitro or in vivo (e.g., using Gibson Assembly or in yeast) to generate the full-length clone just before its use.[4]

  • Introduction of Introns: Inserting a synthetic intron into a non-structural gene region (like NS1) can disrupt cryptic prokaryotic promoters and enhance plasmid stability in bacteria.[10][11][12]

Quantitative Data Summary

The efficiency of DENV-4 rescue and subsequent viral replication can vary significantly depending on the experimental conditions. The tables below summarize quantitative data from relevant studies.

Table 1: Comparison of Virus Titers in Different Cell Lines.

Virus StrainCell LinePeak Titer (FFU/mL)Reference
D19044_WTBHK-21~1.26 x 10³[2]
D19044_7MBHK-217.5 x 10⁴[2]
D19044_7MHuh7.5.1~1 x 10⁵.⁹[2]
D19044_7MC6/36~1 x 10⁵.⁸[2]
D19044_7M293T~1 x 10⁴.⁰[2]

Table 2: Impact of Adaptive Mutations on Virus Production.

CloneMutation(s)Virus Titer (FFU/mL)Reference
D19044_WTNone1.26 × 10³[2]
D19044_7M7 amino acid substitutions7.5 × 10⁴[2]
DV3synNone2.2 × 10²[9]
DV3syn_4M4 adaptive mutations1.5 × 10⁴ to 6.7 × 10⁴[9]

Experimental Protocols

Protocol 1: Rescue of Recombinant DENV-4 by Electroporation of In Vitro Transcribed RNA

This protocol is adapted from studies describing the rescue of infectious DENV from a full-length cDNA clone.[4]

  • Plasmid Linearization: Linearize the full-length DENV-4 plasmid downstream of the 3' UTR using a suitable restriction enzyme. Purify the linearized DNA.

  • In Vitro Transcription:

    • Set up an in vitro transcription reaction using a high-yield T7 RNA polymerase kit.

    • Include a cap analog (e.g., m7G(5')ppp(5')A) in the reaction mixture to generate 5'-capped RNA.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Treat the reaction with DNase I to remove the plasmid template.

    • Purify the RNA using a suitable method (e.g., lithium chloride precipitation or column-based purification).

    • Verify RNA integrity and quantify the concentration.

  • Cell Preparation:

    • Culture BHK-21 or C6/36 cells to approximately 80% confluency.

    • Harvest the cells and wash them with ice-cold, serum-free medium or PBS.

    • Resuspend the cells in the electroporation buffer at the desired concentration (e.g., 1 x 10⁷ cells/mL).

  • Electroporation:

    • Mix 5-10 µg of the in vitro transcribed RNA with the cell suspension in an electroporation cuvette.

    • Deliver the electric pulse using an electroporator with optimized settings for the specific cell type.

    • Immediately after electroporation, transfer the cells to a culture flask or plate containing fresh growth medium.

  • Virus Recovery and Monitoring:

    • Incubate the cells at the appropriate temperature (37°C for BHK-21, 28°C for C6/36).

    • Monitor the cells for the appearance of cytopathic effect (CPE).

    • Harvest the cell culture supernatant at different time points (e.g., 3, 5, and 7 days post-transfection).

    • Clarify the supernatant by centrifugation to remove cell debris.

    • Titer the recovered virus using a plaque assay or focus-forming unit (FFU) assay on a susceptible cell line (e.g., Vero cells).

    • Confirm viral replication by performing an immunofluorescence assay (IFA) for a viral protein (e.g., NS4B) on the transfected cells at various time points.[4]

Visualizations

DENV4_Rescue_Workflow cluster_plasmid_prep Plasmid DNA Preparation cluster_rna_prep RNA Synthesis cluster_cell_culture Virus Rescue in Cells cluster_analysis Analysis & Confirmation pUC57 DENV-4 Genome Fragments in pUC57 pCC1BAC Full-Length DENV-4 Clone in pCC1BAC pUC57->pCC1BAC HiFi DNA Assembly linearized_dna Linearized Plasmid DNA pCC1BAC->linearized_dna Restriction Digest ivt In Vitro Transcription (with Cap Analog) linearized_dna->ivt rna Capped Full-Length DENV-4 RNA ivt->rna DNase Treatment & RNA Purification electroporation Electroporation rna->electroporation cells Host Cells (BHK-21 or C6/36) cells->electroporation transfected_cells Transfected Cells electroporation->transfected_cells virus_harvest Harvest Supernatant transfected_cells->virus_harvest Incubation & CPE Monitoring ifa Immunofluorescence Assay (NS Protein Detection) transfected_cells->ifa rescued_virus Rescued DENV-4 virus_harvest->rescued_virus titration Virus Titration (Plaque/FFU Assay) rescued_virus->titration

Caption: Workflow for DENV-4 rescue from a full-length cDNA clone.

Troubleshooting_Logic start Low/No Virus Rescue q1 Is the full-length plasmid sequence correct? start->q1 s1 Re-sequence plasmid. Re-clone if necessary. q1->s1 No q2 Is the in vitro transcribed RNA intact and of high quality? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Optimize IVT reaction. Ensure proper DNase treatment and RNA purification. q2->s2 No q3 Is the transfection efficiency optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Optimize electroporation parameters. Consider alternative transfection reagents. q3->s3 No q4 Is the correct cell line being used? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Test rescue in parallel in mammalian (BHK-21) and mosquito (C6/36) cells. q4->s4 No end_success Successful Virus Rescue q4->end_success Yes a4_yes Yes a4_no No s4->q4

Caption: Troubleshooting logic for low DENV-4 rescue efficiency.

References

Technical Support Center: DENV-4 Genotype Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in sequencing specific Dengue virus serotype 4 (DENV-4) genotypes.

Frequently Asked Questions (FAQs)

Q1: Why is sequencing DENV-4, particularly certain genotypes, so challenging?

A1: Sequencing DENV-4 presents several challenges primarily due to its high genetic diversity. Within DENV-4, there are multiple genotypes (I, II, III, and sylvatic genotype IV), and their genetic variability can lead to several issues.[1][2] The primary challenges include:

  • Primer Mismatch: The high degree of genetic variation can cause primers designed for one genotype to fail in amplifying another, leading to incomplete genome coverage or sequencing failure.[3][4]

  • Low Viral Load: Clinical samples often contain low viral titers, making it difficult to obtain sufficient genetic material for deep sequencing without an initial virus isolation step, which itself can introduce biases.[5][6]

  • Complex RNA Secondary Structures: The DENV RNA genome folds into complex secondary and tertiary structures that can impede the reverse transcriptase and DNA polymerase enzymes used in sequencing workflows, resulting in uneven coverage.[7][8]

  • High Genetic Divergence of Sylvatic Genotypes: Sylvatic genotypes of DENV-4 are genetically distinct from the endemic human genotypes and often result in significantly lower genome coverage with standard primer sets.[3][4]

Q2: What are the key considerations for primer design for DENV-4 whole-genome sequencing?

A2: Successful DENV-4 sequencing is critically dependent on robust primer design. Key considerations include:

  • Targeting Conserved Regions: Primers should be designed to target regions of the viral genome that are highly conserved across different DENV-4 genotypes.[9]

  • Use of Degenerate Bases: Incorporating degenerate bases in primers can help to account for known single nucleotide polymorphisms (SNPs) at primer binding sites, increasing the inclusivity of the primer set for multiple genotypes.[10]

  • Amplicon Size: For samples with low viral loads or degraded RNA, using primer sets that generate smaller, overlapping amplicons (e.g., ~400 bp) can improve amplification success compared to longer amplicons.[3][11]

  • Serotype-Specific vs. Pan-Serotype Primers: While pan-serotype primers offer a convenient single-tube approach, serotype-specific primers for DENV-4 generally provide better performance and higher genome coverage, especially for diverse genotypes.[3][4]

Q3: How can I improve sequencing success for low viral load samples?

A3: Sequencing DENV-4 from samples with low viral loads is a common challenge.[5] Here are some strategies to improve your success rate:

  • Increase Input RNA: If possible, increase the amount of viral RNA used in the initial reverse transcription step.

  • Optimize RT-PCR Conditions: Fine-tune the annealing temperature and extension time of your RT-PCR protocol to enhance the amplification of low-copy templates.

  • Use a Two-Step RT-PCR: A two-step protocol, where reverse transcription and PCR are performed in separate reactions, can sometimes be more sensitive than a one-step assay.

  • Employ a Nested PCR Approach: While this increases the risk of contamination, a nested PCR can significantly increase the yield of target amplicons from low-titer samples.

  • Virus Isolation: Culturing the virus to increase the viral load is an option. However, be aware that low-passage isolation can potentially introduce minor changes to the consensus sequence and affect the frequency of intra-host variants.[5][6]

Q4: Are there specific DENV-4 genotypes that are known to be more difficult to sequence?

A4: Yes, the sylvatic DENV-4 genotype IV is consistently reported to be the most challenging to sequence with high genome coverage.[3][4] This is due to its significant genetic divergence from the other DENV-4 genotypes that circulate in human populations. Researchers often achieve less than 100% genome coverage for this genotype using standard DENV-4 primer sets.[3]

Troubleshooting Guide

This guide addresses common issues encountered during DENV-4 sequencing experiments.

Problem Potential Cause Recommended Solution
No or Low PCR Amplification Primer mismatch due to genetic variation in the DENV-4 strain.- Verify the genotype of your sample if possible and use genotype-specific primers.- Design new primers targeting more conserved regions.- Use a validated pan-serotype primer set known to cover a broad range of genotypes.[3][4]
Low viral load in the sample.- Increase the amount of template RNA.- Optimize RT-PCR conditions (e.g., lower annealing temperature, increase cycle number).- Consider a nested PCR approach or virus isolation.[5]
Poor RNA quality.- Ensure proper sample collection, storage, and RNA extraction procedures to minimize RNA degradation. Use an RNA integrity assessment method (e.g., Bioanalyzer).
Uneven Genome Coverage / Sequencing Gaps Complex RNA secondary structures hindering enzyme processivity.- Optimize reverse transcription temperature; using a thermostable reverse transcriptase at a higher temperature can help melt secondary structures.- Design alternative primers to amplify across regions with low coverage.
Primer-dimer formation or non-specific amplification.- Optimize primer concentrations and PCR annealing temperatures.- Use a high-fidelity DNA polymerase with proofreading activity.
Low Sequencing Quality Scores Issues with library preparation or sequencing run.- Ensure accurate quantification and quality control of PCR amplicons before library preparation.- Follow the sequencing platform's guidelines for library loading and run setup.
Incorrect Genotype Identification Misalignment to an inappropriate reference genome.- For highly divergent strains like sylvatic DENV-4, using a closer reference sequence for alignment can significantly improve genome coverage and accuracy.[4]
Contamination with another DENV serotype or genotype.- Implement strict laboratory practices to prevent cross-contamination.- Include negative controls in all PCR and sequencing steps.

Quantitative Data Summary

The success of DENV-4 sequencing can vary depending on the primer set and the specific genotype. The table below summarizes data from a study that designed and validated serotype-specific primers for DENV whole-genome sequencing.

DENV-4 GenotypeNumber of Primer Sets DesignedPrimer Sets with Good Quality Sequencing ResultsSuccess RateReference
DENV-4 (Asian Origin)181688.9%[12]

Another study highlights the challenge of sequencing sylvatic genotypes, showing consistently lower genome coverage for DENV-4 genotype IV compared to other genotypes.

DENV-4 GenotypeApproachGenome CoverageReference
Genotypes I, II, IIISerotype-specific primers>95%[3][4]
Genotype IV (sylvatic)Serotype-specific primersConsistently below 100%[3][4]

Detailed Experimental Protocol: DENV-4 Whole-Genome Amplicon Sequencing

This protocol is a generalized workflow for whole-genome sequencing of DENV-4 using an amplicon-based approach. It is essential to adapt and optimize this protocol based on the specific primer sets, reagents, and sequencing platform being used.

1. RNA Extraction

  • Extract viral RNA from clinical samples (e.g., serum, plasma) or cell culture supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Elute the RNA in a small volume of nuclease-free water (e.g., 30-50 µL).

  • Quantify the extracted RNA and assess its quality.

2. Reverse Transcription (RT) and PCR Amplification

This can be performed as a one-step or two-step process. A two-step process is often preferred for troubleshooting and optimization.

  • Reverse Transcription (cDNA Synthesis):

    • Combine the extracted viral RNA with random hexamers or DENV-4 specific reverse primers, dNTPs, and a suitable reverse transcriptase in the appropriate reaction buffer.

    • Incubate according to the enzyme manufacturer's recommendations (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

  • PCR Amplification:

    • Prepare two separate PCR master mixes, one for each primer pool (typically odd and even numbered primers are in separate pools to prevent primer interference).

    • Add the cDNA to the PCR master mixes containing a high-fidelity DNA polymerase, the specific DENV-4 primer pool, and dNTPs.

    • Perform PCR with an optimized cycling protocol. A typical protocol might be:

      • Initial denaturation: 98°C for 30 seconds

      • 35-40 cycles of:

        • Denaturation: 98°C for 15 seconds

        • Annealing: 58-62°C for 30 seconds (optimize based on primer Tm)

        • Extension: 72°C for 1-2 minutes (adjust based on amplicon size)

      • Final extension: 72°C for 5 minutes

3. PCR Product Purification and Quantification

  • Pool the PCR products from the two primer pool reactions for each sample.

  • Purify the pooled amplicons using magnetic beads (e.g., AMPure XP) or a PCR purification kit to remove primers and dNTPs.

  • Quantify the purified DNA using a fluorometric method (e.g., Qubit).

4. Sequencing Library Preparation

  • Prepare sequencing libraries from the purified amplicons using a commercial library preparation kit compatible with your sequencing platform (e.g., Illumina, Oxford Nanopore). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Purify the final libraries and quantify them.

5. Sequencing

  • Pool the libraries and sequence them on the chosen platform according to the manufacturer's instructions.

6. Bioinformatic Analysis

  • Perform quality control on the raw sequencing reads.

  • Trim adapter sequences and low-quality bases.

  • Align the reads to an appropriate DENV-4 reference genome. For highly divergent strains, select a reference sequence that is phylogenetically close to your sample.[4]

  • Generate a consensus sequence and identify variants.

Visualizations

Troubleshooting_Workflow Start Start: DENV-4 Sequencing Experiment Problem_ID Identify Problem: - No/Low Amplification - Uneven Coverage - Low Quality Data Start->Problem_ID Check_RNA Check RNA Quality & Quantity Problem_ID->Check_RNA No/Low Amplification Check_Primers Review Primer Design & Specificity Problem_ID->Check_Primers No/Low Amplification or Uneven Coverage Optimize_PCR Optimize RT-PCR Conditions Problem_ID->Optimize_PCR No/Low Amplification or Uneven Coverage Check_Library_Prep Review Library Prep & Sequencing QC Problem_ID->Check_Library_Prep Low Quality Data Analyze_with_New_Ref Re-analyze with Different Reference Genome Problem_ID->Analyze_with_New_Ref Incorrect Genotype/ Low Coverage on Divergent Strain Check_RNA->Optimize_PCR Redesign_Primers Redesign Primers for Problematic Regions Check_Primers->Redesign_Primers Virus_Isolation Consider Virus Isolation for Low Titer Samples Optimize_PCR->Virus_Isolation Still Low Amplification Success Successful Sequencing Optimize_PCR->Success Issue Resolved Re_Sequence Re-prepare Library & Re-sequence Check_Library_Prep->Re_Sequence Redesign_Primers->Optimize_PCR Virus_Isolation->Optimize_PCR Re_Sequence->Success Issue Resolved Analyze_with_New_Ref->Success

Caption: Troubleshooting workflow for DENV-4 sequencing.

DENV4_Sequencing_Workflow Sample Clinical Sample (Serum/Plasma) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis PCR_Pool1 PCR Amplification (Primer Pool 1) cDNA_Synthesis->PCR_Pool1 PCR_Pool2 PCR Amplification (Primer Pool 2) cDNA_Synthesis->PCR_Pool2 Pooling Pool Amplicons PCR_Pool1->Pooling PCR_Pool2->Pooling Purification Purify & Quantify Amplicons Pooling->Purification Library_Prep Sequencing Library Preparation Purification->Library_Prep Sequencing Sequencing (e.g., Illumina, Nanopore) Library_Prep->Sequencing Analysis Bioinformatic Analysis (QC, Alignment, Consensus) Sequencing->Analysis

Caption: Amplicon-based DENV-4 sequencing workflow.

References

Enhancing the signal-to-noise ratio in DENV-4 immunofluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DENV-4 immunofluorescence assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio in DENV-4 immunofluorescence assays?

A low signal-to-noise ratio can be attributed to two main factors: a weak or absent signal and/or high background fluorescence. A weak signal may result from issues with the primary or secondary antibodies, improper sample preparation, or suboptimal imaging conditions.[1][2] High background can be caused by non-specific antibody binding, autofluorescence of the sample, or issues with the blocking or washing steps.[1][2][3]

Q2: How can I determine if my primary antibody is suitable for DENV-4 immunofluorescence?

To ensure your primary antibody is effective, verify that it has been validated for immunofluorescence applications.[4] It is also crucial to use a primary antibody raised against a different species than the sample tissue to avoid cross-reactivity.[1] Running a positive control with a known DENV-4 infected sample can confirm the antibody's ability to detect the target antigen.

Q3: What is the purpose of a blocking step and which blocking buffer should I use?

The blocking step is essential for minimizing non-specific binding of antibodies to the sample, which is a common cause of high background.[5] This is achieved by using a blocking buffer that contains proteins that bind to reactive sites on the tissue, preventing the primary and secondary antibodies from binding non-specifically.[5] The choice of blocking buffer is critical. For indirect immunofluorescence, it is recommended to use a blocking buffer containing normal serum from the same species as the secondary antibody's host.[5][6]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your target antigen, making data interpretation difficult. Below are common causes and solutions.

Troubleshooting High Background

Potential Cause Recommended Solution
Antibody concentration too high Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background.[3][4]
Insufficient blocking Increase the incubation time for the blocking step or try a different blocking agent. Using normal serum from the species of the secondary antibody is often effective.[2][3][4]
Non-specific secondary antibody binding Run a control with only the secondary antibody. If staining is observed, the secondary antibody may be cross-reacting. Consider using a different secondary antibody.[4]
Inadequate washing Increase the number and/or duration of washing steps between antibody incubations to remove unbound antibodies.[2][3]
Autofluorescence Examine an unstained sample under the microscope to check for autofluorescence. If present, you can try pre-treating the sample with a quenching agent like 0.1% sodium borohydride or Sudan Black B.[1]
Fixation issues Over-fixation or the use of certain fixatives like glutaraldehyde can increase background. Reduce fixation time or switch to a different fixative such as paraformaldehyde.[1][3]
Issue 2: Weak or No Signal

A weak or absent signal can be equally frustrating. The following table outlines potential reasons and how to address them.

Troubleshooting Weak or No Signal

Potential Cause Recommended Solution
Primary antibody concentration too low Increase the concentration of the primary antibody and/or extend the incubation time.[4]
Inactive primary or secondary antibody Ensure proper storage of antibodies as recommended by the manufacturer. Run a positive control to verify antibody activity.
Incompatible primary and secondary antibodies Ensure the secondary antibody is designed to recognize the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary).[4]
Insufficient antigen presence If the target protein is not abundant, consider using a signal amplification method.[1]
Improper sample permeabilization If targeting an intracellular antigen, ensure the cell membrane has been adequately permeabilized (e.g., with Triton X-100 or saponin) to allow antibody entry.[7]
Photobleaching Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium to protect the fluorophores.[6]

Experimental Protocols & Data

Recommended Antibody Dilutions and Blocking Buffers

Proper antibody dilution and blocking buffer composition are critical for a successful immunofluorescence assay. The following table provides a summary of commonly used concentrations and components.

Reagent Typical Concentration/Composition Notes
Primary Antibody (DENV-4 specific) Titration is recommended. Start with manufacturer's suggestion. A study by Jessie et al. used hybridoma supernatant dilutions ranging from 1:30 to 1:270.[7]Optimal concentration is a balance between strong signal and low background.
Secondary Antibody (Alexa Fluor conjugated) Typically used at dilutions of 1:200 to 1:1000.[8] A concentration of 3.75 µg/ml has been reported.[7]Titration is crucial to minimize non-specific binding.
Blocking Buffer 5-10% Normal Serum (from secondary antibody host species) in PBS with 0.1% Triton X-100.Other blocking agents include Bovine Serum Albumin (BSA) at 1-5% or non-fat dry milk at 1%.
Standard Immunofluorescence Protocol for DENV-4 Infected Cells

This protocol provides a general workflow for immunofluorescence staining of DENV-4 infected cells.

G cluster_prep Sample Preparation cluster_stain Immunostaining cluster_image Imaging start Seed and infect cells fix Fix cells (e.g., 4% PFA) start->fix perm Permeabilize (e.g., 0.1% Triton X-100) fix->perm block Block non-specific sites perm->block primary_ab Incubate with DENV-4 primary antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with fluorescent secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount with anti-fade medium wash2->mount image Image with fluorescence microscope mount->image

Caption: General workflow for a DENV-4 immunofluorescence assay.

Visual Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in your DENV-4 immunofluorescence experiments.

G cluster_bg_troubleshoot Troubleshooting High Background cluster_signal_troubleshoot Troubleshooting Weak Signal start Start Experiment check_signal Evaluate Signal-to-Noise Ratio start->check_signal high_bg High Background check_signal->high_bg Low weak_signal Weak/No Signal check_signal->weak_signal Low good_signal Good Signal-to-Noise check_signal->good_signal High bg_q1 Check antibody concentrations high_bg->bg_q1 sig_q1 Check antibody concentrations weak_signal->sig_q1 end Successful Experiment good_signal->end bg_a1_high Reduce antibody concentrations bg_q1->bg_a1_high Too High bg_q2 Review blocking step bg_q1->bg_q2 Optimal bg_a1_high->check_signal bg_a2_inadequate Optimize blocking (time, agent) bg_q2->bg_a2_inadequate Inadequate bg_q3 Assess washing steps bg_q2->bg_q3 Sufficient bg_a2_inadequate->check_signal bg_a3_insufficient Increase washing bg_q3->bg_a3_insufficient Insufficient bg_a3_insufficient->check_signal sig_a1_low Increase primary antibody concentration sig_q1->sig_a1_low Too Low sig_q2 Verify antibody compatibility sig_q1->sig_q2 Optimal sig_a1_low->check_signal sig_a2_mismatch Ensure secondary matches primary host sig_q2->sig_a2_mismatch Mismatch sig_q3 Confirm antigen presence sig_q2->sig_q3 Compatible sig_a2_mismatch->check_signal sig_a3_low_expression Use signal amplification sig_q3->sig_a3_low_expression Low sig_a3_low_expression->check_signal

Caption: A decision tree for troubleshooting immunofluorescence results.

References

Strategies to minimize cytotoxicity in DENV-4 antiviral screening assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DENV-4 antiviral screening assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize cytotoxicity and ensure the accuracy of your results.

Troubleshooting Guide

Q1: My antiviral screening assay shows high cytotoxicity across most of my test compounds. What are the common causes and how can I fix this?

A1: High cytotoxicity can obscure true antiviral activity and lead to false-negative results. The issue often stems from several factors related to the compound, the assay conditions, or the cells themselves.

Possible Causes & Solutions:

  • Compound Concentration is Too High: The most common cause is that the initial screening concentration of the compounds is toxic to the host cells.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) on uninfected cells before the antiviral screen to determine the 50% cytotoxic concentration (CC50).[1][2] For initial screening, use a concentration well below the CC50, often the maximum non-toxic concentration is used.[3]

  • Solvent Toxicity: The solvent used to dissolve the compounds, typically DMSO, can be toxic at higher concentrations.[4]

    • Solution: Ensure the final concentration of the solvent in the assay wells is low and consistent across all wells, including controls. Most cell-based assays recommend keeping the final DMSO concentration below 1%, with an ideal range between 0.16% and 0.625%.[4] Always include a "vehicle control" (cells + solvent) to measure the effect of the solvent alone.

  • Inappropriate Assay Medium: The composition of the cell culture medium can influence both cell health and compound activity.

    • Solution: Optimize the serum concentration. While some assays require low serum conditions to enhance viral replication, prolonged serum deprivation can stress cells and increase their susceptibility to compound toxicity.[5][6] It's recommended to conduct assays in the presence of low serum (e.g., 1-2% FBS).[7][8]

  • Cell Health and Density: Unhealthy cells or inconsistent cell seeding density can lead to variable and unreliable cytotoxicity readings.

    • Solution: Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding. Optimize the cell seeding density for your specific plate format (e.g., 96-well or 384-well) to ensure a confluent monolayer is not formed too quickly, which can affect viability.[4][8]

Q2: I am observing a narrow therapeutic window (the difference between the effective antiviral concentration and the cytotoxic concentration) for my hit compounds. How can I improve the selectivity index?

A2: A narrow therapeutic window makes a compound a poor candidate for drug development. Improving the selectivity index (SI = CC50 / EC50) is crucial.

Strategies to Improve Selectivity:

  • Optimize Compound Exposure Time: Continuous exposure to a compound for the entire duration of the assay (e.g., 48-120 hours) can increase cytotoxicity.

    • Solution: Consider reducing the compound exposure time. For some compounds, a shorter exposure may be sufficient to inhibit viral replication without causing significant harm to the cells. This requires time-course experiments to determine the optimal window for antiviral activity versus cytotoxicity.

  • Use More Benign Solvents: If possible, explore alternative, less toxic solvents for your compounds.

    • Solution: While DMSO is common, other solvents like ethanol, isopropanol, or even aqueous solutions with solubilizing agents may be less cytotoxic for certain cell lines.[9][10] Always validate the solvent's compatibility with your cells and compounds.

  • Modify the Compound Structure: This is a medicinal chemistry approach for lead optimization.

    • Solution: If you have identified a promising scaffold, consider synthesizing analogs. Minor structural modifications can sometimes reduce cytotoxicity while retaining or even improving antiviral potency.

Frequently Asked Questions (FAQs)

Q3: Which cytotoxicity assay is most suitable for DENV-4 antiviral screening?

A3: The choice of assay depends on the mechanism of cell death you expect and your experimental throughput needs. It is often recommended to use orthogonal methods to confirm results.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenase cleavage of a tetrazolium salt.[1][11]Well-established, cost-effective, colorimetric readout.Can be affected by compounds that alter mitochondrial respiration. Indirect measure of cell number.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes.[7][12]Direct measure of membrane integrity/cytolysis. Simple, fast, and suitable for HTS.[12]Less sensitive for detecting apoptosis without membrane rupture.[7]
Caspase-Glo 3/7 Assay Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14][15]Highly sensitive for detecting apoptosis.[13] Simple "add-mix-measure" format with luminescent output.[14]May not detect non-apoptotic cell death (e.g., necrosis).
CellTiter-Glo Assay Quantifies ATP, an indicator of metabolically active cells.Highly sensitive, fast, luminescent assay suitable for HTS.[8]ATP levels can fluctuate with cell cycle or metabolic changes unrelated to cytotoxicity.
High-Content Screening (HCS) Automated imaging to quantify cell number (e.g., nuclei staining) and viral protein expression simultaneously.[16]Provides multi-parametric data (antiviral activity and cytotoxicity) from the same well.[16] Reduces false positives.Requires specialized imaging equipment and analysis software.
Q4: How do I properly design my controls for a cytotoxicity assay in the context of an antiviral screen?

A4: Proper controls are essential for accurate data interpretation.

  • Cell Control (Untreated): Wells containing only cells and culture medium. This represents 100% cell viability.

  • Vehicle Control: Wells containing cells, medium, and the maximum volume of solvent (e.g., DMSO) used to deliver the compounds. This control measures the baseline cytotoxicity of the solvent itself.[16]

  • Compound Cytotoxicity Control: Wells containing cells, medium, and the test compound at each concentration, but without the virus. This is crucial for calculating the CC50.

  • Virus Control (Infected): Wells containing cells, medium, and the virus (with solvent if applicable). This measures the cytopathic effect (CPE) of the virus and represents 0% inhibition of CPE.

  • Positive Control (Toxicant): Wells containing cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine). This ensures the assay is working correctly and the cells are responsive to toxic stimuli.

Q5: At what point in my workflow should I assess cytotoxicity?

A5: Cytotoxicity should be assessed at multiple points to build a comprehensive profile of your compounds.

  • Primary Screen: A single, high concentration of the compound is tested for both antiviral activity and cytotoxicity in parallel. Compounds showing high cytotoxicity (e.g., >20% reduction in cell viability) at this stage are often flagged or deprioritized.[16]

  • Dose-Response Confirmation: For "hit" compounds from the primary screen, a full dose-response curve is generated on uninfected cells to determine the precise CC50 value.

  • Parallel Antiviral Assay: Simultaneously, the dose-response for antiviral activity (EC50) is determined in infected cells. This allows for the calculation of the Selectivity Index (SI).

Below is a diagram illustrating a typical workflow.

G cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Primary Antiviral Screen cluster_2 Phase 3: Hit Confirmation & Characterization A 1. Prepare Compound Library (Dissolved in appropriate solvent, e.g., DMSO) B 2. Determine Max Non-Toxic Concentration (CC50) - Seed uninfected cells - Treat with serial dilutions of compounds - Perform cytotoxicity assay (e.g., MTT, LDH) A->B Optimize concentration D 4. Treat cells with compounds at a single, non-toxic concentration B->D Use safe concentration C 3. Seed Host Cells (e.g., Vero, HEK293) C->D E 5. Infect cells with DENV-4 D->E F 6. Incubate for 48-72h E->F G 7. Quantify Viral Inhibition (e.g., Plaque Assay, HCS, qPCR) F->G H 8. Assess Cytotoxicity in Parallel (e.g., CellTiter-Glo) F->H I 9. Select 'Hits' (High antiviral activity, low cytotoxicity) G->I H->I J 10. Perform Dose-Response Assays - Determine EC50 (antiviral) - Re-confirm CC50 (cytotoxicity) I->J K 11. Calculate Selectivity Index (SI) SI = CC50 / EC50 J->K

Caption: Workflow for DENV-4 antiviral screening with integrated cytotoxicity assessment.

Experimental Protocols

Protocol 1: LDH Release Cytotoxicity Assay

This protocol is adapted for a 96-well format to measure cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[7]

Materials:

  • 96-well clear-bottom tissue culture plates

  • Test compounds and vehicle (e.g., DMSO)

  • Host cells (e.g., Vero cells)

  • Complete growth medium

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction mix, dye, and stop solution)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your test compounds. Add 10 µL of each compound dilution to the appropriate wells. Remember to include all necessary controls (untreated, vehicle, and maximum LDH release/lysis control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours), corresponding to the duration of your antiviral assay.

  • Assay Reaction:

    • Carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Add the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100 (Where "Spontaneous" is the vehicle control and "Maximum" is the lysis control).

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol describes a homogeneous "add-mix-measure" assay to detect the activity of caspase-3 and -7, key markers of apoptosis.[14][15]

Materials:

  • 96-well white-walled, clear-bottom tissue culture plates (for luminescence)

  • Test compounds and vehicle

  • Host cells

  • Caspase-Glo® 3/7 Assay System

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with compounds in a 96-well white-walled plate as described in the LDH protocol (Steps 1-3). The final volume should be 100 µL per well.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Luminescence is directly proportional to the amount of caspase activity. Compare the signal from compound-treated wells to the vehicle control to determine the fold-increase in apoptosis.

Logical Troubleshooting Diagram

This diagram provides a logical decision-making process when encountering high cytotoxicity in your screening assay.

G Start High Cytotoxicity Observed in Primary Screen CheckSolvent Is Vehicle Control (e.g., DMSO) also showing toxicity? Start->CheckSolvent ReduceSolvent Reduce final solvent concentration (Target <0.5%) and re-screen CheckSolvent->ReduceSolvent Yes CheckCC50 Was a pre-screen CC50 determination performed? CheckSolvent->CheckCC50 No ReduceSolvent->Start Re-test PerformCC50 Perform dose-response on uninfected cells to determine CC50 for all compounds CheckCC50->PerformCC50 No CheckScreenConc Is screening concentration significantly below CC50? CheckCC50->CheckScreenConc Yes PerformCC50->CheckScreenConc Done ReduceScreenConc Select a new screening concentration (e.g., CC10 or lower) and re-screen CheckScreenConc->ReduceScreenConc No CheckCellHealth Review cell health, density, and assay conditions (e.g., serum level) CheckScreenConc->CheckCellHealth Yes ReduceScreenConc->Start Re-test CompoundIsToxic Conclusion: Compound is likely inherently toxic at the effective antiviral concentration. Consider deprioritizing or chemical modification. CheckCellHealth->CompoundIsToxic

Caption: A decision tree for troubleshooting high cytotoxicity in antiviral assays.

References

Optimization of transfection efficiency for DENV-4 infectious clone DNA

Author: BenchChem Technical Support Team. Date: November 2025

DENV-4 Infectious Clone Technical Support Center

Welcome to the technical support center for the optimization of DENV-4 infectious clone DNA transfection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and standardized protocols to enhance experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general workflow for generating infectious DENV-4 from a plasmid clone?

A1: The process begins with the transfection of a high-quality DENV-4 infectious clone plasmid into susceptible mammalian cells, such as BHK-21 or Vero cells.[1] Inside the cell, the plasmid utilizes the host cell's machinery to transcribe the viral genomic RNA. This RNA is then translated to produce viral proteins, which replicate the genome and assemble new virus particles. The infectious virions are subsequently released into the cell culture supernatant, which can be harvested at various time points post-transfection and titrated to determine the viral load.[2][3]

Q2: Which cell lines are most suitable for DENV-4 infectious clone transfection and propagation?

A2: Baby Hamster Kidney (BHK-21) and African Green Monkey Kidney (Vero) cells are commonly used for the initial transfection of DENV infectious clone DNA and for virus propagation due to their high susceptibility.[1][4] For virus amplification and titration, the Aedes albopictus mosquito cell line (C6/36) is also frequently used, as it supports robust DENV replication.[4][5] Human liver cell lines like Huh7.5 and HepG2 can also be used, particularly for studies focused on virus-host interactions in a more physiologically relevant context.[6]

Q3: Should I use direct DNA transfection or in vitro transcription to RNA followed by electroporation?

A3: Both methods are viable. Direct DNA transfection using lipid-based reagents is often simpler and more cost-effective.[7] However, this method can be less efficient for certain hard-to-transfect cell lines. In vitro transcription of the plasmid to produce infectious RNA, followed by electroporation into cells, can yield higher efficiency and more synchronous infections.[8][9] Electroporation is particularly effective but can cause higher cell mortality if not optimized.[10]

Q4: How critical is the quality and stability of the infectious clone plasmid DNA?

A4: It is absolutely critical. The major obstacle in generating virus from infectious clones is often the instability of the full-length viral genome within the plasmid during propagation in E. coli.[3][11] This can lead to mutations or deletions. It is essential to use low-copy number plasmids or bacterial artificial chromosomes (BACs) to minimize this risk.[1][11] Always verify the integrity and sequence of your plasmid DNA before beginning transfection experiments. A high-quality plasmid preparation with an A260/A280 ratio of at least 1.7 is recommended.[12]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the transfection of DENV-4 infectious clone DNA.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency (Low reporter signal or viral protein expression)1. Suboptimal DNA to Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical for efficient complex formation.[12]1. Optimize Ratio: Perform a matrix titration by varying the amount of DNA (e.g., 0.5-2.0 µg) and the volume of transfection reagent (e.g., 1-6 µL) to find the optimal ratio for your specific cell line.
2. Poor DNA Quality: Contaminants (e.g., endotoxins) or degraded plasmid DNA can inhibit transfection.[12]2. Verify DNA Integrity: Use a high-purity plasmid prep kit. Confirm DNA concentration and purity (A260/A280 ≥ 1.7). Run an aliquot on an agarose gel to check for degradation.[12]
3. Incorrect Cell Density: Cells that are too sparse or too confluent will not transfect efficiently.3. Optimize Cell Confluency: Plate cells to achieve 70-90% confluency at the time of transfection.[12]
4. Presence of Serum/Antibiotics: Serum and antibiotics can interfere with the formation of DNA-lipid complexes.[12]4. Use Serum-Free Media: Form the DNA-reagent complexes in serum-free and antibiotic-free media.[12]
High Cell Death Post-Transfection 1. Reagent Toxicity: Transfection reagents can be cytotoxic, especially at high concentrations.1. Reduce Reagent Amount: Use the lowest amount of reagent that provides acceptable efficiency. Ensure the transfection complex is not left on the cells for longer than the recommended time (typically 4-6 hours) before replacing with fresh, complete media.
2. DNA Contamination: Contaminants in the plasmid prep can induce a cytotoxic response.2. Purify DNA: Use an endotoxin-free plasmid purification kit.
3. High Plasmid Concentration: Too much foreign DNA can trigger cellular stress and apoptosis pathways.3. Lower DNA Amount: Reduce the amount of plasmid DNA used in the transfection complex.
Successful Transfection but No Infectious Virus 1. Lethal Mutation in Clone: The infectious clone may have acquired a lethal mutation during cloning or amplification.1. Sequence Verify Plasmid: Fully sequence the plasmid to ensure the integrity of the viral genome.
2. Inefficient Viral RNA Transcription/Translation: The promoter driving the clone may not be optimal for the chosen cell line.2. Use Appropriate Promoter: Ensure the plasmid contains a strong eukaryotic promoter like CMV. For some systems, co-transfection with a plasmid expressing a transcriptional activator may be necessary.[3]
3. Virus Titer Below Limit of Detection: Initial virus production might be very low.[2][3]3. Blind Passage: Harvest the supernatant from transfected cells (4-6 days post-transfection) and use it to infect a fresh monolayer of highly permissive cells (e.g., C6/36).[1] This can amplify low levels of virus to a detectable titer.[2]
Inconsistent Results Between Experiments 1. Variable Cell Passage Number: High-passage-number cells can have altered transfection susceptibility and virus production capacity.1. Use Low-Passage Cells: Use cells with a low passage number (e.g., <20) and maintain a consistent passage schedule.[12]
2. Inconsistent Reagent Preparation: Improper storage or handling of transfection reagents can reduce their effectiveness.2. Proper Reagent Handling: Store reagents at 4°C and avoid freezing.[12] Gently mix before use; do not vortex.
3. Mycoplasma Contamination: Contamination can severely impact cell health and experimental outcomes.3. Test for Mycoplasma: Routinely test cell cultures for mycoplasma contamination.[12]

Section 3: Experimental Protocols

Protocol 1: Plasmid DNA Transfection of BHK-21 Cells using a Lipid-Based Reagent

This protocol provides a general guideline. Optimization is recommended.

  • Cell Seeding: The day before transfection, seed BHK-21 cells in a 6-well plate at a density of 2.5 x 10⁵ cells/well in complete DMEM with 10% FBS, ensuring they reach 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In Tube A, dilute 2.0 µg of high-purity DENV-4 infectious clone plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In Tube B, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection:

    • Remove the growth medium from the BHK-21 cells and wash once with PBS.

    • Add 800 µL of serum-free medium to the well.

    • Add the 200 µL DNA-lipid complex mixture dropwise to the cells. Swirl the plate gently to mix.

  • Post-Transfection:

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.

    • Aspirate the transfection medium and replace it with 2 mL of complete growth medium containing a lower concentration of FBS (e.g., 2%).

  • Virus Harvest:

    • Incubate the cells for 4 to 8 days.[2] Monitor the cells for any cytopathic effect (CPE).

    • Harvest the culture supernatant at desired time points (e.g., days 4, 6, and 8).

    • Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

    • Store the virus-containing supernatant in aliquots at -80°C.

  • Titration: Determine the viral titer using a focus-forming assay (FFA) or plaque assay on Vero or BHK-21 cells.[2]

Protocol 2: In Vitro Transcription and RNA Electroporation of BHK-21 Cells
  • Plasmid Linearization: Linearize 10 µg of the DENV-4 infectious clone plasmid downstream of the viral genome using a suitable restriction enzyme (e.g., XbaI). Purify the linearized DNA.

  • In Vitro Transcription (IVT):

    • Set up an IVT reaction using a high-yield T7 or SP6 transcription kit, following the manufacturer's protocol. Include a cap analog in the reaction to produce 5'-capped RNA.

    • After the reaction, degrade the DNA template using DNase.

    • Purify the transcribed RNA using a suitable RNA purification kit. Verify RNA integrity on a denaturing agarose gel.

  • Cell Preparation:

    • Harvest BHK-21 cells and wash them twice with ice-cold, serum-free medium or PBS.

    • Resuspend the cells in the electroporation buffer at a concentration of 1 x 10⁷ cells/mL.

  • Electroporation:

    • Mix 400 µL of the cell suspension with 5-10 µg of the purified viral RNA in an electroporation cuvette.

    • Pulse the cells using an electroporator with pre-optimized settings (e.g., for BHK-21 cells, settings might be ~1600 V, 10 ms, 3 pulses).[10]

    • Allow the cells to recover for 10 minutes at room temperature.[13]

  • Cell Plating and Harvest:

    • Transfer the electroporated cells to a T-75 flask containing pre-warmed complete growth medium with 2% FBS.

    • Follow steps 5 and 6 from Protocol 1 for virus harvest and titration.

Section 4: Data & Optimization Parameters

Table 1: Comparison of Transfection Methods for Flavivirus Infectious Clones
Method Principle Pros Cons Typical Efficiency
Lipid-Based Transfection Cationic lipids form complexes with negatively charged DNA, facilitating entry into the cell.- Simple, widely available- Cost-effective[7]- Suitable for many common cell lines- Can be toxic to sensitive cells- Efficiency is highly cell-type dependent- May be low for difficult-to-transfect cells[14]Low to High
Electroporation (RNA) An electrical pulse creates transient pores in the cell membrane, allowing RNA to enter.- High efficiency, even in difficult cells[14]- Rapid and reproducible- Results in synchronous infection[8]- Requires specialized equipment- Can cause significant cell death[10]- Requires protocol optimizationVery High
Electroporation (DNA) An electrical pulse creates transient pores in the cell membrane, allowing DNA to enter the cytoplasm and then the nucleus.- Can be more efficient than lipid methods for some cells.- Lower efficiency than RNA electroporation as DNA must enter the nucleus.- High cell mortality if not optimized.Moderate to High
Table 2: Key Parameters for Optimization of DENV-4 Titer
Parameter Recommendation Rationale
Cell Line BHK-21, Vero, C6/36[4]These cell lines are highly permissive to DENV replication, leading to higher viral titers.
Plasmid DNA Amount 1-4 µg per 10⁶ cellsAn optimal concentration is needed to maximize transfection without inducing excessive cytotoxicity.
Transfection Reagent Volume 1:1 to 3:1 ratio (Reagent:DNA)The ratio must be optimized to ensure efficient complex formation and delivery.
Post-Transfection FBS % 2% FBSLower serum concentration can enhance virus production and simplify downstream purification.[2]
Harvest Time 4-8 days post-transfectionViral titers typically peak within this window. A time-course experiment is recommended to determine the optimal harvest day for your specific system.[2]
Virus Amplification Passage in C6/36 cellsInitial titers from transfected mammalian cells can be low. A passage in mosquito cells can significantly amplify the virus stock.[1]

Section 5: Visual Guides & Pathways

G cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_production Phase 3: Virus Production & Harvest cluster_analysis Phase 4: Analysis start_node start_node process_node process_node output_node output_node decision_node decision_node Plasmid Plasmid Cells Seed Permissive Cells (e.g., BHK-21) Complex Form DNA-Lipid Complexes Plasmid->Complex Transfect Transfect Cells Cells->Transfect Complex->Transfect Incubate Incubate (4-8 days) Transfect->Incubate Harvest Harvest Supernatant Incubate->Harvest Amplify Amplify on C6/36 Cells (Optional) Harvest->Amplify Titer Determine Viral Titer (FFA/Plaque Assay) Harvest->Titer Amplify->Titer

Caption: Experimental workflow for generating DENV-4 from an infectious clone.

G problem problem cause cause solution solution start Low/No Virus Titer c1 Transfection Failed? start->c1 c2 Cells Unhealthy? start->c2 c3 Plasmid Integrity Issue? start->c3 c4 Virus Production Inefficient? start->c4 s1a Check for reporter gene expression (e.g., GFP) or IFA for viral proteins. c1->s1a Verify s2a Check for high cell death post-transfection c2->s2a Observe s3a Verify plasmid by restriction digest and sequencing c3->s3a Verify s4a Harvest at multiple time points (e.g., Day 4, 6, 8) c4->s4a Optimize s1b Optimize DNA:Reagent Ratio & Cell Confluency s1a->s1b If negative s2b Test for Mycoplasma s2a->s2b If high s2c Use low passage cells s2a->s2c If high s3b Use high-purity, endotoxin-free prep s3a->s3b If incorrect s4b Perform blind passage on fresh C6/36 cells s4a->s4b If still low G virus DENV Virion receptor Host Cell Receptors virus->receptor Attachment p1 Clathrin-Mediated Endocytosis receptor->p1 Internalization pathway pathway organelle organelle process process endosome Early Endosome (Rab5+) p1->endosome Trafficking late_endosome Late Endosome (Rab7+) endosome->late_endosome Maturation fusion Viral & Endosomal Membrane Fusion late_endosome->fusion Low pH Trigger release Viral RNA released into Cytoplasm fusion->release Release

References

Validation & Comparative

DENV-4 Envelope Protein: A Comparative Analysis Against Other Serotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The envelope (E) protein of the dengue virus (DENV) is a critical determinant of viral pathogenesis, mediating host cell entry and serving as the primary target for neutralizing antibodies. Understanding the nuanced differences in the E protein among the four dengue serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) is paramount for the development of effective tetravalent vaccines and antiviral therapeutics. This guide provides a comparative analysis of the DENV-4 E protein, highlighting its unique structural, antigenic, and functional characteristics relative to the other serotypes, supported by experimental data and detailed methodologies.

Structural and Physicochemical Disparities

Computational analyses of the DENV E proteins reveal significant variations in their primary structures, which in turn influence their overall stability and interaction with host cell factors. DENV-4 consistently emerges as the most distinct serotype.

A comparative in silico analysis of the E proteins from all four serotypes has shown that DENV-4 possesses the lowest number of amino acids and the most unique sequence, with the fewest conserved regions when compared to DENV-1, -2, and -3.[1][2] While DENV-1 and DENV-3 exhibit the highest sequence identity, DENV-4 is cladistically more distant from the other three serotypes.[3] This genetic divergence is a key factor underlying the distinct antigenic properties of DENV-4.

FeatureDENV-1DENV-2DENV-3DENV-4
Total Amino Acids 490495493368[1]
Most Abundant Amino Acid Threonine (Thr, T)Glycine (Gly, G)Glycine (Gly, G)Glycine (Gly, G)[1]
Least Abundant Amino Acid Tyrosine (Tyr, Y)Tyrosine (Tyr, Y)Tyrosine (Tyr, Y)Cysteine (Cys, C)[1]
Structural Stability Less StableMost StableLess StableLeast Stable[1][2]

Table 1: Comparative Physicochemical Properties of DENV E Proteins. Data derived from in silico analysis.[1]

The higher glycine content in DENV-2, -3, and -4 is associated with increased protein flexibility, which is crucial for the conformational changes required for membrane fusion and host cell entry.[1] Conversely, the abundance of threonine in DENV-1 may contribute to its structure through enhanced water accessibility.[1]

Antigenic and Immunological Divergence

The structural differences in the E protein, particularly within its three domains (EDI, EDII, and EDIII), have profound implications for antibody recognition and neutralization. Domain III (EDIII) is a critical target for potent, serotype-specific neutralizing antibodies as it is involved in receptor binding.

Studies have identified unique epitopes on the DENV-4 EDIII that are not present in other serotypes. For instance, a novel DENV-4 specific neutralizing epitope has been mapped to residues 387-390 of the E protein, with residues Threonine-388 and Histidine-390 being critical for the binding of the potent neutralizing monoclonal antibody 1G6.[4] Sequence alignment and crystal structure analysis reveal both charge and structural differences in this epitope region across the four serotypes, explaining the specificity of this antibody.[4]

Furthermore, the majority of antibodies generated during a primary dengue infection are cross-reactive, targeting conserved regions like the fusion loop in EDII.[5] However, these cross-reactive antibodies are often poorly neutralizing and can contribute to antibody-dependent enhancement (ADE) of disease during a subsequent infection with a different serotype.[6] The unique antigenic landscape of the DENV-4 E protein, therefore, influences both protective immunity and the risk of severe dengue.

AntibodyRecognition cluster_DENV123 DENV-1, DENV-2, DENV-3 cluster_DENV4 DENV-4 cluster_Antibodies Antibody Response D123_E E Protein D123_EDIII EDIII (Subcomplex-specific epitopes) D123_E->D123_EDIII D123_FL Fusion Loop (Cross-reactive epitopes) D123_E->D123_FL D4_E E Protein D4_EDIII EDIII (Type-specific epitopes, e.g., residues 387-390) D4_E->D4_EDIII D4_FL Fusion Loop (Cross-reactive epitopes) D4_E->D4_FL CrossReactive_Ab Cross-Reactive Antibodies CrossReactive_Ab->D123_FL Binds CrossReactive_Ab->D4_FL Binds D123_Specific_Ab DENV-1/2/3 Specific Antibodies D123_Specific_Ab->D123_EDIII Binds & Neutralizes D4_Specific_Ab DENV-4 Specific Antibodies D4_Specific_Ab->D4_EDIII Binds & Neutralizes

Implications for Vaccine and Therapeutic Development

The significant divergence of the DENV-4 E protein poses a considerable challenge for the development of a balanced tetravalent vaccine that can elicit robust and simultaneous protection against all four serotypes.[7][8] Immunization with E protein from a single serotype or even a cocktail of all four can lead to the generation of predominantly cross-reactive, poorly neutralizing antibodies.[8]

Genetic variations within DENV-4 genotypes can also impact the binding and neutralization capacity of antibodies elicited by infection or vaccination.[9] This highlights the need for vaccine candidates that can present conserved neutralizing epitopes while minimizing the induction of potentially enhancing cross-reactive antibodies.

Virus-like particles (VLPs) expressing the DENV-4 E protein have been shown to elicit serotype-specific neutralizing antibodies in animal models, suggesting a promising avenue for vaccine design.[10] These VLPs appear to display critical conformational epitopes on their surface that are recognized by neutralizing antibodies.[10]

Experimental Protocols

A variety of experimental techniques are employed to compare the E proteins of different DENV serotypes.

1. Sequence Alignment and Phylogenetic Analysis:

  • Objective: To compare the amino acid sequences of the E proteins and infer their evolutionary relationships.

  • Methodology:

    • Obtain E protein sequences for all four DENV serotypes from a public database (e.g., GenBank).

    • Perform multiple sequence alignment using software such as ClustalW to identify conserved and variable regions.

    • Construct a phylogenetic tree using methods like Maximum Likelihood or Bayesian inference to visualize the evolutionary divergence.

ExperimentalWorkflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro/Biochemical Analysis Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Phylogenetic Analysis Phylogenetic Analysis Multiple Sequence Alignment->Phylogenetic Analysis Homology Modeling Homology Modeling Multiple Sequence Alignment->Homology Modeling ELISA ELISA Homology Modeling->ELISA Inform experiment design Recombinant E Protein Expression Recombinant E Protein Expression Recombinant E Protein Expression->ELISA Surface Plasmon Resonance Surface Plasmon Resonance Recombinant E Protein Expression->Surface Plasmon Resonance Plaque Reduction Neutralization Test (PRNT) Plaque Reduction Neutralization Test (PRNT) ELISA->Plaque Reduction Neutralization Test (PRNT)

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To assess the binding affinity of antibodies to the E protein of different serotypes.

  • Methodology:

    • Coat microtiter plates with recombinant E protein or virus-like particles from each DENV serotype.

    • Block non-specific binding sites.

    • Incubate with serially diluted monoclonal antibodies or patient sera.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric or chemiluminescent signal.

    • Measure the signal intensity to quantify antibody binding.

3. Plaque Reduction Neutralization Test (PRNT):

  • Objective: To determine the ability of antibodies to neutralize the infectivity of each DENV serotype.

  • Methodology:

    • Serially dilute the antibody or serum sample.

    • Incubate the diluted antibody with a known amount of infectious DENV of a specific serotype.

    • Add the virus-antibody mixture to a monolayer of susceptible cells (e.g., Vero cells).

    • Overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread and allow for plaque formation.

    • After incubation, stain the cells to visualize and count the plaques.

    • The neutralization titer is the reciprocal of the highest dilution that reduces the number of plaques by 50% (PRNT50).

4. Site-Directed Mutagenesis:

  • Objective: To identify specific amino acid residues critical for antibody binding or protein function.

  • Methodology:

    • Introduce specific mutations into the gene encoding the E protein using PCR-based methods.

    • Express the mutant E protein and assess its properties (e.g., antibody binding via ELISA, viral infectivity).

    • Compare the results with the wild-type protein to determine the effect of the mutation. A significant reduction in antibody binding, for instance, indicates that the mutated residue is part of the epitope.[4]

Conclusion

The envelope protein of DENV-4 exhibits notable structural and antigenic differences compared to the other three serotypes. These distinctions, particularly the unique amino acid composition and the presence of serotype-specific neutralizing epitopes in EDIII, are critical considerations for the design of effective tetravalent dengue vaccines and novel antiviral therapies. A deeper understanding of the comparative molecular biology of the DENV E proteins, facilitated by the experimental approaches outlined above, will be instrumental in overcoming the challenges posed by this complex and genetically diverse virus.

References

Cross-Reactivity of Neutralizing Antibodies: DENV-4 and Other Flaviviruses - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serological cross-reactivity among flaviviruses, particularly Dengue virus serotype 4 (DENV-4), presents a significant challenge for diagnostics, vaccine development, and therapeutic antibody design. Shared epitopes on the viral envelope protein can elicit cross-reactive antibodies that may either neutralize or, in some cases, enhance infection with a heterologous flavivirus. This guide provides a comparative analysis of the cross-reactivity of neutralizing antibodies between DENV-4 and other major flaviviruses, supported by experimental data and detailed methodologies.

Quantitative Analysis of Neutralizing Antibody Cross-Reactivity

The extent of cross-neutralization between DENV-4 and other flaviviruses varies significantly. The following tables summarize findings from plaque reduction neutralization tests (PRNT) and other neutralization assays, which are considered the gold standard for measuring neutralizing antibody activity.[1][2] It is important to note that variations in experimental protocols can influence the reported titers.

VirusDENV-4 Immune Sera Neutralization Titer (PRNT₅₀)Reference Virus Neutralization Titer (PRNT₅₀)Study Population/ModelKey Findings
Zika Virus (ZIKV) Low to undetectableHigh against ZIKVDENV-immune human subjectsNeutralizing antibody titers to ZIKV were markedly lower than to the infecting DENV serotype.[3] Cross-neutralization was more significant in early convalescence and decreased over time.[3] In late DENV convalescence (>6 months), Zika virus neutralization was not observed in primary DENV infections and was infrequent (23%) in repeat DENV infections.[4][5]
Yellow Fever Virus (YFV) Generally low or absentHigh against YFVHuman subjects vaccinated against YFVMinimal cross-reactivity of YFV neutralizing antibodies with DENV antigens was observed.[6]
Japanese Encephalitis Virus (JEV) Variable, some cross-neutralization observedHigh against JEVHuman monoclonal antibodies from DENV patientsSome anti-DENV E and NS1 human monoclonal antibodies showed neutralizing activity against JEV.[7] Pre-existing JEV neutralizing antibodies were associated with an increased probability of symptomatic DENV illness.[8]
West Nile Virus (WNV) Generally lowHigh against WNVHuman subjects with DENV and WNV exposureAnti-DENV NS1 antibodies were unable to differentiate the infecting DENV serotypes and cross-reacted with WNV.[9]
Other Dengue Serotypes (DENV-1, -2, -3) High cross-reactivityHigh against homologous DENV serotypeHuman subjects with secondary DENV infectionAfter secondary DENV infection, individuals develop multitypic neutralizing antibodies against both exposed and non-exposed DENV serotypes.[10]

Note: PRNT₅₀ refers to the reciprocal of the serum dilution that results in a 50% reduction in the number of plaques.

Experimental Protocols

Accurate assessment of neutralizing antibody cross-reactivity relies on standardized and well-defined experimental protocols. The Plaque Reduction Neutralization Test (PRNT) is the most widely accepted method for quantifying virus-neutralizing antibodies.[1][2]

Plaque Reduction Neutralization Test (PRNT)

The PRNT measures the ability of antibodies in a serum sample to neutralize a virus and prevent the formation of plaques (localized areas of cell death) in a cell culture monolayer.[11][12]

Detailed Methodology:

  • Serum Preparation: Serum samples are heat-inactivated at 56°C for 30 minutes to inactivate complement and other potential interfering factors.[12][13]

  • Serial Dilution: The heat-inactivated serum is serially diluted (typically two-fold) in a suitable cell culture medium.[11]

  • Virus-Antibody Incubation: A standardized amount of the virus (e.g., 100 plaque-forming units) is mixed with each serum dilution and incubated, usually for 1 hour at 37°C, to allow antibodies to bind to the virus.[11]

  • Inoculation of Cells: The virus-antibody mixture is then added to a confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.[11][12]

  • Adsorption: The plates are incubated for a period (e.g., 1-2 hours) to allow the virus to attach to and infect the cells.

  • Overlay: After adsorption, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of progeny virus, ensuring that any new infections are localized, leading to the formation of distinct plaques.[11][12]

  • Incubation: The plates are incubated for several days (e.g., 3-7 days, depending on the virus) to allow for plaque development.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Calculation of PRNT₅₀: The percent reduction in plaques for each serum dilution is calculated relative to a virus control (no serum). The PRNT₅₀ titer is the reciprocal of the serum dilution that causes a 50% reduction in the number of plaques.[11]

Microneutralization Assay

The microneutralization assay is a higher-throughput alternative to the traditional PRNT, often performed in 96-well plates.[14][15] Instead of counting plaques, the inhibition of viral infection is typically measured by detecting a viral antigen via an enzyme-linked immunosorbent assay (ELISA) or by observing the reduction of cytopathic effect (CPE).[14][15]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a Plaque Reduction Neutralization Test and the logical relationship of antibody cross-reactivity.

PRNT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Culture cluster_analysis Analysis serum Heat-inactivated Serum dilution Serial Dilution serum->dilution mix Virus-Antibody Mixture dilution->mix virus Virus Stock virus->mix inoculation Inoculation mix->inoculation cells Cell Monolayer cells->inoculation overlay Semi-solid Overlay inoculation->overlay incubation Incubation (Plaque Formation) overlay->incubation staining Fixing & Staining incubation->staining counting Plaque Counting staining->counting calculation PRNT₅₀ Calculation counting->calculation result Neutralization Titer calculation->result Final Titer

Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).

Cross_Reactivity_Logic cluster_primary Primary Infection cluster_response Antibody Response cluster_secondary Subsequent Flavivirus Exposure cluster_outcome Potential Outcomes denv4_infection DENV-4 Infection denv4_abs DENV-4 Specific Neutralizing Antibodies denv4_infection->denv4_abs Elicits cross_reactive_abs Cross-Reactive Antibodies denv4_infection->cross_reactive_abs Elicits zikv Zika Virus cross_reactive_abs->zikv yfv Yellow Fever Virus cross_reactive_abs->yfv jev Japanese Encephalitis Virus cross_reactive_abs->jev wnv West Nile Virus cross_reactive_abs->wnv neutralization Cross-Neutralization zikv->neutralization Low/Transient enhancement Antibody-Dependent Enhancement (ADE) zikv->enhancement Possible no_effect No Significant Effect yfv->no_effect Minimal jev->neutralization Variable jev->enhancement Possible wnv->no_effect Generally Low

Caption: Logical flow of DENV-4 antibody cross-reactivity.

Concluding Remarks

The cross-reactivity of neutralizing antibodies following DENV-4 infection is a complex phenomenon with significant implications for public health. While strong and durable neutralizing antibodies are generated against the homologous DENV-4 serotype, cross-neutralization against other flaviviruses like ZIKV, YFV, JEV, and WNV is generally limited and often transient.[3] The potential for antibody-dependent enhancement (ADE) of infection, particularly with subsequent DENV or ZIKV infections, remains a critical area of research.[16] Standardized neutralization assays, such as the PRNT, are essential for the accurate characterization of these cross-reactive antibody responses to inform the development of safe and effective pan-flavivirus vaccines and therapeutics.

References

A Comparative Guide to Novel Diagnostic Assays for Dengue Virus Serotype 4 (DENV-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely diagnosis of Dengue virus serotype 4 (DENV-4) is critical for patient management, epidemiological surveillance, and the development of effective therapeutics and vaccines. While traditional diagnostic methods remain the benchmark, a variety of novel assays offer potential advantages in speed, cost, and field applicability. This guide provides an objective comparison of these emerging technologies against the gold-standard methods for DENV-4 detection, supported by available performance data and detailed experimental methodologies.

Performance Comparison of DENV-4 Diagnostic Assays

The performance of any diagnostic assay is primarily evaluated by its sensitivity, specificity, and limit of detection. The following table summarizes the available quantitative data for various novel DENV-4 diagnostic assays in comparison to the established gold standards of Reverse Transcription Polymerase Chain Reaction (RT-PCR) and virus isolation.

Assay TypeSpecific Assay/TargetSensitivitySpecificityLimit of Detection (LOD)Reference (Gold Standard)
Gold Standard RT-PCR HighHigh~1-10 genome copies/reaction[1]Virus Isolation
Gold Standard Virus Isolation High (early stages)Very HighN/AN/A
Novel Assays
Rapid Immunochromatographic Test (RIT) NS1 Antigen14.7% - 45.4%[2]95.9% - 99.4%[2]N/ART-PCR[3]
NS1 Antigen ELISA InBios DENV Detect NS1 ELISA100% (for DENV-4)[4]100%[4]0.977 ng/mL[5]Virus Isolation / RT-PCR[4]
Bio-Rad Platelia Dengue NS1 Ag75.0% (for DENV-4)[4]100%[4]7.813 ng/mL[5]Virus Isolation / RT-PCR[4]
Panbio Dengue Early ELISA66.7% (for DENV-4)[4]100%[4]N/AVirus Isolation / RT-PCR[4]
RT-LAMP One-step, real-time RT-LAMPSensitivity for DENV-4 samples did not quite match qRT-PCR[2][6]Serotype-specific[2][6]641 RNA molecules (with 95% probability)[2][6]qRT-PCR[2][6]
RT-RPA with LFD Serotype-specific DENV RT-RPA-LFD44% (for DENV-4)[7]94-100%[7][8]14 RNA molecules detected[3]RT-qPCR[7]
CRISPR-based Assay RAA with CRISPR-Cas13aAverage sensitivity of 95.8% (pan-dengue)[5]Average specificity of 96.6% (pan-dengue)[5]10³ copies·mL⁻¹[5]N/A

Experimental Protocols

Gold Standard: Real-Time Reverse Transcription PCR (RT-PCR)

Real-time RT-PCR is a highly sensitive and specific method for the detection and quantification of DENV-4 RNA, particularly during the acute phase of infection.[1]

1. RNA Extraction:

  • Viral RNA is extracted from patient serum or plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

2. Real-Time RT-PCR Reaction:

  • A one-step real-time RT-PCR assay is performed using DENV-4 serotype-specific primers and a fluorescently labeled probe.

  • The reaction mixture typically contains:

    • Reverse transcriptase

    • Taq polymerase

    • Reaction buffer

    • dNTPs

    • Forward and reverse primers

    • Probe

    • Extracted viral RNA

  • Thermal cycling conditions generally involve:

    • Reverse transcription step (e.g., 50°C for 30 minutes) to synthesize cDNA from the viral RNA.

    • Initial denaturation (e.g., 95°C for 15 minutes).

    • 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

  • Fluorescence is measured at the end of each cycle, and the cycle threshold (Ct) value is used to determine the presence and quantity of viral RNA.

Novel Assay: Non-Structural Protein 1 (NS1) Antigen Capture ELISA

The NS1 protein is a highly conserved glycoprotein secreted into the blood during DENV infection, making it a valuable early diagnostic marker.[9]

1. Plate Coating:

  • Microtiter plates are coated with a capture antibody (e.g., monoclonal anti-DENV-4 NS1 antibody) and incubated overnight at 4°C.

2. Blocking:

  • The plates are washed, and a blocking buffer (e.g., 5% non-fat milk in PBS) is added to prevent non-specific binding. The plates are then incubated for 1-2 hours at room temperature.

3. Sample and Control Incubation:

  • Patient serum or plasma samples, along with positive and negative controls, are added to the wells and incubated for 1-2 hours at 37°C.

4. Detection Antibody Incubation:

  • After washing, a biotinylated or enzyme-conjugated detection antibody (specific for a different epitope on the NS1 protein) is added to each well and incubated for 1 hour at 37°C.

5. Enzyme Conjugate and Substrate Addition:

  • If a biotinylated detection antibody is used, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added and incubated.

  • After a final wash, a chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.

6. Reading and Interpretation:

  • The reaction is stopped with a stop solution, and the optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The results are interpreted based on the cutoff value determined from the controls.

Novel Assay: Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP)

RT-LAMP is an isothermal nucleic acid amplification technique that offers a rapid and simple alternative to PCR.[2][6]

1. RNA Extraction:

  • Viral RNA is extracted from the clinical sample as described for RT-PCR.

2. RT-LAMP Reaction:

  • The reaction is performed in a single tube at a constant temperature (typically 60-65°C).

  • The reaction mixture contains:

    • Bst DNA polymerase (with reverse transcriptase activity)

    • A set of four to six specific primers targeting different regions of the DENV-4 genome

    • dNTPs

    • Reaction buffer

    • Extracted viral RNA

  • The amplification proceeds for a set time (e.g., 30-60 minutes).

3. Detection of Amplification:

  • Detection of the amplified product can be done in several ways:

    • Visual detection: Using a DNA-intercalating dye (e.g., SYBR Green) that fluoresces under UV light or a metal-ion indicator that changes color in the presence of amplified DNA.

    • Real-time monitoring: Measuring the increase in turbidity or fluorescence in real-time.

    • Gel electrophoresis: Analyzing the characteristic ladder-like pattern of the LAMP products.

Visualizations

Validation_Workflow cluster_samples Sample Collection & Preparation cluster_assays Diagnostic Assays cluster_analysis Data Analysis & Comparison Patient_Sample Patient Serum/Plasma RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction Novel_Assay Novel DENV-4 Assay (e.g., NS1 ELISA, RT-LAMP) RNA_Extraction->Novel_Assay Test Sample Gold_Standard Gold Standard Assay (RT-PCR) RNA_Extraction->Gold_Standard Test Sample Data_Collection Collect Assay Results Novel_Assay->Data_Collection Gold_Standard->Data_Collection Performance_Metrics Calculate Sensitivity, Specificity, Accuracy Data_Collection->Performance_Metrics Comparison Compare Novel Assay to Gold Standard Performance_Metrics->Comparison Validation_Report Validation_Report Comparison->Validation_Report Validation Report

Caption: Experimental workflow for validating a novel DENV-4 diagnostic assay.

NS1_Detection_Principle cluster_well ELISA Well Surface Capture_Ab Capture Antibody (Anti-NS1) NS1_Ag DENV-4 NS1 Antigen Capture_Ab->NS1_Ag Binds Detection_Ab Detection Antibody (Enzyme-linked) NS1_Ag->Detection_Ab Binds Substrate Substrate Detection_Ab->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal Produces

Caption: Principle of a sandwich ELISA for DENV-4 NS1 antigen detection.

References

A Comparative Genomic Guide to Dengue Virus Serotype 4 (DENV-4) Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the different genotypes of Dengue Virus serotype 4 (DENV-4), summarizing key genomic features, geographical distribution, and their implications for viral evolution, pathogenicity, and immune evasion. The information presented is based on published experimental data to support further research and development in diagnostics, vaccines, and antiviral therapies.

Introduction to DENV-4 Genotypes

Dengue virus, a mosquito-borne flavivirus, is a major global health concern. It is classified into four serotypes (DENV-1, -2, -3, and -4), each of which can be further divided into distinct genotypes based on their genetic diversity.[1][2] DENV-4 is comprised of four primary genotypes: Genotype I (GI), Genotype II (GII), Genotype III (GIII), and a Sylvatic genotype.[3][4] Genotype II is often further subdivided into IIa and IIb.[5][6] These genotypes exhibit distinct geographical distributions and have been associated with varying epidemic potentials and clinical outcomes.[7][8][9] While DENV-4 has historically been the least prevalent serotype, its incidence has been on the rise in various parts of the world.[8][10]

Geographical Distribution and Epidemiology

The different DENV-4 genotypes have established themselves in specific geographical regions. Understanding this distribution is crucial for epidemiological surveillance and for tracking the potential spread of different viral lineages.

GenotypePredominant Geographical DistributionKey Epidemiological Features
Genotype I (GI) Southeast Asia and the Indian subcontinent.[3][8]Has shown increased prevalence in recent years, causing significant outbreaks in countries like Vietnam, Myanmar, and Sri Lanka.[8] Thailand and India have been identified as major hubs for its regional and global dissemination.[8]
Genotype II (GII) Asia, the South Pacific, and the Americas.[3]This genotype has been circulating in regions like the Philippines and Indonesia.[6][10][11] The re-emergence of GIIa has been noted in the Philippines, leading to a major genotype turnover.[10]
Genotype III (GIII) Primarily found in Thailand.[3]Considered a relatively rare genotype with a more localized circulation.
Sylvatic Genotype Found in non-human primates and arboreal mosquitoes in Asia and Africa.[7]Represents a distinct evolutionary lineage that is genetically different from the human-endemic genotypes.

Genomic and Evolutionary Characteristics

Phylogenetic analyses, most commonly based on the envelope (E) gene sequence, are used to classify DENV-4 into its respective genotypes.[7][12] The E gene is a frequent target for these studies due to its role in viral entry and as a primary target for neutralizing antibodies.[12]

CharacteristicGenotype I (GI)Genotype II (GII)Genotype III (GIII) & Sylvatic
Evolutionary Rate The mean overall evolution rate for DENV-4 Genotype I has been estimated at 9.74 x 10⁻⁴ nucleotide substitutions/site/year.[4][8]Studies on specific clades of GII have also reported evolutionary rates in a similar range, around 10.3 x 10⁻⁴ subs/site/year.[13]Specific evolutionary rates for GIII and the Sylvatic genotype are less frequently reported in broad comparative studies but are understood to have distinct evolutionary dynamics.
Selection Pressures The evolution of the E-gene in Genotype I is largely dominated by purifying selection, although instances of positive selection have been identified in specific clades.[4][8]Studies have identified episodic positive selection in both structural (E) and non-structural (NS2A, NS3) genes, which may contribute to the diversification of lineages within this genotype.[9]-
Genetic Divergence The four DENV serotypes differ from each other by about 25-40% at the amino acid level, while genotypes within a serotype can vary by up to 3%.[2]--

Impact of Genotypic Variation on Viral Biology and Pathogenesis

Genetic differences between DENV-4 genotypes are not merely for classification; they can have significant functional consequences, affecting everything from viral replication to how the virus interacts with the host immune system.

  • Viral Fitness and Replication: Studies have shown that different DENV-4 strains, representing different genotypes, can have varying impacts on the life-history traits of the mosquito vector, Aedes aegypti. For instance, a clinical isolate of Genotype II was found to specifically reduce mosquito fertility, while a laboratory-adapted strain of the same genotype did not, highlighting functional differences even within a genotype.[14]

  • Antibody Binding and Neutralization: Genetic variation between DENV-4 genotypes, particularly in the envelope protein, can significantly impact the binding and neutralization capacity of antibodies.[5][15] This has critical implications for vaccine development, as immunity elicited by one genotype may not be equally protective against another.[5][15] For example, studies on the Dengvaxia vaccine indicated greater efficacy against the vaccine-matched Genotype II than the co-circulating Genotype I.[5]

  • Clinical Severity: While DENV-4 has often been associated with milder disease compared to other serotypes, it is capable of causing severe dengue, including dengue hemorrhagic fever (DHF).[4][7] Some studies suggest that the introduction of a new genotype into a population can lead to an increase in the severity of dengue cases.[7]

Experimental Protocols

The comparative analysis of DENV-4 genotypes relies on a set of established molecular and immunological techniques.

Viral RNA Extraction, Amplification, and Sequencing

A common workflow for obtaining the genomic sequence of DENV-4 from clinical or laboratory samples involves the following steps:

  • RNA Extraction: Viral RNA is extracted from serum, plasma, or infected cell culture supernatant using commercial kits (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse Transcription (RT): The single-stranded viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): The cDNA is then amplified, often in several overlapping fragments to cover the entire genome, using high-fidelity DNA polymerase. Serotype-specific primers are typically used.

  • Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS) to determine the nucleotide sequence of the viral genome.[13][16][17]

Phylogenetic Analysis

Phylogenetic analysis is used to determine the evolutionary relationships between different viral strains and to classify them into genotypes.

  • Sequence Alignment: The obtained gene sequences (commonly the full E gene) are aligned with reference sequences of known DENV-4 genotypes from databases like GenBank.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed using methods such as Maximum Likelihood or Bayesian inference.[13][18][19] The branching patterns of the tree reveal how closely related the different viral isolates are.

  • Genotype Assignment: A new sequence is assigned to a genotype based on its clustering with the reference strains in the phylogenetic tree.

Virus Neutralization Assays

These assays are used to measure the ability of antibodies to prevent viral infection, providing insights into the potential for cross-protective immunity between genotypes.

  • Focus Reduction Neutralization Test (FRNT): This is a common method where serial dilutions of antibody-containing serum are mixed with a standard amount of virus. This mixture is then added to a monolayer of susceptible cells (e.g., Vero cells). The number of infected cell clusters (foci) is counted, and the concentration of antibody required to reduce the number of foci by 50% (FRNT50) is determined.

Visualizations

Phylogenetic Relationships of DENV-4 Genotypes

DENV4_Genotypes cluster_sylvatic Non-human Primate Cycle cluster_human Human Transmission Cycle Sylvatic Sylvatic DENV-4 Ancestor->Sylvatic Ancient Divergence Genotype I Genotype I Human Endemic Ancestor->Genotype I Geographic Separation Genotype II Genotype II Human Endemic Ancestor->Genotype II Genotype III Genotype III Human Endemic Ancestor->Genotype III

Caption: Phylogenetic tree of DENV-4 genotypes.

Experimental Workflow for Comparative Genomics

DENV4_Workflow cluster_sample Sample Collection cluster_lab Laboratory Analysis cluster_analysis Bioinformatic Analysis cluster_functional Functional Characterization Clinical Sample (Serum) Clinical Sample (Serum) RNA Extraction RNA Extraction Clinical Sample (Serum)->RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR Sanger/NGS Sequencing Sanger/NGS Sequencing RT-PCR->Sanger/NGS Sequencing Sequence Assembly Sequence Assembly Sanger/NGS Sequencing->Sequence Assembly Phylogenetic Analysis Phylogenetic Analysis Sequence Assembly->Phylogenetic Analysis Genotype Classification Genotype Classification Phylogenetic Analysis->Genotype Classification Evolutionary Analysis Evolutionary Analysis Phylogenetic Analysis->Evolutionary Analysis Neutralization Assays Neutralization Assays Genotype Classification->Neutralization Assays Vector Competence Studies Vector Competence Studies Genotype Classification->Vector Competence Studies

Caption: DENV-4 comparative genomics workflow.

References

DENV-4 Elicits a Distinct Host Gene Expression Profile Compared to Other Dengue Virus Serotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of host gene expression in response to infection by the four dengue virus (DENV) serotypes has revealed a unique transcriptional signature for DENV-4. The study, conducted in an immune-competent mouse model, provides critical insights for researchers, scientists, and drug development professionals, highlighting serotype-specific differences in the host's innate immune response. The findings underscore the importance of considering serotype-specific pathogenesis in the development of effective pan-DENV therapeutics and vaccines.

This guide summarizes the key findings, presents the differential gene expression data in a comparative format, details the experimental protocols used in the foundational study, and visualizes the key host response pathways.

Comparative Analysis of Host Gene Expression

Infection of immune-competent mice with DENV-1, DENV-2, DENV-3, and DENV-4 led to serotype-specific differences in the host transcriptional response in the liver. Notably, DENV-4 infection resulted in a more subdued and delayed gene expression profile compared to the other serotypes, particularly DENV-1 and DENV-2, which induced a more robust and rapid antiviral response.

The following tables summarize the number of differentially expressed genes (DEGs) in the liver of mice at day 1 and day 3 post-infection with each DENV serotype, as reported in the study by Zellweger et al. (2021).

Table 1: Differentially Expressed Genes (DEGs) in Mouse Liver at Day 1 Post-Infection

SerotypeUpregulated GenesDownregulated Genes
DENV-1576418
DENV-2192128
DENV-3362174
DENV-4498181

Table 2: Differentially Expressed Genes (DEGs) in Mouse Liver at Day 3 Post-Infection

SerotypeUpregulated GenesDownregulated Genes
DENV-131
DENV-281
DENV-341
DENV-401

Data extracted from Zellweger RM, et al. (2021). Immunological and Pathological Landscape of Dengue Serotypes 1-4 Infections in Immune-Competent Mice. Frontiers in Immunology.[1] The full dataset is available at the Gene Expression Omnibus (GEO) under accession number GSE174807.[2]

Key Signaling Pathways

The transcriptomic analysis revealed that while all four serotypes activate common antiviral pathways, the magnitude and kinetics of these responses differ. Key pathways implicated in the differential host response include:

  • Interferon Signaling: DENV-1 and DENV-2 induced a stronger and earlier interferon-stimulated gene (ISG) response compared to DENV-4.

  • Pattern Recognition Receptor Signaling: Differences were observed in the activation of pathways related to RIG-I-like receptors (RLRs) and Toll-like receptors (TLRs) among the serotypes.

  • Inflammatory Response: The expression of pro-inflammatory cytokines and chemokines varied, with DENV-2 showing a distinct profile associated with liver pathology.

DENV_Host_Response cluster_DENV_Infection DENV Infection cluster_Host_Cell Host Cell DENV4 DENV-4 PRR Pattern Recognition Receptors (PRRs) DENV4->PRR Delayed/Subdued Recognition DENV_other Other Serotypes (DENV-1, -2, -3) DENV_other->PRR Robust Recognition MAVS MAVS PRR->MAVS IRF37 IRF3/7 MAVS->IRF37 IFN Type I Interferon (IFN-α/β) IRF37->IFN STAT STAT1/2 IFN->STAT Autocrine/Paracrine Signaling ISG Interferon-Stimulated Genes (ISGs) (e.g., OAS, MX1) STAT->ISG Antiviral Antiviral State ISG->Antiviral

Simplified signaling pathway of the host interferon response to DENV infection.

Experimental Protocols

The following is a summary of the key experimental protocols from the foundational study by Zellweger et al. (2021).

1. Virus Strains and Propagation: Human clinical isolates of DENV-1, DENV-2, DENV-3, and DENV-4 were used. Viruses were propagated in C6/36 mosquito cells.

2. Animal Model: Immune-competent wild-type C57BL/6 mice were used for the infection studies.

3. Infection Protocol: Mice were inoculated intraperitoneally with 1x10^6 plaque-forming units (PFU) of the respective DENV serotypes.[2]

4. Sample Collection: Livers were harvested from infected and mock-infected mice at day 1 and day 3 post-infection.

5. RNA Extraction and Microarray Analysis: Total RNA was extracted from liver tissues. Gene expression profiling was performed using microarrays.

6. Data Analysis: Differentially expressed genes were identified using a linear models for microarray data (limma) package with an adjusted p-value cutoff of <0.05 and a log2 fold change of >0.58.[1] Pathway analysis was conducted using Ingenuity Pathway Analysis (IPA).

Experimental_Workflow cluster_Infection Infection Model cluster_Analysis Analysis Mice Immune-Competent C57BL/6 Mice Harvest Harvest Livers (Day 1 & 3 p.i.) Mice->Harvest DENV1 DENV-1 DENV1->Mice Intraperitoneal Infection DENV2 DENV-2 DENV2->Mice Intraperitoneal Infection DENV3 DENV-3 DENV3->Mice Intraperitoneal Infection DENV4 DENV-4 DENV4->Mice Intraperitoneal Infection RNA RNA Extraction Harvest->RNA Microarray Microarray Analysis RNA->Microarray Data Data Analysis (DEGs, Pathway) Microarray->Data

Workflow of the comparative transcriptomic study.

Conclusion

The differential host gene expression in response to DENV-4 compared to other serotypes highlights the complexity of dengue pathogenesis. The relatively subdued and delayed innate immune response to DENV-4 in this model may have implications for viral dissemination and disease outcome. These findings provide a valuable resource for the research community and emphasize the need for serotype-specific considerations in the development of countermeasures against dengue. Further investigation into the specific host factors and pathways that are differentially modulated by DENV-4 will be crucial for a comprehensive understanding of dengue virus-host interactions.

References

Pan-Serotype Dengue Inhibitors Demonstrate Efficacy Against DENV-4 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent advancements in antiviral drug discovery have led to the development of potent pan-serotype dengue inhibitors, offering a promising avenue for the treatment of infections caused by all four dengue virus (DENV) serotypes. This guide provides a comparative analysis of the efficacy of leading pan-serotype inhibitors against DENV-4, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A critical challenge in dengue antiviral development is ensuring efficacy against the genetic diversity of all four serotypes. This report focuses on the performance of inhibitors targeting the viral non-structural protein 4B (NS4B), a key component of the dengue virus replication complex.

Comparative Efficacy Against DENV-4

The following table summarizes the in vitro efficacy of two prominent pan-serotype dengue inhibitors, JNJ-A07 and NITD-688, against DENV-4 strains. Both inhibitors function by disrupting the crucial interaction between the viral proteins NS3 and NS4B.

InhibitorTargetDENV-4 StrainAssayEC50 ValueReference
JNJ-A07 (analogue)NS3-NS4B InteractionH241Antiviral Activity Assay92 nM[1]
NITD-688NS4BNot SpecifiedAntiviral Activity Assay8-38 nM[2][3]

Note: EC50 (half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a more potent compound. The data for the JNJ-A07 analogue provides a strong indication of the potential efficacy of this class of compounds against DENV-4.

In Vivo Efficacy in Animal Models

Preclinical studies in AG129 mice, which are deficient in interferon-α/β and -γ receptors and are a widely used model for dengue virus infection, have demonstrated the in vivo potential of these pan-serotype inhibitors.

  • JNJ-A07: In a prophylactic setting in AG129 mice, treatment with JNJ-A07 has been shown to significantly reduce viremia and improve survival following DENV-2 challenge.[4] While specific DENV-4 challenge data is part of broader pan-serotype efficacy claims, the potent in vitro activity suggests a high likelihood of in vivo efficacy.[5]

  • NITD-688: Oral administration of NITD-688 to DENV-infected AG129 mice resulted in a significant reduction in viremia.[2][6] Treatment initiated at the time of infection led to a 1.44-log reduction in viral load, and a 1.16-log reduction was observed even when treatment was delayed by 48 hours.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pan-serotype dengue inhibitors.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound compared to untreated cells.

  • Cell Culture: Seed susceptible cells (e.g., Vero, Huh-7, or BHK-21) in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the inhibitor in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with the DENV-4 strain at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

  • Virus Harvest: Collect the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The EC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the virus yield compared to the untreated control.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for measuring the titer of neutralizing antibodies, but it can also be adapted to assess the inhibitory activity of antiviral compounds.

  • Cell Seeding: Seed Vero or other susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare a fixed concentration of DENV-4 and mix it with serial dilutions of the test inhibitor. Incubate this mixture for 1 hour at 37°C to allow the inhibitor to bind to the virus particles.

  • Infection of Monolayers: Add the virus-inhibitor mixture to the cell monolayers and allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculation: The percentage of plaque reduction is calculated for each inhibitor concentration compared to the virus-only control. The concentration that inhibits 50% of plaque formation is the PRNT50 value.

In Vivo Efficacy in AG129 Mouse Model

This model is used to assess the antiviral efficacy of compounds in a living organism.

  • Animal Model: Use AG129 mice, which are highly susceptible to DENV infection.

  • Infection: Infect the mice with a lethal dose of a mouse-adapted DENV-4 strain via an intraperitoneal or intravenous route.

  • Compound Administration: Administer the test inhibitor to the mice through a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules (prophylactic or therapeutic).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, paralysis) and survival.

  • Viremia Measurement: Collect blood samples at different time points post-infection to quantify the viral load in the serum using real-time RT-PCR or plaque assays.

  • Data Analysis: Compare the survival rates and viremia levels between the treated and control (vehicle-treated) groups to determine the in vivo efficacy of the inhibitor.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Dengue Virus Replication Complex (RC) Formation cluster_1 Inhibitor Action NS3 NS3 RC Functional Replication Complex NS3->RC Interaction Blocked_RC RC Formation Blocked NS3->Blocked_RC Interaction Disrupted NS4B NS4B NS4B->RC NS4B->Blocked_RC Inhibitor Pan-Serotype Inhibitor (e.g., JNJ-A07, NITD-688) Inhibitor->NS4B Binds to NS4B

Mechanism of NS4B-Targeting Dengue Inhibitors

G cluster_workflow In Vivo Efficacy Study Workflow Infection Infect AG129 Mice with DENV-4 Treatment Administer Inhibitor (Prophylactic/Therapeutic) Infection->Treatment Monitoring Daily Monitoring: - Clinical Signs - Survival Treatment->Monitoring Viremia Blood Collection for Viremia Quantification Treatment->Viremia Analysis Data Analysis: Compare Treated vs. Control Monitoring->Analysis Viremia->Analysis

AG129 Mouse Model Experimental Workflow

References

A Comparative Analysis of Dengue Virus Serotype 4 (DENV-4) Replication Kinetics in Mosquito and Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the replication kinetics of Dengue Virus serotype 4 (DENV-4) in various mosquito and human cell lines. The data presented is compiled from multiple experimental studies to offer a comprehensive overview for researchers engaged in virology, immunology, and antiviral drug development.

Comparative Replication Kinetics of DENV-4

The ability of DENV-4 to replicate efficiently in different host cells is a critical determinant of its transmission and pathogenesis. The following tables summarize the quantitative data on DENV-4 replication across a panel of commonly used mosquito and human cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in virus strains, multiplicity of infection (MOI), and experimental protocols.

Mosquito Cell Lines

Mosquito cell lines are indispensable for studying the aspects of the DENV life cycle that occur within the arthropod vector. The most commonly used lines are derived from Aedes albopictus (C6/36) and Aedes aegypti (Aag2).

Cell LineVirus StrainPeak Viral Titer (log10 PFU/mL or equivalent)Time to Peak Titer (Days Post-Infection)Reference
C6/36 (Aedes albopictus)DENV-4M~1.95 (log10 PFUe/mL increase)5[1]
C6/36 (Aedes albopictus)DENV 4DF~7.0-8.03-9[2]
C6/36 (Aedes albopictus)DENV 4DHF~7.0-8.03-9[2]
Aag2 (Aedes aegypti)DENV-4MNo significant replication detected in early passagesN/A[1]

Note: PFUe/mL refers to plaque-forming unit equivalents per milliliter, often determined by qRT-PCR.

Human and Mammalian Cell Lines

A variety of human and other mammalian cell lines are utilized to model DENV-4 infection in the vertebrate host, each representing different tissues and cell types that can be targeted by the virus.

Cell LineCell TypeVirus StrainPeak Viral Titer (log10 PFU/mL or equivalent)Time to Peak Titer (Days Post-Infection)Reference
Vero E6 African green monkey kidneyDENV-4M~3.95 (log10 PFUe/mL increase)5[1]
Huh-7 Human hepatomaDENV-4 (Colombian isolates)~5.28 (mean replicative fitness)3[3]
Huh-7.5 Human hepatomaDENV-4 (BeH778494)Not specified, highest viral load at 72h3[4]
HepG2 Human hepatomaDENV-4 (BeH778494)Not specified, highest viral load at 72h3[4]
BHK-21 Baby hamster kidneyDENV-4Not specified, efficient replicationN/A[5]
A549 Human lung carcinomaDENV-4Reported to have high replication ratesN/A[6]

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the comparison of DENV-4 replication kinetics.

Plaque Assay for DENV Titration

The plaque assay is a standard method for quantifying the concentration of infectious virus particles.

  • Cell Seeding: Seed a 24-well plate with a suitable cell line (e.g., BHK-21 or Vero cells) to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant in a serum-free medium.

  • Infection: Remove the growth medium from the cells and inoculate each well with the virus dilutions. Incubate for 1-2 hours at 37°C with 5% CO2 to allow for virus adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2.

  • Staining: Fix the cells with a solution such as 4% formaldehyde and stain with a crystal violet solution.

  • Plaque Counting: Wash the plates and count the visible plaques (zones of cell death). The viral titer is calculated in plaque-forming units per milliliter (PFU/mL).[7][8]

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is a highly sensitive method for quantifying viral RNA, providing a measure of the total number of viral genomes.

  • RNA Extraction: Isolate viral RNA from cell culture supernatants using a commercial viral RNA extraction kit.

  • cDNA Synthesis: Perform reverse transcription of the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and DENV-specific primers.

  • Real-Time PCR: In a real-time PCR instrument, amplify the cDNA using DENV-4 specific primers and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).

  • Standard Curve: Generate a standard curve using known concentrations of a DENV-4 RNA standard.

  • Quantification: Determine the viral RNA copy number in the samples by comparing their amplification data to the standard curve. The results are often expressed as genome equivalents per milliliter.[9]

Visualizing DENV-4 Infection and Experimental Workflow

To better illustrate the processes involved in studying DENV-4 replication, the following diagrams have been generated using the Graphviz DOT language.

DENV4_Replication_Workflow cluster_preparation Preparation cluster_infection Infection cluster_analysis Analysis cluster_results Results Virus_Stock DENV-4 Stock Infection Inoculate Cells (MOI) Virus_Stock->Infection Cell_Culture Mosquito & Human Cell Lines Cell_Culture->Infection Incubation Incubate (Time Course) Infection->Incubation Supernatant Collect Supernatant Incubation->Supernatant Plaque_Assay Plaque Assay Supernatant->Plaque_Assay qRT_PCR qRT-PCR Supernatant->qRT_PCR Viral_Titer Viral Titer (PFU/mL) Plaque_Assay->Viral_Titer Viral_Load Viral Load (copies/mL) qRT_PCR->Viral_Load

Experimental workflow for comparing DENV-4 replication kinetics.

DENV4_Signaling_Pathway cluster_entry Viral Entry cluster_replication Replication & Host Response cluster_assembly Assembly & Egress DENV4 DENV-4 Virion Receptor Host Cell Receptors (e.g., DC-SIGN, HSPs) DENV4->Receptor Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion pH-dependent Membrane Fusion Endosome->Fusion Uncoating Viral RNA Release Fusion->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Replication_Complex Replication Complex Formation (ER-derived membranes) Translation->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Innate_Immune Innate Immune Response (e.g., IFN pathway) RNA_Synthesis->Innate_Immune dsRNA detection Assembly Virion Assembly (ER) RNA_Synthesis->Assembly Maturation Maturation (Golgi) Assembly->Maturation Egress Egress via Secretory Pathway Maturation->Egress

Overview of DENV-4 entry and replication signaling pathway.

References

A Comparative Guide to the Structural and Functional Nuances of Dengue Virus NS5 Polymerase Across Serotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Dengue virus (DENV), with its four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), poses a significant global health threat. The non-structural protein 5 (NS5) is the largest and most conserved viral protein, housing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, making it a prime target for antiviral drug development.[1][2] Despite high sequence conservation of approximately 70% among the four serotypes, critical structural and functional differences exist, particularly concerning the DENV-4 NS5 polymerase.[1][3] Understanding these serotype-specific variations is crucial for the design of broad-spectrum antiviral inhibitors. This guide provides an objective comparison of DENV-4 NS5 with other serotypes, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key differences.

Structural and Physicochemical Properties: A Serotype Showdown

While the overall architecture of the NS5 protein, comprising an N-terminal MTase domain and a C-terminal RdRp domain connected by a flexible linker, is conserved, subtle variations in sequence and conformation lead to significant functional consequences.[1][4] Solution X-ray scattering studies have revealed that DENV-4 NS5 adopts a more compact conformation compared to the more elongated and flexible structures of NS5 from DENV-1, DENV-2, and DENV-3.[5][6] This difference in compactness is attributed to specific amino acid residues in the linker region.[6]

The linker region itself, though poorly conserved in sequence across flaviviruses, plays a critical role in protein stability and enzymatic activity.[4][7] The addition of linker residues to the RdRp domain has been shown to enhance thermostability across all four serotypes.[4] Furthermore, serotype-specific residues are found at the interface between the MTase and RdRp domains, and chimeras of NS5 containing domains from different serotypes often result in impaired viral replication, highlighting the importance of these specific intramolecular interactions.[8]

A key differentiator among the serotypes is the subcellular localization of NS5. While DENV-2 and DENV-3 NS5 proteins predominantly accumulate in the nucleus of infected cells, DENV-1 and DENV-4 NS5 are primarily found in the cytoplasm.[5] This differential localization is due to variations in the functionality of their nuclear localization sequences (NLS).

PropertyDENV-1DENV-2DENV-3DENV-4Reference(s)
Overall Conformation Elongated and flexibleElongated and flexibleElongated and flexibleMore compact[5][6]
Subcellular Localization Predominantly cytoplasmicPredominantly nuclearPredominantly nuclearPredominantly cytoplasmic[5]
Linker Region Contributes to flexibilityContributes to flexibilityContributes to flexibilityContributes to a more compact structure[6]
Thermostability Enhanced by linker residuesEnhanced by linker residuesEnhanced by linker residuesEnhanced by linker residues[4]

Functional Comparison: Enzymatic Activity and Inhibition

The primary function of the NS5 RdRp is the replication of the viral RNA genome. This process involves both de novo initiation (synthesis of the first phosphodiester bond without a primer) and elongation. The linker region has been demonstrated to be crucial for efficient de novo initiation, with its presence enhancing the turnover of RNA and NTP substrates for all four serotypes.[4]

The development of inhibitors targeting the NS5 polymerase is a major focus of anti-dengue drug discovery. The observed structural and functional differences between serotypes can influence the efficacy of these inhibitors. The following table summarizes the inhibitory concentrations of a few compounds against different DENV serotypes, illustrating the potential for serotype-specific sensitivity.

InhibitorTargetDENV-1DENV-2DENV-3DENV-4Reference(s)
Compound 29 NS5 RdRp (N-pocket)IC50: 0.048 µMIC50: 0.172 µMIC50: 0.089 µMIC50: 0.135 µM[10]
Compound 29i NS5 RdRp (N-pocket)EC50: 1 µMEC50: 6 µMEC50: 2 µMEC50: 3 µM[10]
NITD-29 NS5 RdRp (RNA Tunnel)-IC50: ~1 µM--[10]
SW-b NS5 RdRp (Allosteric)-IC50: 11.54 µM--[10]

IC50: Half maximal inhibitory concentration in enzymatic assays. EC50: Half maximal effective concentration in cell-based assays.

Experimental Protocols

Accurate comparison of NS5 polymerase function relies on robust and standardized experimental procedures. Below are summarized methodologies for key experiments.

Recombinant NS5 Protein Expression and Purification
  • Cloning and Expression Vector: The full-length coding sequence of DENV NS5 from each serotype is typically cloned into a bacterial expression vector, such as pET28a(+), which often includes a hexahistidine (His) tag for purification.[11]

  • Bacterial Strain and Expression: Escherichia coli strains like BL21(DE3) or BL21-CodonPlus(DE3)-RIL are commonly used for protein expression.[8][11] Expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) for an extended period (e.g., 16 hours to overnight) to enhance protein solubility and minimize degradation.[8][11]

  • Lysis and Solubilization: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.[11]

  • Purification: The soluble fraction containing the His-tagged NS5 protein is purified using affinity chromatography (e.g., Ni-NTA or TALON resin).[11][12] This is often followed by size-exclusion chromatography to further purify the protein and remove aggregates and degradation products.[11][12]

In Vitro RNA-dependent RNA Polymerase (RdRp) Activity Assay

This assay measures the ability of the purified NS5 protein to synthesize RNA.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 8.0), salts (e.g., 10 mM KCl, 5 mM MgCl₂), a reducing agent (e.g., 10 mM DTT), RNase inhibitor, a mixture of ATP, CTP, and UTP, and a radiolabeled nucleotide (e.g., [α-³²P]GTP or [³H]GTP) for detection.[13][14]

  • Template: Either a homopolymeric template like poly(rC) or a heteropolymeric viral RNA template (e.g., a subgenomic replicon) can be used.[13][14][15]

  • Initiation and Incubation: The reaction is initiated by adding the purified NS5 protein and incubated at a specific temperature (e.g., 30°C or 37°C) for a defined time (e.g., 30-60 minutes).[14][15]

  • Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.[14] The amount of incorporated radioactivity is then quantified using a scintillation counter to determine the polymerase activity.[13] Alternatively, products can be analyzed by denaturing polyacrylamide gel electrophoresis.[15]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of RdRp activity across the four DENV serotypes.

DENV_NS5_RdRp_Assay_Workflow cluster_prep Protein Preparation cluster_assay RdRp Activity Assay cluster_analysis Data Analysis cloning 1. Clone NS5 from DENV-1, -2, -3, -4 expression 2. Express recombinant NS5 proteins in E. coli cloning->expression purification 3. Purify NS5 proteins via affinity & size-exclusion chromatography expression->purification reaction_setup 4. Set up parallel reactions for each serotype's NS5 purification->reaction_setup components Reaction Mix: - Buffer, Salts, DTT - NTPs (incl. radiolabeled GTP) - RNA Template - RNase Inhibitor reaction_setup->components incubation 5. Initiate with NS5 & incubate reaction_setup->incubation termination 6. Terminate reaction & precipitate RNA incubation->termination detection 7. Quantify incorporated radioactivity termination->detection comparison 8. Compare polymerase activity across the four serotypes detection->comparison

Caption: Workflow for comparative RdRp activity analysis of DENV NS5 serotypes.

Conclusion

The NS5 polymerase of DENV-4 exhibits distinct structural and functional characteristics compared to its counterparts in other serotypes. Its more compact structure and predominantly cytoplasmic localization are key distinguishing features. While the core enzymatic machinery is conserved, these subtle variations can impact protein-protein interactions, overall replication efficiency, and susceptibility to inhibitors. A thorough understanding of these serotype-specific differences, facilitated by standardized experimental protocols, is paramount for the successful development of pan-serotype antiviral therapies targeting the DENV NS5 polymerase. Future research should aim to provide a more comprehensive comparison of the enzymatic kinetics of all four serotypes to further refine our understanding of their functional diversity.

References

In Silico Comparative Analysis of DENV-4 Protein Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in silico comparative analysis of Dengue virus serotype 4 (DENV-4) protein structures. It summarizes key structural differences and outlines the computational methodologies used to elucidate them, supported by experimental data.

Dengue virus, a member of the Flaviviridae family, is a significant global health threat with four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[1] While sharing genomic similarities, these serotypes exhibit differences in their protein structures that can influence viral replication, pathogenesis, and host immune response.[1][2] Understanding these variations at a molecular level is crucial for the development of broadly effective antiviral therapies and vaccines. This guide focuses on the in silico comparative analysis of DENV-4 protein structures, offering insights into its unique characteristics compared to other serotypes and strains.

Comparative Structural Analysis of DENV-4 Proteins

Computational analyses have revealed significant structural variations in both the structural and non-structural proteins of DENV-4 when compared to other serotypes and even between different geographical strains of DENV-4.

Envelope (E) Protein

The envelope (E) protein is a primary determinant of viral entry and a major target for neutralizing antibodies.[3][4] In silico studies have shown that the DENV-4 E protein has the lowest conserved regions when compared to DENV-1, DENV-2, and DENV-3.[3][5] This divergence is reflected in its primary structure, with the DENV-4 E protein having the lowest total number of amino acids (368) among the four serotypes.[3]

Structurally, the solution structure of the envelope protein domain III (ED3), the receptor-binding domain, of a human strain of DENV-4 has been determined using NMR spectroscopy.[6][7] Comparative analysis of this structure with those of other DENV serotypes highlights important structural differences.[6] For instance, a comparison between sylvatic and human DENV-4 strains revealed nine surface-exposed amino acid changes in ED3, with six of these mutations implicated in the emergence of the human DENV-4 virus.[6]

FeatureDENV-1DENV-2DENV-3DENV-4Reference
E Protein Amino Acid Count 490495493368[3]
E Protein Sequence Identity vs. DENV-4 LowerLowerLower100%[3][5]
Structural Stability Less StableMost StableLess StableLeast Pathogenic[3][5]
Non-Structural (NS) Proteins

The non-structural proteins of DENV are essential for viral replication and assembly.[8][9] Comparative in silico analyses have identified key mutations and structural changes in several DENV-4 NS proteins.

A study comparing American and South-East Asian strains of DENV-4 identified 11 novel and conserved amino acid differences.[10][11] Notably, four of these mutations were located in the NS2A protein.[10][11] Furthermore, a mutation in the NS1 protein and another in the NS4A protein were found at positions previously characterized as affecting DENV virulence.[10][11] These structural changes may impact the protein's active site surface area and volume.[10][11]

The NS4B protein, a highly hydrophobic transmembrane protein, is one of the least targeted proteins for drug discovery.[2][9] Computational characterization and molecular dynamics simulations have been performed on DENV-4 NS4B to identify potential inhibitors.[2] While sharing about 40% similarity among the four serotypes, specific structural features of DENV-4 NS4B are being explored for targeted drug design.[2][9]

The NS5 protein is the largest and most conserved non-structural protein, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities.[12][13] Despite high conservation, serotype-specific differences exist. For instance, DENV-4 NS5 localizes to the cytoplasm as it lacks a functional nuclear localization signal found in DENV-2 and DENV-3 NS5.[14][15] Structural comparisons with the Japanese Encephalitis Virus (JEV) NS5 have revealed a significant 102° rotation and a ~5Å translation of the RdRp domain relative to the MTase domain, highlighting conformational flexibility that is likely crucial for its function.[14][15]

ProteinComparisonKey FindingsReference
NS1 American vs. S.E. Asian DENV-4Conserved mutation affecting virulence.[10][11]
NS2A American vs. S.E. Asian DENV-4Four novel and conserved mutations.[10][11]
NS4A American vs. S.E. Asian DENV-4Conserved mutation affecting virulence.[10][11]
NS4B DENV-4 vs. other serotypes~40% similarity; a target for novel inhibitors.[2][9]
NS5 DENV-4 vs. DENV-2/3Lacks functional nuclear localization signal.[14][15]
NS5 DENV vs. JEVSignificant conformational differences between MTase and RdRp domains.[14][15]

Experimental and Computational Protocols

The insights into DENV-4 protein structures are derived from a combination of experimental and computational methodologies.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the solution structure of the DENV-4 envelope protein domain III.[6][7] The process involves expressing and purifying the protein, followed by data acquisition and structure calculation using dihedral angle and distance restraints.[6]

  • X-ray Crystallography: Employed to determine the crystal structure of DENV-4 proteins, such as the envelope glycoprotein in complex with antibodies.[16] This method involves protein crystallization and subsequent diffraction data analysis to build a high-resolution atomic model.

Computational Protocols
  • Sequence Alignment: Tools like ClustalW are used for multiple sequence alignment of protein sequences from different DENV serotypes and strains to identify conserved and variable regions.[3][10][11]

  • Homology Modeling: The SWISS-MODEL server is a widely used tool to predict the tertiary structure of proteins based on the known structure of a homologous protein.[3][8][10][11]

  • Structural Stability Prediction: Software such as CUPSAT is utilized to predict the impact of amino acid mutations on protein stability.[10][11]

  • Molecular Docking: Programs like Autodock are used for virtual screening of compound libraries to identify potential inhibitors that can bind to the active sites of DENV-4 proteins, such as the NS2B-NS3 protease and NS4B.[17][18][19][20]

  • Molecular Dynamics (MD) Simulations: These simulations are performed to study the dynamic behavior of proteins and protein-ligand complexes over time, providing insights into their stability and interactions.[2]

  • Structural Visualization and Comparison: Tools like Pymol3 are used to visualize and compare the generated 3D protein structures.[10][11]

Visualizing In Silico Analysis Workflows

The following diagrams illustrate the typical workflows for the in silico comparative analysis of DENV-4 protein structures.

In_Silico_Comparative_Analysis_Workflow cluster_data_retrieval Data Retrieval cluster_sequence_analysis Sequence-Based Analysis cluster_structure_analysis Structure-Based Analysis cluster_functional_analysis Functional Interpretation seq_retrieval Sequence Retrieval (NCBI) msa Multiple Sequence Alignment (ClustalW) seq_retrieval->msa struct_retrieval Structure Retrieval (PDB) struct_comp Structural Comparison (Pymol) struct_retrieval->struct_comp phylo Phylogenetic Analysis msa->phylo homology Homology Modeling (SWISS-MODEL) msa->homology epitope Epitope Prediction msa->epitope md_sim Molecular Dynamics Simulation homology->md_sim docking Molecular Docking (Autodock) homology->docking homology->struct_comp virulence Virulence Factor Identification docking->virulence stability Stability Analysis (CUPSAT) struct_comp->stability stability->virulence

Workflow for in silico comparative analysis of DENV-4 proteins.

DENV_Replication_Complex_Interactions cluster_host Host Cell cluster_virus DENV-4 Proteins ER Endoplasmic Reticulum HostFactors Host Factors NS2B_NS3 NS2B-NS3 Protease NS4A NS4A NS2B_NS3->NS4A cleavage NS4B NS4B NS2B_NS3->NS4B cleavage NS5 NS5 (RdRp/MTase) NS2B_NS3->NS5 cleavage NS4A->ER interacts with NS4A->HostFactors modulates NS4B->ER interacts with NS4B->HostFactors modulates NS5->ER localizes to Polyprotein Viral Polyprotein Polyprotein->NS2B_NS3 cleavage

Interactions of key DENV-4 non-structural proteins in the host cell.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Denv-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Denv-IN-4, a potent antiviral compound. Adherence to these procedural guidelines is essential to ensure personnel safety and environmental protection.

Immediate Safety Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained in the handling of potent chemical compounds and familiar with the procedures outlined in this document and the manufacturer's Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in powdered or solution form. All PPE should be donned before entering the designated work area and doffed in a manner that prevents cross-contamination.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).Provides splash protection against the compound and solvents.[1] Double-gloving minimizes contamination risk during doffing.
Eye Protection Chemical splash goggles with side-shields.Protects eyes from splashes of the compound in solution or airborne powder.[1]
Body Protection Impervious, solid-front laboratory coat with tight-fitting wrists.Prevents skin contact with the compound.[1]
Respiratory Protection Air-purifying respirator with a combination of N95 (or higher) particulate filter and organic vapor cartridges.Protects against inhalation of the powdered compound and vapors from solvents.

Operational Plan: Handling and Workflow

All handling of this compound, particularly weighing of the powder and preparation of stock solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

Step-by-Step Handling Procedure:
  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Donning PPE: Before entering the designated area, don the required PPE as specified in the table above.

  • Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Solubilization: Add the appropriate solvent to the vessel containing the this compound powder within the fume hood. Ensure the container is securely capped before mixing.

  • Post-Handling: After use, wipe down the exterior of all containers with a suitable decontamination solution (e.g., 70% ethanol) before removing them from the fume hood.

  • Decontamination of Work Area: Thoroughly wipe down the work surface and any equipment used with the decontamination solution. Dispose of the absorbent pad and wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring no contact with the contaminated outer surfaces. Dispose of all disposable PPE as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after doffing PPE.

Denv_IN_4_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination prep_area Designate & Prepare Fume Hood Area don_ppe Don Mandatory PPE prep_area->don_ppe Enter Lab weigh Weigh Powder don_ppe->weigh Enter Hood solubilize Prepare Solution weigh->solubilize wipe_containers Wipe Down Containers solubilize->wipe_containers decontaminate Decontaminate Work Surface & Equipment wipe_containers->decontaminate Exit Hood doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands Exit Lab

Safe handling workflow for this compound.

Disposal Plan

This compound is very toxic to aquatic life, and therefore, cannot be disposed of down the drain.[1] All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:
  • Solid Waste: All contaminated solid waste, including used PPE (gloves, lab coats), absorbent pads, weigh paper, and empty vials, must be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and solvent rinsates used for decontamination should be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.

Step-by-Step Disposal Procedure:
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Toxin").[2][3]

  • Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area away from general lab traffic. Ensure incompatible waste types are segregated.[4]

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this waste through regular trash or sewer systems.[2]

Experimental Protocol: Dengue Virus NS2B-NS3 Protease Inhibition Assay

This protocol provides a detailed methodology for an in-vitro fluorogenic assay to determine the inhibitory activity of this compound against the Dengue virus NS2B-NS3 protease.

Materials and Reagents:
  • Recombinant Dengue virus NS2B-NS3 protease (DENV-2 used here as an example)

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., a known DENV protease inhibitor)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient for dose-response analysis.[1]

  • Assay Plate Preparation:

    • Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of each this compound dilution into the appropriate wells of a 384-well assay plate.[1]

    • Include wells with DMSO only (negative control) and the positive control inhibitor.[1]

  • Enzyme and Substrate Addition:

    • Prepare a working solution of the DENV-2 NS2B-NS3 protease in assay buffer to the desired final concentration (e.g., 25 nM).

    • Add the enzyme solution to all wells containing the compounds and controls.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Prepare a working solution of the fluorogenic substrate in assay buffer to the desired final concentration (e.g., 20 µM).[5]

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 440 nm emission for AMC).[5]

    • Monitor the fluorescence intensity over time (kinetic read) or at a single endpoint after a specific incubation period (e.g., 30 minutes).

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Acquisition & Analysis prep_compound Prepare this compound Serial Dilutions prep_plate Dispense Compound & Controls to Plate prep_compound->prep_plate add_enzyme Add Protease Enzyme prep_plate->add_enzyme incubate_inhibitor Incubate (Inhibitor Binding) add_enzyme->incubate_inhibitor add_substrate Add Fluorogenic Substrate incubate_inhibitor->add_substrate read_fluorescence Read Fluorescence (Plate Reader) add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Workflow for DENV Protease Inhibition Assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.